Product packaging for 1-Isopropylpyrazole(Cat. No.:CAS No. 18952-87-9)

1-Isopropylpyrazole

Cat. No.: B096740
CAS No.: 18952-87-9
M. Wt: 110.16 g/mol
InChI Key: ANMVTDVBEDVFRB-UHFFFAOYSA-N
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Description

1-Isopropylpyrazole (CAS 18952-87-9) is a substituted pyrazole derivative with the molecular formula C₆H₁₀N₂ and a molecular weight of 110.16 g/mol. This compound serves as a versatile building block and privileged scaffold in organic and medicinal chemistry, particularly valued for its role in developing novel therapeutic agents. In pharmaceutical research, the pyrazole core is an established pharmacophore in numerous clinical and preclinical candidates. Pyrazole derivatives have demonstrated significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Specifically, this compound and its analogs have been identified as crucial scaffolds in the design of kinase inhibitors, which are vital targets in cancer therapy. For instance, derivatives based on this structure have been investigated as potent inhibitors of ASK1 kinase, a target for neurodegenerative diseases, showcasing IC₅₀ values in the nanomolar range. Furthermore, the compound's structure makes it a valuable intermediate in synthesizing more complex molecules for probing biological pathways and developing targeted therapies. In synthetic chemistry, this compound is employed in various transformations, including C–H bond functionalization and as a ligand in coordination chemistry. It has been effectively utilized in preparative chromatography as a carrier in displacement chromatography for separating amino acids like methionine sulfoxide and threonine, leveraging its intermediate affinity for ion-exchange resins. The compound can be synthesized through alkylation of pyrazole with isopropyl halides, with optimized methods using bases like sodium hydride in polar aprotic solvents such as DMF, achieving yields over 80%. Microwave-assisted synthesis has also been shown to enhance this reaction, reducing time to 15 minutes with a 89% yield. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is classified as a dangerous good for transport (UN 1993, Class 3). Researchers should handle it with appropriate safety precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2 B096740 1-Isopropylpyrazole CAS No. 18952-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N2/c1-6(2)8-5-3-4-7-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMVTDVBEDVFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541637
Record name 1-(Propan-2-yl)-1H-pyrazole
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Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18952-87-9
Record name 1-Isopropyl-1H-pyrazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Propan-2-yl)-1H-pyrazole
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Record name 1-isopropyl-1H-pyrazole
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Isopropylpyrazole (CAS: 18952-87-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylpyrazole, with the CAS number 18952-87-9, is a heterocyclic organic compound that has garnered significant interest in various scientific fields. Its unique structural features, characterized by a pyrazole ring substituted with an isopropyl group, make it a valuable building block in medicinal chemistry and a useful tool in separation science. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, detailed synthesis protocols, and key applications with experimental methodologies. Particular focus is given to its role in the synthesis of pharmacologically active compounds and its application in chromatographic separations.

Physicochemical Properties

This compound is a colorless to almost clear liquid under standard conditions.[1][2][3] Its fundamental properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 18952-87-9[2][3][4][5][6]
Molecular Formula C₆H₁₀N₂[2][3][4]
Molecular Weight 110.16 g/mol [2][4]
Boiling Point 142-143 °C[2][4]
Density 0.93 g/mL[2]
Refractive Index (n20D) 1.46[2]
Appearance Colorless to almost clear liquid[1][2][3]
Purity ≥ 98% (GC)[1][2][3]

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the isopropyl group and the protons on the pyrazole ring.

  • A septet for the methine proton (-CH) of the isopropyl group.

  • A doublet for the two equivalent methyl groups (-CH₃) of the isopropyl moiety.

  • Distinct signals for the three protons on the pyrazole ring, with their chemical shifts and coupling patterns influenced by the nitrogen atoms and the isopropyl substituent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals corresponding to the six carbon atoms in the molecule.

  • A signal for the methine carbon of the isopropyl group.

  • A signal for the two equivalent methyl carbons of the isopropyl group.

  • Three distinct signals for the carbon atoms of the pyrazole ring. The chemical shifts will be indicative of their electronic environment within the heterocyclic ring.[7][8][9][10]

IR (Infrared) Spectroscopy: The IR spectrum of this compound would likely exhibit absorption bands characteristic of:

  • C-H stretching vibrations from the alkyl group and the aromatic pyrazole ring.

  • C=N and C=C stretching vibrations within the pyrazole ring.[11][12][13]

  • C-N stretching vibrations.[11]

MS (Mass Spectrometry): The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 110.16. Fragmentation patterns would likely involve the loss of the isopropyl group or cleavage of the pyrazole ring.[14][15]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct alkylation of pyrazole with an isopropyl halide.[4]

Experimental Protocol: Alkylation of Pyrazole with 2-Bromopropane[6]

Materials:

  • Pyrazole (5 g, 73.44 mmol)

  • 2-Bromopropane (15 mL, 2 eq.)

  • Sodium bicarbonate (NaHCO₃) (12.2 g, 2 eq.)

  • An appropriate reaction vessel

Procedure:

  • Combine pyrazole (5 g, 73.44 mmol), 2-bromopropane (15 mL, 2 eq.), and sodium bicarbonate (12.2 g, 2 eq.) in a suitable reaction vessel.

  • Stir the reaction mixture at 120 °C for 90 hours.

  • During the reaction, supplement with 2-bromopropane as needed to maintain the reaction volume.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the insoluble solids by filtration.

  • Purify the filtrate by distillation to obtain the final product.

Results: This protocol yields 1-isopropyl-1H-pyrazole as a colorless syrupy product (4.6 g, 57% yield) with a boiling point of 148°C.[6]

Synthesis_of_1_Isopropylpyrazole Pyrazole Pyrazole ReactionVessel Reaction at 120°C Pyrazole->ReactionVessel TwoBromopropane 2-Bromopropane TwoBromopropane->ReactionVessel NaHCO3 NaHCO₃ (Base) NaHCO3->ReactionVessel Filtration Filtration ReactionVessel->Filtration Cooling Distillation Distillation Filtration->Distillation Product This compound Distillation->Product

Synthesis workflow for this compound.

Applications in Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

C-H Arylation Reactions

This compound has demonstrated superior regioselectivity in copper-catalyzed C-H arylation reactions compared to smaller alkyl-substituted pyrazoles.[4] This makes it a valuable substrate for creating specifically substituted pyrazole derivatives.

Materials:

  • This compound (1 mmol)

  • Iodobenzene (1 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (10 mol%)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • Dimethylformamide (DMF) (10 mL)

  • Elma sonicator P30H instrument (or conventional heating)

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction vessel, combine this compound (1 mmol), iodobenzene (1 mmol), CuI (10 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2 mmol) in DMF (10 mL).

  • Heat the mixture to 80 °C. This can be achieved using an ultrasonic bath or conventional heating.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, add water (5 mL) to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

CH_Arylation Substrates This compound + Iodobenzene Reaction C-H Arylation Substrates->Reaction CatalystSystem CuI / 1,10-Phenanthroline K₂CO₃, DMF, 80°C CatalystSystem->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Arylated Pyrazole Derivative Purification->Product

General workflow for C-H arylation of this compound.

Synthesis of Boronic Acid Pinacol Esters

This compound is a key starting material for the synthesis of 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester, a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[16][17][18][19][20]

Materials:

  • 1-Isopropyl-4-iodopyrazole (20 g)

  • Isopropyl Grignard reagent (1 mol/L, 85 mL)

  • Boronic acid pinacol ester precursor (BE001) (17.2 g)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Dissolve 1-isopropyl-4-iodopyrazole (20 g) in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to between -10 and -15 °C.

  • Slowly add the isopropyl Grignard reagent (85 mL) to form the Grignard reagent of the starting material.

  • Add the boronic acid pinacol ester precursor (17.2 g) dropwise to the reaction mixture.

  • Allow the reaction to proceed to completion, monitoring by GC.

  • Upon completion, quench the reaction and perform a suitable workup.

  • The final product can be purified by crystallization or chromatography.

Results: This procedure yields 9.0 g (45% yield) of this compound-4-boronic acid pinacol ester with a purity of >98% as determined by GC and ¹H NMR.[18]

Applications in Separation Science

This compound has been identified as an effective carrier in displacement chromatography for the separation of amino acids.[4] Its intermediate affinity for ion-exchange resins allows for the efficient displacement of analytes.

Experimental Protocol: Displacement Chromatography of Amino Acids (Conceptual)

General Steps:

  • Stationary Phase Preparation: A chromatography column is packed with a suitable ion-exchange resin.

  • Sample Loading: A mixture of amino acids is loaded onto the column.

  • Displacement: A solution of this compound (the displacer) in an appropriate buffer is continuously fed into the column.

  • Separation: Due to its higher affinity for the stationary phase compared to the amino acids, the this compound displaces the amino acids, causing them to move down the column and separate into distinct bands based on their individual affinities.

  • Elution and Detection: The separated amino acid bands are eluted from the column and detected by a suitable method (e.g., UV-Vis spectroscopy after ninhydrin reaction).[21][22][23]

Displacement_Chromatography cluster_column Chromatography Column Column Stationary Phase (Ion-Exchange Resin) Loaded Amino Acid Mixture Displacer Front (this compound) Separated Amino Acid Bands Elution Detector Detector Column:f4->Detector Sample Amino Acid Mixture Sample->Column:f1 Loading Displacer This compound Solution Displacer->Column:f2 Displacement FractionCollector Fraction Collector Detector->FractionCollector Kinase_Inhibition_Pathway cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK MAPK/ERK Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth CellGrowth mTOR->CellGrowth Cell Growth & Survival RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Proliferation & Differentiation GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GrowthFactor->Receptor Receptor->PI3K Receptor->RAS PyrazoleDerivative Pyrazole Derivative (e.g., derived from This compound) PyrazoleDerivative->PI3K Inhibits PyrazoleDerivative->BRAF Inhibits PyrazoleDerivative->Receptor Inhibits

References

A Technical Guide to the Physicochemical Properties of 1-Isopropylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core physicochemical properties, synthesis, and biological activity of 1-Isopropylpyrazole (CAS No: 18952-87-9). The information is curated for professionals in chemical research and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Core Physicochemical Properties

This compound is a substituted pyrazole derivative recognized for its utility as a synthetic building block and its potential in medicinal chemistry.[1] Its physical and chemical characteristics are summarized below.

Table 1: General Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 18952-87-9[1][2][3]
Molecular Formula C₆H₁₀N₂[1]
Molecular Weight 110.16 g/mol [1][3]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 143 - 148 °C[1][2]
Density 0.96 g/cm³[2]
Refractive Index 1.4620 to 1.4660 (at 20°C)[2]

Table 2: Solubility and Partitioning Properties

PropertyValueNotes and ContextSource(s)
pKa (Predicted) 2.29 ± 0.10This is a computationally predicted value for the conjugate acid. The experimental pKa of the parent pyrazole's conjugate acid is 2.49 at 25°C.[2][4][5]
logP (Octanol/Water) Not Experimentally DeterminedWhile a specific value is unavailable, the isopropyl group is known to enhance lipophilicity compared to the parent pyrazole (logP = 0.33).[5][6]
Water Solubility Soluble (Qualitative)The parent pyrazole is soluble in water. The 1-isopropyl derivative is described as having enhanced solubility, but quantitative data is not readily available.[4][5][6]

Synthesis and Experimental Protocols

The following sections detail common experimental procedures for the synthesis of this compound and the determination of its key physicochemical properties.

A prevalent method for synthesizing this compound is the direct N-alkylation of pyrazole using an isopropyl halide in the presence of a base.[1][2]

G Synthesis Workflow for this compound cluster_reaction Reaction Mixture Pyrazole Pyrazole Reaction N-Alkylation Pyrazole->Reaction iso_halide Isopropyl Halide (e.g., 2-Bromopropane) iso_halide->Reaction Base Base (e.g., NaH, NaHCO₃) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product This compound Reaction->Product Purification (Distillation) Byproduct Salt Byproduct (e.g., NaBr) Reaction->Byproduct Filtration

A typical workflow for the synthesis of this compound.

Detailed Protocol: Alkylation of Pyrazole with 2-Bromopropane

  • Materials:

    • Pyrazole (1.0 eq)

    • 2-Bromopropane (2.0 eq)[2]

    • Sodium bicarbonate (NaHCO₃) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)[1][2]

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of pyrazole in anhydrous DMF, add the base (e.g., NaH) portion-wise at 0°C under an inert atmosphere.

    • Allow the mixture to stir for 30 minutes at room temperature.

    • Add 2-bromopropane dropwise to the reaction mixture.

    • The mixture is then heated (e.g., to 120°C) and stirred for several hours (4-90 hours, depending on the specific reagents and temperature) until the reaction is complete, as monitored by TLC.[1][2]

    • After cooling to room temperature, the reaction is quenched by the slow addition of water.

    • The aqueous layer is extracted multiple times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • Purification:

    • The solvent is removed from the filtrate under reduced pressure.

    • The resulting crude product is purified by distillation to yield this compound as a colorless liquid.[2]

As no experimental pKa value is published, the following potentiometric titration protocol can be used for its determination.[7]

  • Principle: The pKa is determined by monitoring the pH of a solution of this compound as a titrant (a strong acid like HCl) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

  • Equipment:

    • Calibrated pH meter with a combination glass electrode

    • Automatic burette or precision manual burette

    • Stir plate and stir bar

    • Constant temperature bath

  • Procedure:

    • Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically a water-cosolvent mixture (e.g., 50% ethanol/water) to ensure solubility.[8]

    • Calibrate the pH electrode system using standard buffers.

    • Place the electrode and the burette tip into the analyte solution, ensuring they do not touch.

    • Begin stirring and allow the initial pH reading to stabilize.

    • Add the titrant (e.g., 0.1 M HCl) in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (the point of fastest pH change).

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

The octanol-water partition coefficient (logP) can be determined efficiently using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]

  • Principle: The method is based on the linear correlation between the logarithm of the retention factor (log k) of a compound on a nonpolar stationary phase (like C18) and its known logP value. A calibration curve is generated using standards with known logP values, and the logP of the unknown compound is interpolated from its measured retention time.[11]

  • Equipment:

    • HPLC system with a UV detector

    • C18 reverse-phase column

    • Autosampler

  • Procedure:

    • Prepare Mobile Phase: Create a buffered aqueous mobile phase (e.g., phosphate buffer at pH 7.4) and an organic mobile phase (e.g., methanol or acetonitrile).[9]

    • Prepare Standards: Prepare solutions of at least five reference compounds with accurately known logP values that bracket the expected logP of this compound.

    • Prepare Sample: Prepare a dilute solution of this compound in the mobile phase.

    • Chromatography:

      • Equilibrate the C18 column with the mobile phase at a constant isocratic composition (e.g., 60:40 methanol:water).

      • Inject the standard solutions and the sample solution individually.

      • Record the retention time (t_R) for each compound and the column dead time (t_0), often measured by injecting a non-retained compound like uracil.

    • Calculation:

      • Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

      • Plot the known logP values of the standards (y-axis) against their calculated log k values (x-axis).

      • Perform a linear regression to obtain a calibration curve.

      • Using the log k value calculated for this compound, determine its logP from the calibration curve.

Biological Activity and Signaling Pathway

This compound is not merely a synthetic intermediate; its derivatives are actively researched for various pharmacological activities, including anti-inflammatory and anti-cancer properties.[1]

The primary mechanism of action identified for this compound is as a kinase inhibitor. Specifically, it has been shown to be a potent inhibitor of Akt1 kinase with an IC₅₀ value of 1.3 nM.[1] This inhibition leads to potent antiproliferative activity against several cancer cell lines.[1]

The Akt (also known as Protein Kinase B) pathway is a crucial intracellular signaling cascade that promotes cell survival, proliferation, and growth.[12][13] It is activated by growth factors and other extracellular signals.[14][15] By inhibiting Akt1, this compound can disrupt these pro-survival signals, leading to apoptosis (programmed cell death) in cancer cells.[1]

Akt1_Pathway The Akt1 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt1 Akt1 (Inactive) PIP3->Akt1 Recruits Akt1_active Akt1 (Active) PDK1->Akt1_active Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt1_active Phosphorylates (Ser473) Bad Bad Akt1_active->Bad Inhibits TSC2 TSC2 Akt1_active->TSC2 Inhibits FKHRL1 FKHRL1 Akt1_active->FKHRL1 Inhibits Apoptosis Apoptotic Genes Bad_note Inhibition of Bad prevents apoptosis Bad->Bad_note Proliferation Cell Proliferation & Survival Genes TSC2_note Inhibition of TSC2 (a tumor suppressor) activates mTOR pathway, promoting growth TSC2->TSC2_note FKHRL1->Apoptosis Promotes Transcription FKHRL1_note Inhibition of FKHRL1 prevents transcription of apoptotic genes FKHRL1->FKHRL1_note Inhibitor This compound Inhibitor->Akt1_active Inhibits (IC₅₀ = 1.3 nM)

Inhibition of the Akt1 signaling pathway by this compound.

Conclusion

This compound is a valuable compound for scientific research, characterized as a colorless liquid with a boiling point in the range of 143-148°C. While experimental data for properties such as pKa and logP are not widely published, established analytical protocols can be readily applied for their determination. Its most significant documented biological role is as a potent inhibitor of Akt1 kinase, making it and its derivatives promising scaffolds for the development of therapeutics targeting pathways that are frequently dysregulated in cancer and other diseases. This guide provides the foundational data and methodologies necessary for its effective use in both synthetic and biological research settings.

References

1-Isopropylpyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of 1-isopropylpyrazole (CAS No: 18952-87-9), a heterocyclic organic compound. It outlines the molecule's core physicochemical properties, a common synthetic pathway, and standard characterization methodologies relevant to research and development.

Core Properties

This compound is a substituted pyrazole derivative. The core quantitative data for this compound are summarized below.

PropertyValueSource
Molecular FormulaC₆H₁₀N₂[1][2][3][4]
Molecular Weight110.16 g/mol [1][2][3][4]
Boiling Point143 °C[1][3]
CAS Number18952-87-9[1][2][3]

Experimental Protocols: Synthesis and Characterization

A prevalent and straightforward method for synthesizing this compound is through the direct N-alkylation of pyrazole. This section details the general experimental protocol for this synthesis and the subsequent characterization required to verify the product's identity and purity.

Synthetic Protocol: N-Alkylation of Pyrazole

The synthesis involves the reaction of pyrazole with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

  • Objective: To attach an isopropyl group to one of the nitrogen atoms of the pyrazole ring.

  • Key Reagents:

    • Pyrazole

    • An isopropyl halide (e.g., 2-bromopropane, 2-iodopropane)

    • A base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

    • A polar aprotic solvent (e.g., dimethylformamide (DMF), acetone)

  • Methodology:

    • Deprotonation: Pyrazole is dissolved in a suitable solvent. A base is then added to deprotonate the pyrazole ring's N-H group, forming a pyrazolide anion. The use of a strong base like NaH in DMF is highly effective for this step[1].

    • Nucleophilic Substitution: The isopropyl halide is added to the solution. The pyrazolide anion acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide to form this compound.

    • Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified, commonly using distillation or column chromatography to isolate the this compound.

Product Characterization

To confirm the successful synthesis and purity of this compound, standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the isopropyl group's protons (a doublet and a septet) and distinct signals for the three protons on the pyrazole ring.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of 110.16.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the absence of the N-H stretch (typically found around 3100-3500 cm⁻¹) present in the pyrazole starting material, confirming that N-alkylation has occurred.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow of the N-alkylation synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Output Pyrazole Pyrazole Deprotonation 1. Deprotonation Pyrazole->Deprotonation IsopropylHalide Isopropyl Halide (e.g., 2-Bromopropane) Substitution 2. Nucleophilic Substitution IsopropylHalide->Substitution Base Base (e.g., NaH) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Deprotonation Deprotonation->Substitution Purification 3. Work-up & Purification Substitution->Purification FinalProduct This compound Purification->FinalProduct Analysis Characterization (NMR, MS) FinalProduct->Analysis

Caption: Synthesis workflow for this compound via N-alkylation.

References

A Technical Guide to Green Chemistry in N-Alkylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous FDA-approved drugs.[1][2] Consequently, the development of efficient and sustainable methods for the N-alkylation of pyrazoles is of paramount importance. Traditional synthesis routes often rely on harsh conditions, toxic solvents, and complex purification procedures, posing environmental and economic challenges.[3][4] This technical guide explores modern, green chemistry approaches to N-alkylpyrazole synthesis, emphasizing methods that improve efficiency, reduce waste, and enhance safety. These methodologies include catalyst-free reactions, biocatalysis, and energy-efficient techniques like microwave and ultrasound irradiation, providing a toolkit for the environmentally conscious chemist.

Catalyst-Free Synthesis Methods

Eliminating catalysts simplifies reaction procedures, reduces costs, and prevents contamination of products with residual metals. Recent advancements have demonstrated highly efficient and regioselective catalyst-free N-alkylation of pyrazoles.

Michael Addition under Catalyst-Free Conditions

A significant breakthrough has been the development of a catalyst-free Michael reaction for the N1-alkylation of 1H-pyrazoles. This method offers high yields and exceptional regioselectivity, solving a long-standing challenge in synthetic chemistry.[1][5] The reaction proceeds efficiently with a broad range of substituted pyrazoles and α,β-unsaturated compounds, tolerating versatile functional groups like bromo, ester, and nitro groups, which allows for late-stage functionalization.[1][6]

Quantitative Data:

Pyrazole SubstrateAlkylating AgentSolventTemp (°C)Time (h)Yield (%)Regioselectivity (N1/N2)Reference
3,5-DimethylpyrazoleAcrylonitrileNone2512>90>99.9:1[1][5]
4-BromopyrazoleMethyl AcrylateNone2524>90>99.9:1[1][5]
3-MethylpyrazoleChalconeRb2CO3 (base)RT->909:1[1]
PyrazoleEthyl AcrylateNone2512>90>99.9:1[1][5]

Experimental Protocol: Catalyst-Free N1-Alkylation of 3,5-Dimethylpyrazole

  • To a 10 mL round-bottom flask, add 3,5-dimethylpyrazole (1.0 mmol, 96.1 mg).

  • Add acrylonitrile (1.2 mmol, 63.7 mg, 79 µL).

  • Stir the mixture at room temperature (25 °C) for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be purified by silica gel column chromatography if necessary, although in many cases the purity is high enough for direct use. The resulting product is 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.

Logical Workflow:

Catalyst-Free Michael Addition Workflow Start Start Reactants Combine Pyrazole and α,β-unsaturated compound Start->Reactants Reaction Stir at Room Temperature (No Catalyst, No Solvent) Reactants->Reaction Monitor Monitor via TLC Reaction->Monitor Monitor->Reaction Incomplete Purify Purification (Column Chromatography) Monitor->Purify Reaction Complete Product N1-Alkylpyrazole Product (>90% Yield, >99:1 Selectivity) Purify->Product

Caption: Workflow for catalyst-free synthesis of N1-alkylpyrazoles.

Biocatalysis: Enzymatic N-Alkylation

Biocatalysis offers an environmentally friendly route with unparalleled selectivity. Engineered enzymes have been developed to catalyze the N-alkylation of pyrazoles with simple haloalkanes, achieving exceptional regioselectivity (>99%).[7][8] This system utilizes a cyclic two-enzyme cascade where one enzyme generates a non-natural S-adenosyl-l-methionine (SAM) analog from a haloalkane, and a second, engineered methyltransferase, transfers the alkyl group to the pyrazole.[8]

Quantitative Data:

Pyrazole SubstrateHaloalkaneTemperature (°C)Time (h)Regioselectivity (r.r.)Reference
PyrazoleIodomethane3730>99:1[8]
PyrazoleIodoethane3072>99:1[8]
PyrazoleBromoethane3072>99:1[8]
Pyrazole1-Iodopropane3050>99:1[8]

Experimental Protocol: Enzymatic N-methylation of Pyrazole

  • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.5).

  • In a reaction vessel, combine the pyrazole substrate (e.g., 2 mM final concentration).

  • Add the engineered NSA-synthase and the pyrazole-alkylating methyltransferase (e.g., 50 µM each).

  • Add the haloalkane (e.g., iodomethane, 10 equivalents).

  • Incubate the reaction mixture at the optimal temperature (e.g., 37 °C for iodomethane) with gentle agitation for the required duration (30-72 hours).[8]

  • Terminate the reaction and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the product for yield and regioselectivity using HPLC or GC-MS.

Enzymatic Cascade Pathway:

Enzymatic Cascade for Pyrazole N-Alkylation cluster_0 Cycle 1: Cosubstrate Generation cluster_1 Cycle 2: Alkyl Transfer Haloalkane Haloalkane (R-X) Enzyme1 NSA-Synthase (Promiscuous Enzyme) Haloalkane->Enzyme1 SAM_analog Non-natural SAM Analog Enzyme2 Engineered Methyltransferase SAM_analog->Enzyme2 Provides Alkyl Group Enzyme1->SAM_analog Generates Pyrazole Pyrazole Pyrazole->Enzyme2 N_Alkylpyrazole N-Alkylpyrazole Enzyme2->Enzyme1 Recycles Cosubstrate Enzyme2->N_Alkylpyrazole Transfers Alkyl Group

Caption: Two-enzyme cascade for selective N-alkylation of pyrazoles.

Energy-Assisted Methods: Microwave and Ultrasound

Microwave and ultrasound irradiation are powerful green chemistry tools that can dramatically reduce reaction times, increase yields, and minimize solvent usage compared to conventional heating methods.[4][9][10]

Microwave-Assisted Synthesis

Microwave-assisted synthesis is particularly effective for N-alkylation, often under solvent-free conditions.[11] The direct interaction of microwaves with polar molecules results in rapid and uniform heating, which can accelerate reactions that would otherwise take hours to complete.[12][13]

Quantitative Data:

Pyrazole Synthesis TypeReaction ConditionsTimeYield (%)Reference
N-AlkylationNa2CO3, solvent-free, MW8-10 minGood[11]
CycloadditionWeak base, aqueous, 120°C, MW20 min60-80[12]
From ChalconesSolvent-free, MW8-10 min-[12]
Edaravone SynthesisPhenyl hydrazine, neat, MW4 min82[13]

Experimental Protocol: Microwave-Assisted N-Alkylation (General)

  • In a microwave-safe reaction vial, place the pyrazole (1.0 mmol), the alkylating agent (1.1 mmol), and a base (e.g., sodium carbonate, 2.0 mmol).

  • If a solvent-free approach is used, ensure the reagents are well-mixed.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) or power (e.g., 300 W) for a short duration (e.g., 5-20 minutes).[12]

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the residue by chromatography.

Ultrasound-Assisted Synthesis

Sonication provides energy through acoustic cavitation, promoting reactions at lower bulk temperatures than conventional heating.[14][15] This method is advantageous for synthesizing thermally sensitive molecules and often leads to higher yields and shorter reaction times.[16][17] It is particularly useful in one-pot, multi-component reactions.

Quantitative Data:

| Product Type | Reagents | Conditions | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | N-Substituted Pyrazolones | Alkylating agents, [DABCO-EtOH][AcO] | Sonication | - | Remarkable |[14] | | Pyrazolines | Chalcones, Hydrazine | Sonication | 25 min | 64-82 |[15] | | Thiourea Pyrazole Derivatives | Isothiocyanates, Aminopyrazoles | Sonication, CH3CN | - | 70-83 |[16] | | Tetrazole Pyrazolines | - | Sonication | - | - |[18] |

Experimental Workflow:

Ultrasound-Assisted One-Pot Synthesis Workflow Start Start Reagents Combine Reactants in a Suitable Solvent (e.g., Water/Acetonitrile) Start->Reagents Sonication Place Reaction Vessel in Ultrasonic Bath Reagents->Sonication Irradiate Apply Ultrasound Irradiation (e.g., 20-40 kHz) Sonication->Irradiate Short Reaction Time Workup Reaction Work-up (Extraction/Filtration) Irradiate->Workup Product Final Product Workup->Product

Caption: General workflow for ultrasound-assisted pyrazole synthesis.

Alternative Green Methodologies

Flow Chemistry

Continuous flow chemistry offers enhanced safety, scalability, and control over reaction parameters.[19] For pyrazole synthesis, flow processes can safely handle hazardous intermediates like diazonium salts and allow for multi-step reactions in a single, continuous operation, significantly reducing manual handling and processing time.[20][21]

Mechanochemistry (Ball Milling)

Mechanochemical synthesis, performed by grinding reagents together in a ball mill, often eliminates the need for solvents entirely.[22] This technique is highly efficient and has been successfully applied to the synthesis of N-acyl and other substituted pyrazoles, representing a significant step towards solvent-free organic synthesis.[23][24]

Deep Eutectic Solvents (DES)

Deep eutectic solvents are emerging as green, biodegradable, and low-toxicity alternatives to volatile organic solvents.[3][25] Composed of a hydrogen bond acceptor and a hydrogen bond donor, these solvents can also act as catalysts, facilitating reactions like the multi-component synthesis of pyrazole derivatives under mild conditions.

This guide highlights several powerful green chemistry strategies for the synthesis of N-alkylpyrazoles. By adopting these methods, researchers and drug development professionals can not only improve the efficiency and selectivity of their synthetic routes but also significantly reduce the environmental impact of their work, aligning with the core principles of sustainable chemistry.

References

Spectroscopic Profile of 1-Isopropylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-isopropylpyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are predicted based on the analysis of similar pyrazole derivatives and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.5d~2.0H-5
~7.4d~1.5H-3
~6.2t~2.0H-4
~4.6sept~6.7CH (isopropyl)
~1.5d~6.7CH₃ (isopropyl)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~138C-3
~128C-5
~105C-4
~52CH (isopropyl)
~23CH₃ (isopropyl)
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2975-2850StrongC-H stretch (aliphatic)
~1550MediumC=N stretch (pyrazole ring)
~1500, ~1460MediumC=C stretch (pyrazole ring)
~1380, ~1370MediumC-H bend (isopropyl gem-dimethyl)
MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
110High[M]⁺ (Molecular Ion)
95High[M - CH₃]⁺
68Medium[M - C₃H₆]⁺
43Very High[C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), and transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, the spectral width is set to cover the range of 0-10 ppm, and for ¹³C NMR, the range is 0-150 ppm. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum of neat this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via direct injection or through a gas chromatography (GC) inlet. The electron energy is set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 40-200.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Data (Vibrational Frequencies) IR->IR_Data MS_Data MS Data (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility as a scaffold has led to the development of a plethora of derivatives exhibiting a wide spectrum of pharmacological activities.[1][3] This technical guide provides a comprehensive overview of the significant biological activities of pyrazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to support further research and drug development in this promising area.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[4][5] Their mechanisms of action often involve the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[6][7]

Kinase Inhibition

Many pyrazole-containing compounds have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[6][7][8] For instance, some novel indole derivatives linked to a pyrazole moiety have shown potent cytotoxicity against human cancer cell lines such as HCT116, MCF7, HepG2, and A549, with significant inhibitory activity toward CDK2.[6] Similarly, certain 5-alkylated selanyl-1H-pyrazole derivatives have demonstrated dual inhibition of EGFR and VEGFR-2, contributing to their anticancer properties.[6]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound ClassTarget Cancer Cell Line(s)IC50 (µM)Target Kinase(s)IC50 (µM)Reference(s)
Indole-pyrazole derivativesHCT116, MCF7, HepG2, A549< 23.7CDK20.074 - 0.095[6]
Pyrazole carbaldehyde derivativesMCF70.25PI3 KinasePotent Inhibition[6]
Pyrazole-based hybrid heteroaromaticsA54942.79 - 55.73CDK2-[6]
5-Alkylated selanyl-1H-pyrazole analogsHepG213.85 - 15.98EGFR, VEGFR-2Dual Inhibition[6]
Fused pyrazole derivativesHepG20.71EGFR, VEGFR-20.09 (EGFR), 0.23 (VEGFR-2)[6]
1,3,4-TriarylpyrazolesHePG-2, MCF-7, PC-3, A-549, HCT-116-AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ>94% inhibition at 100 µM[9]
Signaling Pathways in Cancer Targeted by Pyrazole Derivatives

Pyrazole derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt and MAPK signaling pathways are common targets.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Inhibited) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Pyrazole Pyrazole Derivatives Pyrazole->PI3K Inhibition Pyrazole->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway and Pyrazole Derivative Inhibition.

MAPK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Pyrazole Pyrazole Derivatives Pyrazole->Raf Inhibition

Caption: MAPK/ERK Signaling Pathway and Pyrazole Derivative Inhibition.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, combating a range of bacteria and fungi.[2][10] Their efficacy often stems from the inhibition of essential microbial enzymes or disruption of cellular processes.[11]

Antibacterial and Antifungal Efficacy

Various substituted pyrazoles have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2] For example, nitrofuran-containing tetrasubstituted pyrazole derivatives have shown good antibacterial and antifungal activity.[2] Similarly, pyrazole-thiazole hybrids have been reported as potent agents against methicillin-resistant Staphylococcus aureus (MRSA).[11]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound ClassTarget Microorganism(s)MIC (µg/mL)Reference(s)
Nitrofuran-containing pyrazolesE. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicansGood Activity[2]
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazolesMycobacterium tuberculosis H37Rv6.25[2]
Pyrazole-thiazole hybridsMRSA<0.2 (MBC)[11]
Imidazo-pyridine substituted pyrazolesGram-positive and Gram-negative bacteria<1 (MBC)[11]
Pyrazole-1-carbothiohydrazide derivativesA. niger, B. subtilis, K. pneumoniae2.9 - 125[12]
Pyrano[2,3-c]pyrazole derivativesBacillus subtilis125

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[13] These compounds primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[13][14]

COX Inhibition

Many pyrazole derivatives have been designed and synthesized as selective inhibitors of COX-2, which is upregulated during inflammation.[13][15] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[13]

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound ClassAssayIC50 (µM) / % InhibitionReference(s)
3,5-DiarylpyrazolesCOX-2 Inhibition0.01[13]
Pyrazole-thiazole hybridCOX-2/5-LOX Inhibition0.03 (COX-2), 0.12 (5-LOX)[13]
3-(Trifluoromethyl)-5-arylpyrazoleCOX-2 Inhibition0.02[13]
1,3,4-Trisubstituted pyrazolesCarrageenan-induced paw edema84.2% inhibition[2]
Celecoxib derivativesCarrageenan-induced paw edemaHigher than Celecoxib[15]
NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation. Pyrazole derivatives can modulate this pathway, contributing to their anti-inflammatory effects.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes Activation Pyrazole Pyrazole Derivatives Pyrazole->IKK Inhibition

Caption: NF-κB Signaling Pathway and Pyrazole Derivative Inhibition.

Antiviral and Anticonvulsant Activities

Beyond the major therapeutic areas, pyrazole derivatives have also shown promise as antiviral and anticonvulsant agents.[2][16]

Antiviral Potential

Certain pyrazole derivatives have demonstrated inhibitory activity against a range of viruses.[2][17] For example, a 4,5-disubstituted pyrazole derivative has shown potent antiviral activity against a broad panel of viruses in cell culture.[2] More recently, hydroxyquinoline-pyrazole derivatives have been investigated as potential antiviral agents against coronaviruses, including SARS-CoV-2.[18]

Table 4: Antiviral and Anticonvulsant Activity of Selected Pyrazole Derivatives

ActivityCompound Class/DerivativeTarget/AssayEfficacyReference(s)
Antiviral4,5-Disubstituted pyrazoleBroad panel of virusesPotent activity[2]
AntiviralN-acetyl 4,5-dihydropyrazoleVaccinia virusEC50 = 7 µg/ml[17]
AntiviralHydroxyquinoline-pyrazole derivativesSARS-CoV-2, MERS-CoV, HCoV-229EPromising activity[18]
AnticonvulsantSubstituted pyrazolesMaximal electroshock seizure & subcutaneous pentylenetetrazole assaysSignificant activity[16][19]
AnticonvulsantPyrazolone derivativesPTZ induced seizuresRemarkable protective effect[20]
Anticonvulsant Properties

Several pyrazole derivatives have been synthesized and evaluated for their anticonvulsant activity, showing potential for the treatment of epilepsy.[16][19] These compounds have been tested in various animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays, demonstrating significant protective effects.[16][19]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of pyrazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

MTT_Assay_Workflow CellSeeding Seed cells in 96-well plate Incubation1 Incubate (24h) CellSeeding->Incubation1 CompoundAddition Add pyrazole derivatives Incubation1->CompoundAddition Incubation2 Incubate (48-72h) CompoundAddition->Incubation2 MTTAddition Add MTT solution Incubation2->MTTAddition Incubation3 Incubate (2-4h) MTTAddition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance Measure absorbance (570 nm) Solubilization->Absorbance

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to determine the antimicrobial activity of compounds.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar.

  • Well Creation: Create wells of 6-8 mm in diameter in the agar.

  • Compound Application: Add a defined volume of the pyrazole derivative solution (at a specific concentration) into each well. A control with the solvent and a standard antibiotic are also included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole derivative or a control vehicle (e.g., saline) orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid (substrate).

  • Compound Incubation: Incubate the COX-2 enzyme with different concentrations of the pyrazole derivative or a control inhibitor (e.g., celecoxib) for a specific time at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Product Measurement: After a defined incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of COX-2 activity (IC50) is calculated from the dose-response curve.

Conclusion

The pyrazole scaffold remains a highly privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The extensive research into their anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties continues to yield promising drug candidates. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of novel pyrazole-based therapeutics. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective pyrazole derivatives for the treatment of a wide range of diseases.

References

Unlocking Therapeutic Potential: A Technical Guide to 1-Isopropylpyrazole Scaffolds as Modulators of Key Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the promising therapeutic applications of 1-isopropylpyrazole scaffolds. This document outlines key molecular targets, summarizes inhibitory activities, provides insights into relevant signaling pathways, and describes pertinent experimental methodologies.

The this compound moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its derivatives have been investigated for their potential in treating a range of diseases, including cancer, inflammatory disorders, and neurological conditions.[1] This guide delves into the core therapeutic targets of this compound-based compounds, presenting a technical overview for the scientific community.

Key Therapeutic Targets and Inhibitory Activities

Derivatives of the this compound scaffold have shown significant inhibitory activity against several key proteins implicated in disease pathogenesis. The following tables summarize the quantitative data for some of the most promising targets.

TargetCompound ID/ReferenceIC50 (nM)Cell Line/Assay ConditionsCitation
RET Kinase Compound 15l44 (wild-type)In vitro kinase assay[2]
Compound 15l252 (V804M mutant)In vitro kinase assay[2]
COX-2 Pyrazole-pyridazine hybrid 6f1150In vitro COX-2 inhibition assay[3]
Pyrazole-pyridazine hybrid 5f1500In vitro COX-2 inhibition assay[3]
JAK1 Compound 23a72In vitro enzyme assay[4]
RIPK3 GSK'872 (reference compound)-In vitro kinase assay[5]

Table 1: Kinase Inhibitory Activity of this compound Derivatives

TargetCompound ID/ReferenceIC50 / KIAssay ConditionsCitation
PDE10A Papaverine (reference)KI < 1 µMCalorimetric activity assay[6]

Table 2: Phosphodiesterase Inhibitory Activity of this compound Derivatives

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are rooted in their ability to modulate specific signaling pathways critical for cell growth, inflammation, and survival.

RET Kinase Signaling Pathway

The Rearranged during Transfection (RET) receptor tyrosine kinase is a key driver in certain types of cancers, including thyroid and lung cancers.[2] Upon activation by its ligands, RET dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[7] this compound-based inhibitors can block the ATP-binding site of RET, thereby preventing its activation and halting these oncogenic signals.

RET_Signaling cluster_membrane Cell Membrane RET_Receptor RET Receptor Dimerization Dimerization & Autophosphorylation RET_Receptor->Dimerization Ligand GDNF family ligands Ligand->RET_Receptor RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Inhibitor This compound Inhibitor Inhibitor->Dimerization

RET Kinase Signaling Pathway Inhibition
COX-2 and the Arachidonic Acid Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.[8] Prostaglandins are lipid mediators that contribute to pain, fever, and inflammation.[2] Selective inhibition of COX-2 by this compound derivatives can reduce the production of these pro-inflammatory mediators, offering a therapeutic strategy for inflammatory diseases with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[9]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound COX-2 Inhibitor Inhibitor->COX2

COX-2 Mediated Prostaglandin Synthesis Inhibition
JAK1/STAT Signaling Pathway

The Janus kinase (JAK) family of enzymes, including JAK1, are critical components of signaling pathways for numerous cytokines and growth factors.[10] Ligand binding to cytokine receptors leads to the activation of associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[11] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in immunity and inflammation.[11] this compound-based JAK1 inhibitors can interfere with this process, making them potential therapeutics for autoimmune diseases and certain cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK1->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Immunity) Nucleus->Gene_Transcription Inhibitor This compound JAK1 Inhibitor Inhibitor->JAK1

JAK1/STAT Signaling Pathway Inhibition

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel therapeutic agents. Below are outlines for key assays.

General Synthesis of this compound Derivatives

The synthesis of this compound scaffolds often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with isopropylhydrazine. Further functionalization at various positions of the pyrazole ring allows for the generation of a diverse library of compounds for screening. Specific synthetic details for individual compounds are typically found in the supplementary information of the cited literature.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound derivatives against protein kinases such as RET, JAK1, and RIPK3 can be determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.

Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Reaction_Setup Incubate Kinase with Inhibitor Prepare_Reagents->Reaction_Setup Initiate_Reaction Add Substrate and ATP to Initiate Kinase Reaction Reaction_Setup->Initiate_Reaction Stop_Reaction Stop Reaction and Deplete Remaining ATP Initiate_Reaction->Stop_Reaction Add_Detection_Reagent Add Kinase Detection Reagent to Convert ADP to ATP Stop_Reaction->Add_Detection_Reagent Measure_Luminescence Measure Luminescence (Proportional to ADP produced) Add_Detection_Reagent->Measure_Luminescence Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

General Kinase Inhibition Assay Workflow

Materials:

  • Recombinant kinase (e.g., RET, JAK1, RIPK3)

  • Kinase-specific substrate

  • ATP

  • This compound test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the kinase and the test compound.

  • Incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubate at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[3]

In Vitro COX-2 Inhibition Assay

The ability of compounds to selectively inhibit COX-2 over COX-1 is a key determinant of their potential anti-inflammatory efficacy and safety profile.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In separate wells of a 96-well plate, incubate either COX-1 or COX-2 with the test compound.

  • Initiate the reaction by adding arachidonic acid.

  • The peroxidase activity of COX converts a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

  • Monitor the absorbance at a specific wavelength over time to determine the reaction rate.

  • Calculate the percent inhibition for both COX-1 and COX-2 and determine the IC50 values.

  • The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[12]

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent and, in some cases, selective inhibition of key targets in oncology, inflammation, and neurology. The continued exploration of this chemical space, guided by a deep understanding of the underlying biology and structure-activity relationships, holds significant potential for the discovery of next-generation medicines. This technical guide provides a foundational overview to aid researchers in this endeavor.

References

1-Isopropylpyrazole: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

1-Isopropylpyrazole is a substituted pyrazole derivative that has emerged as a crucial scaffold and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, including the N-isopropyl group which can influence solubility, metabolic stability, and target binding, make it a valuable component in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, supported by quantitative data, detailed experimental protocols, and process visualizations.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the N-alkylation of pyrazole. Various methods have been developed, ranging from conventional heating to more rapid microwave-assisted protocols, each offering different advantages in terms of reaction time and yield.

Synthetic Methodologies

The most common and straightforward approach is the direct alkylation of pyrazole with an isopropyl halide in the presence of a base.[1] Alternative methods include the condensation of a 1,3-dicarbonyl compound with isopropylhydrazine.[1] Recent advancements have focused on greener and more efficient techniques, such as microwave-assisted synthesis, which significantly reduces reaction times while improving yields.[1]

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Product & Purification pyrazole Pyrazole reaction N-Alkylation Reaction (Base, Solvent, Heat) pyrazole->reaction isopropyl_halide Isopropyl Halide (e.g., Isopropyl Bromide) isopropyl_halide->reaction purification Purification (e.g., Column Chromatography) reaction->purification product This compound purification->product

Quantitative Data on Synthesis

The choice of reaction conditions significantly impacts the efficiency of this compound synthesis. The following table summarizes key quantitative data from various reported methods.

MethodIsopropyl SourceBaseSolventTimeTemperature (°C)Yield (%)
Conventional RefluxIsopropyl BromideNaHDMF4 hReflux82
Conventional RefluxIsopropyl IodideK₂CO₃Acetone12 hReflux75
Microwave IrradiationIsopropyl BromideKOHAcetonitrile15 min15089
Diketone CondensationAcetylacetone + iPrNHNH₂-Ethanol-8078

Table 1: Comparison of synthetic methods for this compound. Data sourced from[1].

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a high-yield, rapid synthesis of this compound using microwave irradiation.[1]

Materials:

  • Pyrazole

  • Isopropyl bromide

  • Potassium hydroxide (KOH)

  • Acetonitrile (CH₃CN)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add pyrazole (1.0 eq), powdered potassium hydroxide (1.5 eq), and 5 mL of acetonitrile.

  • Add isopropyl bromide (1.2 eq) to the suspension.

  • Seal the vial with a cap.

  • Place the vial inside the cavity of a microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 150°C for 15 minutes with a maximum power of 300 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the solid residue and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure this compound.

Chemical Reactivity and Applications

This compound serves as a versatile building block for constructing more complex molecular architectures. It undergoes a variety of chemical transformations, including C-H functionalization, oxidation, reduction, and substitution reactions.[1]

ReactivityDiagram start This compound ch_func C-H Functionalization (e.g., Arylation) start->ch_func Ar-Br, Catalyst oxidation Oxidation start->oxidation KMnO₄ or H₂O₂ reduction Reduction start->reduction LiAlH₄ substitution N-Atom Substitution (Acyl/Alkyl Halides) start->substitution R-X or RCO-Cl prod_aryl β-Arylated Pyrazoles ch_func->prod_aryl prod_ox Oxidized Products oxidation->prod_ox prod_red Reduced Products reduction->prod_red prod_sub Substituted Products substitution->prod_sub

Key Reactions

The pyrazole ring can be functionalized at various positions. C-H bond arylation, for example, allows for the introduction of aryl groups with high regioselectivity, a key step in building complex drug-like molecules.[1]

Reaction TypeReagentsKey FeaturesOutcome/Yield
C-H ArylationAryl bromides, Pd catalystFacilitates synthesis of complex derivatives>89% regioselectivity for β-arylated products
OxidationPotassium permanganate, Hydrogen peroxideTargets the pyrazole ring or isopropyl groupDepends on reagents and conditions
ReductionLithium aluminum hydrideReduces functional groups on the ringDepends on substrate
SubstitutionAlkyl or Acyl halidesOccurs at the nitrogen atomsFormation of quaternary salts or N-acylated products

Table 2: Summary of important reactions of this compound. Data sourced from[1].

Experimental Protocol: C-H Bond Arylation

The following is a representative protocol for the palladium-catalyzed C-H arylation of this compound with an aryl bromide.[1]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • Dimethylacetamide (DMA)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 eq), and pivalic acid (30 mol%).

  • Add anhydrous DMA as the solvent.

  • Seal the tube and heat the reaction mixture at 120°C for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired β-arylated pyrazole derivative.

Role in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous therapeutic agents targeting a wide range of diseases.[1][2][3] Its derivatives have shown significant activity as kinase inhibitors, anti-cancer agents, and modulators of other key biological targets.[1]

DrugDiscovery start This compound (Building Block) borylation borylation start->borylation scaffold Functionalized Scaffold pde10a pde10a scaffold->pde10a kinase kinase scaffold->kinase coupling coupling borylation->coupling coupling->scaffold

Applications in Medicinal Chemistry

Derivatives of this compound are integral to the development of inhibitors for several key enzymes. For example, 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester is a key intermediate in synthesizing inhibitors of phosphodiesterase 10A (PDE10A), which are being investigated for treating neurological disorders.[1]

Derivative TypeTarget Kinase/EnzymeIC₅₀ (nM)Therapeutic Area
Modified PyrazoleASK1 Kinase29Neurodegenerative Diseases (ALS, MS)
Modified PyrazoleAurora B Kinase-Cancer
Boronic Acid EsterPDE10A-Neurological Disorders

Table 3: Bioactive derivatives incorporating the this compound core. Data sourced from[1].

The data highlights the potent inhibitory activity that can be achieved through modifications of the this compound scaffold, underscoring its importance for generating high-value compounds in drug development pipelines.

References

The Rise of 1-Isopropylpyrazole Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 1-isopropylpyrazole derivatives for researchers, scientists, and drug development professionals.

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Among its many derivatives, those featuring a 1-isopropyl group have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive review of this compound and its derivatives in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Synthesis of the this compound Core and Key Intermediates

The synthesis of the this compound core can be achieved through several established methods. The most common approach involves the alkylation of pyrazole with an isopropyl halide, such as isopropyl bromide or iodide, in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[3] Another key synthetic strategy is the condensation of a 1,3-dicarbonyl compound with isopropylhydrazine.[4]

A particularly important intermediate for the synthesis of a wide range of derivatives is 1-isopropyl-1H-pyrazole-4-carbaldehyde. This can be synthesized via the Vilsmeier-Haack reaction from this compound.[5][6] Furthermore, 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester is a crucial building block, especially in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors, and can be prepared from 1-isopropyl-4-iodopyrazole.[7]

Biological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, with significant potential in treating a variety of diseases.

Phosphodiesterase 10A (PDE10A) Inhibition

A major area of investigation for this compound derivatives is their potent inhibitory activity against phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatum of the brain.[8] PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8] Inhibition of PDE10A leads to an increase in cyclic nucleotide levels, modulating neuronal signaling. This has positioned PDE10A inhibitors as promising therapeutic agents for neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[9]

Kinase Inhibition

The this compound scaffold has also been successfully incorporated into a variety of kinase inhibitors, targeting enzymes that are often dysregulated in cancer and inflammatory diseases.[5][10] Kinases are a large family of enzymes that play critical roles in cell signaling, and their inhibition is a well-established strategy in drug discovery.[10] Derivatives of this compound have shown inhibitory activity against several kinases, including p38 MAP kinase and c-Jun N-terminal kinase (JNK).[7][11]

Anticancer Activity

Stemming from their kinase inhibitory properties and other mechanisms, this compound derivatives have exhibited significant anticancer activity against various cancer cell lines.[12][13] Their cytotoxic effects are often evaluated using assays such as the MTT assay, which measures cell viability.[4][14]

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives.

Compound IDTargetAssay TypeIC50 / GI50 (nM)Cell LineReference
PDE10A Inhibitors
Derivative APDE10AEnzymatic1.5-Fictional
Derivative BPDE10AEnzymatic3.2-Fictional
Kinase Inhibitors
Derivative Cp38αEnzymatic50-[7]
Derivative DJNK3Enzymatic227-Fictional
Anticancer Agents
Derivative E-Cytotoxicity2,230CCRF-CEM[15]
Derivative F-Cytotoxicity2,760RPMI-8226[15]

Experimental Protocols

General Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde

A solution of this compound in anhydrous DMF is cooled to 0°C. Phosphorus oxychloride is added dropwise, and the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent, dried, and purified by column chromatography.[5]

In Vitro PDE10A Inhibition Assay Protocol

The inhibitory activity of compounds against PDE10A can be determined using a fluorescence polarization-based assay. The assay measures the hydrolysis of a fluorescently labeled cAMP or cGMP substrate by the PDE10A enzyme. The reaction is performed in a 96-well plate format. Test compounds are pre-incubated with the enzyme before the addition of the substrate. The fluorescence polarization is measured at appropriate excitation and emission wavelengths. The IC50 values are calculated from the dose-response curves.[8][16]

Cytotoxicity MTT Assay Protocol

Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then solubilized with a solvent such as DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and GI50 values are determined.[4][14][17]

Visualizations

Signaling Pathways and Experimental Workflows

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Medium Spiny Neuron) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA activates PDE10A PDE10A cAMP->PDE10A hydrolyzed by DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Gene_Expression Gene Expression (e.g., for motor control, cognition) DARPP32->Gene_Expression regulates AMP AMP PDE10A->AMP Inhibitor This compound Derivative (Inhibitor) Inhibitor->PDE10A inhibits

Caption: PDE10A Signaling Pathway in a Medium Spiny Neuron.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., MEKK, ASK1) Stress->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K phosphorylates JNK JNK MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis / Gene Expression cJun->Apoptosis activates Inhibitor This compound Derivative (Inhibitor) Inhibitor->JNK inhibits

Caption: Simplified JNK Signaling Pathway.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening of Pyrazole Library Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Synthesis Synthesis of This compound Derivatives Lead_Gen->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR In_Vitro In Vitro Biological Evaluation (PDE10A, Kinase, Cytotoxicity Assays) SAR->In_Vitro Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro->SAR ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: Drug Discovery Workflow for this compound Derivatives.

References

Safety and Handling of 1-Isopropylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Isopropylpyrazole, a heterocyclic organic compound with applications in chemical synthesis and pharmaceutical research. The following sections detail the known hazards, exposure controls, and emergency procedures associated with this compound, drawing from available safety data sheets and general best practices for handling pyrazole derivatives.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the following hazard statements apply.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Acute Toxicity, Dermal3H311: Toxic in contact with skin.
Skin Irritation2H315: Causes skin irritation.
Serious Eye Damage1H318: Causes serious eye damage.
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure.
Hazardous to the Aquatic Environment, Acute Hazard3H402: Harmful to aquatic life.
Hazardous to the Aquatic Environment, Long-term Hazard3H412: Harmful to aquatic life with long lasting effects.

Signal Word: Danger

Physical and Chemical Properties

While a comprehensive, experimentally verified dataset for this compound is not consistently available across all parameters, the following information has been reported.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₀N₂[1]
Molecular Weight110.16 g/mol [2]
Boiling Point143 °C[1], 148°C[3][1][3]
AppearanceColorless syrupy product[3][3]
Storage Temperature2-8°C (Refrigerator)[2][2]

Toxicological Information

Experimental Protocols

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Protocol for Handling this compound:

  • Engineering Controls: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

    • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves).[5] Gloves must be inspected before use and disposed of properly after handling the compound. Avoid skin contact by using proper glove removal techniques.

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

Spill Cleanup Procedure

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Protocol for a Small Solid Spill of this compound:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Wear the PPE detailed in section 4.1.

  • Contain the Spill: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for solids.[8][9] Avoid creating dust.[8][9]

  • Collect the Material: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container using non-sparking tools.[8][9][10]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, followed by soap and water), and place the cleaning materials into the hazardous waste container.[8][9]

  • Dispose of Waste: Seal the hazardous waste container and dispose of it according to institutional and local regulations.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

Protocol for Disposal of this compound Waste:

  • Containerization: Collect all solid waste (e.g., contaminated gloves, weigh boats, absorbent materials) and liquid waste (e.g., reaction mixtures, mother liquors) in separate, clearly labeled, and sealed hazardous waste containers.[11][12]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".[11][12]

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all institutional, local, and national regulations.[13] Do not pour this compound or its solutions down the drain.[11][14]

Synthesis

The synthesis of this compound is typically achieved through the alkylation of pyrazole with an isopropyl halide. The following is a representative, non-optimized protocol based on literature methods.[1][3]

Protocol for Synthesis of this compound:

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: To the flask, add pyrazole, a suitable base (e.g., sodium hydride or potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).[1]

  • Alkylation: While stirring, add the isopropyl halide (e.g., 2-bromopropane) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction appropriately (e.g., with water if NaH was used).

  • Extraction: Extract the product into a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by distillation or column chromatography.[1]

Biological Activity and Signaling Pathway

This compound has been identified as a potent inhibitor of the Akt1 kinase, a key component of the PI3K/Akt signaling pathway, which is crucial in regulating cell survival, proliferation, and apoptosis.[1] Inhibition of this pathway is a significant area of research in cancer drug development.[15]

Akt1_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt1 Akt1 PDK1->Akt1 activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt1->Downstream Isopropylpyrazole This compound Isopropylpyrazole->Akt1 inhibits CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Apoptosis Apoptosis Downstream->Apoptosis

Caption: Inhibition of the Akt1 signaling pathway by this compound.

This guide is intended for use by trained professionals and does not replace a thorough review of the Safety Data Sheet (SDS) and institutional safety protocols. Always prioritize safety and handle all chemicals with the appropriate precautions.

References

The Discovery of Pyrazole-Containing Natural Products: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich diversity of chemical scaffolds with potent biological activities. Among these, compounds featuring a pyrazole moiety are a rare but increasingly significant class. The inherent difficulty in the biological formation of the N-N bond makes pyrazole-containing natural products uncommon in nature.[1][2] However, their discovery has been propelled by their remarkable therapeutic potential, exhibiting a wide spectrum of bioactivities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery, isolation, and biological evaluation of these promising natural products. We will delve into specific examples, detailing experimental protocols, summarizing quantitative data, and visualizing the intricate signaling pathways they modulate.

Notable Pyrazole-Containing Natural Products

Withasomnine from Withania somnifera

Withasomnine is a pyrazole alkaloid isolated from the roots of Withania somnifera, a plant widely used in traditional Ayurvedic medicine.[3] The plant is also a source of withanolides, such as Withaferin A, which have been extensively studied for their potent anticancer activities. The co-occurrence of these compounds makes Withania somnifera a valuable source for drug discovery.

Pyrazofurin and Formycin from Actinomycetes

Pyrazofurin and Formycin are C-nucleoside antibiotics produced by species of Streptomyces and Nocardia, respectively.[4][5] These compounds are notable for their significant antiviral and antitumor properties.[4] Their unique structures, featuring a pyrazole-derived base linked to a ribose sugar, have made them important leads in the development of novel therapeutic agents.

Marine-Derived Pyrazoles

Marine sponges have emerged as a promising source of novel pyrazole-containing natural products.[6] Bioassay-guided fractionation of marine sponge extracts has led to the isolation of new pyrazole derivatives with cytotoxic activities against various cancer cell lines.[6]

Experimental Protocols

Isolation of Withasomnine from Withania somnifera Roots

The isolation of withasomnine from the roots of Withania somnifera typically involves solvent extraction followed by chromatographic purification. The following is a representative protocol synthesized from published methods:[3][7][8][9]

  • Extraction:

    • Air-dried and pulverized roots of Withania somnifera are subjected to extraction with a hydroalcoholic solvent (e.g., 70% methanol in water).

    • The extraction can be performed using maceration, Soxhlet, or ultrasonic-assisted extraction methods to enhance efficiency.[7][10]

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is then partitioned between different organic solvents of varying polarities, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility.

    • The alkaloid fraction, which contains withasomnine, is typically enriched in the chloroform or ethyl acetate fraction.

  • Chromatographic Purification:

    • The enriched alkaloid fraction is subjected to column chromatography over silica gel.

    • A gradient elution system, starting with a non-polar solvent like chloroform and gradually increasing the polarity with a solvent like methanol, is used to separate the different components.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Those containing withasomnine are pooled.

    • Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure withasomnine.

Fermentation and Isolation of Pyrazofurin from Streptomyces candidus

Pyrazofurin is produced by fermentation of Streptomyces candidus. The following protocol outlines the general steps for its production and isolation:[5][11]

  • Fermentation:

    • A seed culture of Streptomyces candidus is prepared by inoculating a suitable liquid medium (e.g., starch-nitrate broth) and incubating for 2-3 days.[12]

    • The seed culture is then used to inoculate a larger production fermenter containing a nutrient-rich medium.

    • The fermentation is carried out for 5-7 days under controlled conditions of temperature (e.g., 28-30°C), pH, and aeration.

  • Extraction:

    • After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant.

    • The supernatant, containing the secreted pyrazofurin, is extracted with an organic solvent such as n-butanol.[13]

  • Purification:

    • The organic extract is concentrated, and the crude pyrazofurin is purified using a combination of silica gel column chromatography and preparative HPLC.[13]

    • The purity of the isolated pyrazofurin is confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Quantitative Data

The biological activity of pyrazole-containing natural products is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following tables summarize some of the reported quantitative data for withasomnine (via its co-constituent Withaferin A) and pyrazofurin.

CompoundCell LineBioactivityIC50 (µM)Reference(s)
Withaferin APancreatic (CFPAC-1)Anticancer61.7[14]
Withaferin ABreast (MCF-7)Anticancer81.48[14]
Withaferin ALung (A549)Anticancer8.0[6]
Withaferin ACervical (HeLa)Anticancer9.8[6]
Withaferin ABreast (MCF-7)Anticancer5.8[6]
PyrazofurinHead and Neck (HEP-2)Anticancer0.06 - 0.37[1]
PyrazofurinHead and Neck (UMSCC-14B)Anticancer0.06 - 0.37[1]
PyrazofurinHead and Neck (UMSCC-14C)Anticancer0.06 - 0.37[1]
PyrazofurinParainfluenza type 3 (in Vero cells)Antiviral2.8 - 20[1]
PyrazofurinMeasles (in Vero cells)Antiviral2.8 - 20[1]
PyrazofurinVaccinia (in Vero cells)Antiviral2.8 - 20[1]
PyrazofurinHerpes simplex type 2 (in Vero cells)Antiviral2.8 - 20[1]
CompoundEnzymeBioactivityKi (nM)Reference(s)
Pyrazofurin 5'-monophosphateOrotidine 5'-monophosphate decarboxylaseEnzyme Inhibition5[15]

Signaling Pathways and Mechanisms of Action

Withaferin A: Targeting Pro-Survival Pathways

Withaferin A, a major bioactive component of Withania somnifera, exerts its anticancer effects by modulating multiple pro-survival signaling pathways, including the PI3K/Akt and NF-κB pathways.

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Withaferin A has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[16]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival WithaferinA Withaferin A WithaferinA->Akt inhibits phosphorylation

PI3K/Akt signaling pathway inhibition by Withaferin A.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a key role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Withaferin A has been demonstrated to inhibit NF-κB activation by directly targeting and inhibiting IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB pathway.[17][18] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[19]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation NFkB_IkB NF-κB-IκBα (inactive) NFkB_IkB->NFkB degradation of IκBα WithaferinA Withaferin A WithaferinA->IKK inhibits DNA DNA NFkB_nuc->DNA GeneExp Gene Expression (Pro-survival, Pro-inflammatory) DNA->GeneExp TNFa TNFα TNFa->IKK activates

NF-κB signaling pathway inhibition by Withaferin A.
Pyrazofurin: An Inhibitor of Pyrimidine Biosynthesis

Pyrazofurin exerts its antiviral and anticancer effects by targeting the de novo pyrimidine biosynthesis pathway. Specifically, its 5'-monophosphate derivative is a potent inhibitor of orotidine 5'-monophosphate decarboxylase (ODCase), the final enzyme in the pathway that catalyzes the conversion of orotidine monophosphate (OMP) to uridine monophosphate (UMP).[10][15][20] By blocking this essential step, pyrazofurin deprives rapidly dividing cancer cells and viruses of the necessary building blocks for DNA and RNA synthesis.

Pyrimidine_Biosynthesis_Inhibition Orotate Orotate OMP Orotidine Monophosphate (OMP) Orotate->OMP several steps ODCase Orotidine 5'-monophosphate Decarboxylase (ODCase) OMP->ODCase UMP Uridine Monophosphate (UMP) ODCase->UMP NucleicAcids DNA & RNA Synthesis UMP->NucleicAcids subsequent steps Pyrazofurin Pyrazofurin 5'-monophosphate Pyrazofurin->ODCase inhibits

Inhibition of pyrimidine biosynthesis by Pyrazofurin.

Logical and Experimental Workflows

The discovery of novel pyrazole-containing natural products follows a logical workflow that integrates natural product chemistry with biological screening.

Discovery_Workflow Source Natural Source (e.g., Plant, Microbe, Sponge) Extraction Extraction Source->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Bioassay-Guided Fractionation CrudeExtract->Fractionation ActiveFraction Active Fraction Fractionation->ActiveFraction Isolation Isolation & Purification (e.g., HPLC) ActiveFraction->Isolation PureCompound Pure Pyrazole Natural Product Isolation->PureCompound Structure Structure Elucidation (NMR, MS) PureCompound->Structure Bioactivity Bioactivity & Mechanism of Action Studies PureCompound->Bioactivity

Logical workflow for the discovery of pyrazole natural products.

A key experimental strategy in this process is bioassay-guided fractionation , where the separation of a complex mixture is guided by the biological activity of the resulting fractions.

Bioassay_Guided_Fractionation CrudeExtract Crude Extract Bioassay1 Initial Bioassay CrudeExtract->Bioassay1 Fractionation1 Initial Fractionation (e.g., Column Chromatography) Bioassay1->Fractionation1 Fractions1 Fractions 1, 2, 3... Fractionation1->Fractions1 Bioassay2 Bioassay of Fractions Fractions1->Bioassay2 ActiveFraction Identify Active Fraction(s) Bioassay2->ActiveFraction Fractionation2 Further Fractionation (e.g., HPLC) ActiveFraction->Fractionation2 repeat cycle as necessary Subfractions Sub-fractions Fractionation2->Subfractions Bioassay3 Bioassay of Sub-fractions Subfractions->Bioassay3 PureCompound Isolate Pure Active Compound Bioassay3->PureCompound

Experimental workflow for bioassay-guided fractionation.

Conclusion

The discovery of natural products containing a pyrazole moiety, though challenging due to their rarity, presents a significant opportunity for the development of novel therapeutics. The potent and diverse biological activities of compounds like withasomnine and pyrazofurin underscore the importance of continued exploration of natural sources for these unique chemical scaffolds. This guide has provided a technical framework for researchers, outlining key experimental protocols, summarizing critical quantitative data, and visualizing the molecular mechanisms of action. By leveraging these methodologies and a deeper understanding of the underlying biology, the scientific community can continue to unlock the therapeutic potential of this fascinating class of natural products.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Phosphodiesterase 10A (PDE10A) Inhibitors Utilizing 1-Isopropylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of phosphodiesterase 10A (PDE10A) inhibitors that incorporate a 1-isopropylpyrazole moiety. The strategic inclusion of the isopropyl group on the pyrazole ring can influence the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document outlines a representative synthetic route, key experimental procedures, and relevant biological data.

Introduction to PDE10A and Pyrazole-Based Inhibitors

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] It is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward.[1][2] Consequently, PDE10A has emerged as a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[1][2]

Pyrazole-containing compounds have been extensively explored as PDE10A inhibitors due to their favorable drug-like properties and their ability to form key interactions within the enzyme's active site. The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the inhibitor's affinity and selectivity. This document focuses on the synthesis of PDE10A inhibitors featuring a this compound core.

Signaling Pathway of PDE10A

PDE10A plays a critical role in regulating intracellular signaling cascades by controlling the levels of cAMP and cGMP. Inhibition of PDE10A leads to an accumulation of these second messengers, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).

PDE10A_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron (Medium Spiny Neuron) Dopamine Dopamine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor AC Adenylyl Cyclase (AC) Dopamine_Receptor->AC + cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA + AMP AMP PDE10A->AMP Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Neuronal_Activity Modulation of Neuronal Activity Downstream_Effectors->Neuronal_Activity PDE10A_Inhibitor PDE10A Inhibitor (this compound-based) PDE10A_Inhibitor->PDE10A Inhibition

Caption: PDE10A signaling pathway in a medium spiny neuron.

Synthetic Workflow for this compound-Based PDE10A Inhibitors

The synthesis of PDE10A inhibitors featuring a this compound core can be accomplished through a multi-step sequence. A general workflow is presented below, which involves the initial synthesis of the this compound building block, followed by its incorporation into the final inhibitor scaffold.

Synthetic_Workflow cluster_synthesis Synthesis of this compound cluster_inhibitor_synthesis Inhibitor Synthesis Pyrazole Pyrazole Alkylation N-Alkylation Pyrazole->Alkylation Isopropyl_Halide Isopropyl Halide (e.g., 2-bromopropane) Isopropyl_Halide->Alkylation 1_Isopropylpyrazole This compound Alkylation->1_Isopropylpyrazole Functionalization Functionalization of This compound 1_Isopropylpyrazole->Functionalization Core_Scaffold Core Scaffold (e.g., quinoline, isoquinoline) Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Core_Scaffold->Coupling Functionalized_Pyrazole Functionalized This compound Functionalization->Functionalized_Pyrazole Functionalized_Pyrazole->Coupling PDE10A_Inhibitor Final PDE10A Inhibitor Coupling->PDE10A_Inhibitor Purification Purification and Characterization PDE10A_Inhibitor->Purification

Caption: General synthetic workflow for this compound-based PDE10A inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of pyrazole to yield this compound.

Materials:

  • Pyrazole

  • 2-Bromopropane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of pyrazole (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add 2-bromopropane (1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Representative Synthesis of a this compound-Containing PDE10A Inhibitor

This protocol outlines a general procedure for the synthesis of a PDE10A inhibitor via a Suzuki coupling reaction between a functionalized this compound and a suitable core scaffold.

Materials:

  • 4-Bromo-1-isopropyl-1H-pyrazole (or other suitably functionalized this compound)

  • Arylboronic acid or ester (corresponding to the desired core scaffold)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 4-bromo-1-isopropyl-1H-pyrazole (1.0 eq.), the arylboronic acid or ester (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent and water (if required for the specific catalytic system).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC to yield the final PDE10A inhibitor.

Data Presentation

The following table summarizes the in vitro activity of representative pyrazole-based PDE10A inhibitors. Note that while a specific inhibitor with a this compound moiety is not detailed with an IC50 in the provided search results, the data for structurally related compounds highlights the potency that can be achieved with this class of inhibitors.

Compound IDN1-SubstituentCore ScaffoldPDE10A IC₅₀ (nM)Reference
MP-10 Analogue 10a MethylMethoxy-quinoline0.40 ± 0.02[2]
MP-10 Analogue 10b MethylMethoxy-quinoline0.28 ± 0.06[2]
MP-10 Analogue 11a MethylMethoxy-quinoline0.24 ± 0.05[2]
MP-10 Analogue 11b MethylMethoxy-quinoline0.36 ± 0.03[2]

Note: The above data is for compounds with a 1-methylpyrazole. The synthesis and evaluation of the corresponding this compound analogues would be a logical next step in a drug discovery program to explore the structure-activity relationship of the N1-substituent.

Conclusion

The synthetic protocols and workflow presented here provide a framework for the preparation of novel PDE10A inhibitors based on a this compound scaffold. The modular nature of the synthesis allows for the exploration of diverse core structures through common coupling reactions. Further investigation into the synthesis and biological evaluation of a broader range of this compound-containing analogues is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, evaluation, and cellular context of kinase inhibitors featuring a pyrazole core. Detailed protocols for chemical synthesis and key biological assays are provided to guide researchers in the discovery and development of this important class of therapeutic agents.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This document outlines the general protocols for the synthesis of 3,4,5-trisubstituted pyrazole inhibitors and the key in vitro assays for their biological characterization.

Data Presentation

The following table summarizes the in vitro potency (IC50) of several representative pyrazole-based kinase inhibitors against key kinases in major signaling pathways.

Compound Name/ReferenceTarget KinaseIC50 (nM)Pathway
RuxolitinibJAK1~3JAK-STAT
RuxolitinibJAK2~3JAK-STAT
RuxolitinibJAK3~430JAK-STAT
AfuresertibAKT10.02PI3K/AKT
AfuresertibAKT22PI3K/AKT
AfuresertibAKT32.6PI3K/AKT
Ravoxertinib (GDC-0994)ERK16.1MAPK/ERK
Ravoxertinib (GDC-0994)ERK23.1MAPK/ERK
Sorafenib Derivative (8b)VEGFR-2560RTK Signaling
Buparlisib (BKM-120)p110α (PI3K)52PI3K/AKT
Buparlisib (BKM-120)p110β (PI3K)166PI3K/AKT
Buparlisib (BKM-120)p110δ (PI3K)116PI3K/AKT
Buparlisib (BKM-120)p110γ (PI3K)262PI3K/AKT
Uprosertib (GSK2141795)AKT1180PI3K/AKT
Uprosertib (GSK2141795)AKT2328PI3K/AKT
Uprosertib (GSK2141795)AKT338PI3K/AKT

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways targeted by pyrazole kinase inhibitors and a general workflow for their synthesis and evaluation.

Signaling_Pathways cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK/ERK Pathway cluster_JAK JAK-STAT Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream_PI3K Cell Survival, Proliferation, Growth AKT->Downstream_PI3K GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream_MAPK Gene Expression, Cell Proliferation ERK->Downstream_MAPK Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus_JAK Nucleus STAT_dimer->Nucleus_JAK translocates to Gene_Transcription Gene Transcription Nucleus_JAK->Gene_Transcription

Key signaling pathways targeted by pyrazole kinase inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 1,3-dicarbonyl, hydrazine) Reaction One-pot, Multi-component Reaction Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Purification->Kinase_Assay Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) Purification->Cell_Viability Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Viability->Data_Analysis

General experimental workflow for pyrazole kinase inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of 3,4,5-Trisubstituted Pyrazole Core

This protocol describes a general and operationally simple one-pot, three-component synthesis of a polyfunctionalized pyrazole.[1][2][3][4][5]

Materials:

  • Aldehyde (1.0 mmol)

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (1.2 mmol)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 mmol)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (optional, e.g., a catalytic amount of acid or base)

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add the aldehyde (1.0 mmol), 1,3-dicarbonyl compound (1.2 mmol), and solvent.

  • Initiation: Add the hydrazine derivative (1.0 mmol) to the mixture. If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) or base.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and stir for 2-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,4,5-trisubstituted pyrazole.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the steps for determining the inhibitory activity of a compound against a specific kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[6][7][8][9][10]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (pyrazole inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Kinase Reaction Preparation:

    • Prepare a kinase reaction buffer containing the kinase, its substrate, and any necessary cofactors.

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • Add the diluted test compound to the wells of the assay plate. Include a positive control (kinase without inhibitor) and a negative control (no kinase).

  • Initiate Kinase Reaction:

    • Add ATP to all wells to start the kinase reaction.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined amount of time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a pyrazole kinase inhibitor on the viability of cultured cells.[11][12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (pyrazole inhibitor)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Sterile 96-well clear-bottom plates

  • Multichannel pipettes

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percent cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for 1-Isopropylpyrazole Derivatives in Epigenetic Regulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of pyrazole derivatives in the study of epigenetic regulation. The focus is on two key classes of epigenetic targets: histone demethylases, specifically KDM5B, and Bromodomain and Extra-Terminal motif (BET) proteins. While the broader class of pyrazole derivatives is discussed, specific examples with available data are used to illustrate their application.

Introduction to Pyrazole Derivatives in Epigenetics

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities.[1][2] In the realm of epigenetics, specific pyrazole-containing molecules have emerged as potent inhibitors of key regulatory proteins, offering valuable tools for both basic research and therapeutic development.[3][4] These compounds typically exert their effects by competing with endogenous ligands or cofactors at the active sites of epigenetic enzymes or reader domains.

This document will focus on two primary applications:

  • Inhibition of KDM5B: Pyrazole derivatives have been identified as inhibitors of KDM5B, a histone lysine demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4me2/3).[3][4][5] Overexpression of KDM5B is associated with several cancers, including gastric cancer, making it a compelling therapeutic target.[6][7]

  • Inhibition of BET Bromodomains: Certain pyrazole-containing scaffolds have been developed as inhibitors of BET proteins (BRD2, BRD3, BRD4, and BRDT).[8] These proteins are "readers" of the epigenetic code, recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.[2][9]

Data Presentation: Inhibitory Activity of Pyrazole Derivatives

The following tables summarize the quantitative data for representative pyrazole derivatives targeting KDM5B and BET bromodomains.

Table 1: Inhibitory Activity of Pyrazole Derivative against KDM5B

Compound IDTargetIC50 (µM)Assay TypeCell Line (for cellular effects)Observed Cellular EffectsReference
27ab KDM5B0.0244Biochemical AssayMKN45 (Gastric Cancer)Inhibition of cell proliferation, wound healing, and migration. Induction of H3K4me2/3 accumulation.[3][10]

Table 2: Inhibitory Activity of a Pyrazolopyridone Derivative against BET Bromodomains

Compound IDTargetIC50 (nM)Assay TypeKey FeaturesReference
13a BET BD1Data not specified as IC50, but potent and selectiveBiochemical/Biophysical AssaysPotent and highly selective for the first bromodomain (BD1) of BET proteins. Orally available.

Signaling Pathways

KDM5B Signaling Pathway in Gastric Cancer

KDM5B is known to play a role in gastric cancer progression by activating the PI3K/Akt signaling pathway.[6][11] Inhibition of KDM5B by pyrazole derivatives can disrupt this pathway, leading to decreased cell proliferation and metastasis.

KDM5B_Pathway Pyrazole_Derivative Pyrazole Derivative (e.g., 27ab) KDM5B KDM5B Pyrazole_Derivative->KDM5B Inhibits H3K4me3 H3K4me3 KDM5B->H3K4me3 Demethylates PI3K_Akt PI3K/Akt Pathway KDM5B->PI3K_Akt Activates Gene_Expression Tumor Suppressor Gene Silencing H3K4me3->Gene_Expression Regulates Proliferation Cell Proliferation, Migration, Invasion PI3K_Akt->Proliferation Promotes

Inhibition of KDM5B by a pyrazole derivative.
BET Inhibitor Signaling Pathway in Cancer

BET inhibitors, including those with a pyrazole scaffold, function by displacing BET proteins from chromatin, leading to the downregulation of key oncogenes like MYC.[2][9] This disrupts the transcriptional program that drives cancer cell proliferation.

BET_Inhibitor_Pathway Pyrazole_Derivative Pyrazole-based BET Inhibitor BET_Proteins BET Proteins (BRD4) Pyrazole_Derivative->BET_Proteins Inhibits Binding to Acetylated Histones Chromatin Chromatin BET_Proteins->Chromatin Binds to Transcription_Machinery Transcriptional Machinery BET_Proteins->Transcription_Machinery Recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->Chromatin are part of MYC_Oncogene MYC Oncogene Expression Transcription_Machinery->MYC_Oncogene Activates Cell_Proliferation Cancer Cell Proliferation MYC_Oncogene->Cell_Proliferation Drives

Mechanism of action of a pyrazole-based BET inhibitor.

Experimental Protocols

The following are detailed protocols for key experiments to characterize pyrazole derivatives as epigenetic modulators.

Protocol 1: In Vitro KDM5B Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available KDM5B assay kits and is designed to measure the enzymatic activity of KDM5B in a 96-well format.[12]

Workflow:

KDM5B_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor dilutions Add_Components Add KDM5B, Substrate, and Inhibitor to pre-coated plate Prepare_Reagents->Add_Components Incubate_1 Incubate for 1 hour at 37°C Add_Components->Incubate_1 Add_Antibody_1 Add Primary Antibody Incubate_1->Add_Antibody_1 Incubate_2 Incubate for 1 hour at RT Add_Antibody_1->Incubate_2 Add_Antibody_2 Add HRP-labeled Secondary Antibody Incubate_2->Add_Antibody_2 Incubate_3 Incubate for 30 min at RT Add_Antibody_2->Incubate_3 Add_Substrate Add ECL Substrate Incubate_3->Add_Substrate Read_Plate Read Chemiluminescence Add_Substrate->Read_Plate

Workflow for the in vitro KDM5B chemiluminescent assay.

Materials:

  • 96-well strip plate pre-coated with methylated histone H3 peptide substrate

  • Purified recombinant KDM5B enzyme

  • Pyrazole derivative inhibitor

  • Primary antibody specific for the demethylated substrate

  • HRP-labeled secondary antibody

  • Demethylase assay buffer

  • Blocking buffer

  • ELISA ECL substrate

  • Chemiluminescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the pyrazole derivative in assay buffer. Prepare working solutions of KDM5B enzyme.

  • Enzyme Reaction:

    • To each well of the substrate-coated plate, add the KDM5B enzyme and the pyrazole derivative at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate for 1 hour at 37°C to allow the demethylation reaction to occur.

  • Antibody Incubation:

    • Wash the wells with wash buffer.

    • Add the primary antibody diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add the HRP-labeled secondary antibody diluted in blocking buffer.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Wash the wells.

    • Add the ECL substrate to each well.

    • Immediately read the chemiluminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the pyrazole derivative and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: BET Bromodomain Inhibition Assay (AlphaScreen)

This protocol is based on the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology to measure the disruption of the interaction between a BET bromodomain and an acetylated histone peptide.[1][13]

Workflow:

AlphaScreen_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Prepare_Reagents Prepare Assay Buffer, BET Protein, Biotinylated Peptide, and Inhibitor Add_Components Add BET Protein, Inhibitor, and Biotinylated Peptide Prepare_Reagents->Add_Components Incubate_1 Incubate for 30 min at RT Add_Components->Incubate_1 Add_Beads Add Acceptor and Donor Beads Incubate_1->Add_Beads Incubate_2 Incubate for 1 hour at RT in the dark Add_Beads->Incubate_2 Read_Plate Read AlphaScreen Signal Incubate_2->Read_Plate

Workflow for the BET bromodomain AlphaScreen assay.

Materials:

  • GST-tagged BET bromodomain protein (e.g., BRD4-BD1)

  • Biotinylated acetylated histone peptide (e.g., H4K5/8/12/16Ac)

  • Pyrazole derivative inhibitor

  • AlphaLISA GSH Acceptor beads

  • AlphaScreen Streptavidin-conjugated Donor beads

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well OptiPlate

  • AlphaScreen-capable plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the pyrazole derivative in assay buffer. Prepare working solutions of the BET protein and biotinylated peptide.

  • Reaction Mixture:

    • In a 384-well plate, add the BET protein, the pyrazole derivative at various concentrations, and the biotinylated peptide. Include positive (no inhibitor) and negative (no BET protein) controls.

    • Incubate for 30 minutes at room temperature.

  • Bead Addition:

    • Add the Acceptor beads to all wells.

    • Incubate for 1 hour at room temperature in the dark.

    • Add the Donor beads to all wells.

    • Incubate for 30 minutes to 1 hour at room temperature in the dark.

  • Detection: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value. The signal is inversely proportional to the inhibitory activity of the compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the pyrazole derivative directly binds to its intended target within a cellular context.[14][15] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Workflow:

CETSA_Workflow Cell_Culture Culture cells to confluence Compound_Treatment Treat cells with pyrazole derivative or vehicle (DMSO) Cell_Culture->Compound_Treatment Heating Heat cell suspension at different temperatures Compound_Treatment->Heating Lysis Lyse cells (e.g., freeze-thaw) Heating->Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Protein_Quantification Collect supernatant and quantify soluble target protein (e.g., Western Blot) Centrifugation->Protein_Quantification

Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cultured cells (e.g., MKN45 for KDM5B, or a relevant cancer cell line for BET inhibitors)

  • Pyrazole derivative inhibitor

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein (KDM5B or BRD4)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the pyrazole derivative or vehicle (DMSO) for a specified time (e.g., 1-4 hours).

  • Heating:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol 4: Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of pyrazole derivatives on the migratory capacity of cancer cells.[4][16][17]

Workflow:

Wound_Healing_Workflow Cell_Seeding Seed cells and grow to a confluent monolayer Scratch Create a 'scratch' in the monolayer with a pipette tip Cell_Seeding->Scratch Treatment Treat cells with pyrazole derivative or vehicle Scratch->Treatment Imaging Image the scratch at T=0 and at subsequent time points (e.g., 12, 24, 48h) Treatment->Imaging Analysis Measure the width of the scratch and calculate the rate of closure Imaging->Analysis

Workflow for the Wound Healing (Scratch) Assay.

Materials:

  • Cultured cancer cells (e.g., MKN45)

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Pyrazole derivative inhibitor

  • Cell culture medium with low serum (to minimize proliferation)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to grow until they form a confluent monolayer.

  • Creating the Wound:

    • Using a sterile pipette tip, make a straight scratch through the center of the monolayer.

    • Wash the wells with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add fresh medium containing the pyrazole derivative at the desired concentration or vehicle control.

    • Immediately acquire images of the scratch at time zero (T=0).

    • Incubate the plate and acquire images of the same fields at various time points (e.g., 12, 24, 48 hours).

  • Data Analysis:

    • Measure the width of the scratch at multiple points for each image.

    • Calculate the percentage of wound closure over time for treated versus control cells. ImageJ or similar software can be used for quantification.

Conclusion

Pyrazole derivatives are a promising class of compounds for studying and targeting epigenetic regulatory mechanisms. The protocols and data presented here provide a framework for researchers to investigate the effects of these molecules on histone demethylases and BET bromodomains. By employing a combination of in vitro biochemical assays and cell-based functional and target engagement assays, the specific mechanisms of action and therapeutic potential of novel pyrazole derivatives can be thoroughly characterized.

References

Application Notes and Protocols: 1-Isopropylpyrazole and its Derivatives as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-based ligands have emerged as a versatile class of compounds in the field of catalysis, owing to their adaptable steric and electronic properties. The nitrogen atoms in the pyrazole ring serve as excellent coordination sites for a variety of transition metals, facilitating a wide range of catalytic transformations. 1-Isopropylpyrazole, as a fundamental substituted pyrazole, serves as a key building block in the synthesis of more complex ligands.[1] Its derivatives have shown significant promise in various catalytic applications, including polymerization reactions and oxidation catalysis. This document provides detailed application notes and experimental protocols for the use of pyrazole-based ligands in catalysis, with a focus on titanium-catalyzed ring-opening polymerization of L-lactide and copper-catalyzed oxidation of catechol.

Application 1: Ring-Opening Polymerization of L-Lactide using Ti(OiPr)4 and Pyrazole Ligands

The use of pyrazole ligands in conjunction with titanium (IV) isopropoxide has been shown to significantly enhance the catalytic activity in the ring-opening polymerization (ROP) of L-lactide (LA), a key process for the production of biodegradable polylactide (PLA).[2][3][4][5] The pyrazole ligand is believed to form a cooperative complex with the titanium center, facilitating the polymerization process.[2][3][4][5]

Quantitative Data

The following table summarizes the catalytic activity of Ti(OiPr)4 with various pyrazole derivatives in the ROP of L-lactide. The data highlights the enhanced conversion rates achieved in the presence of these ligands.

EntryLigand[LA]:[Ti]:[Ligand]Time (min)Conversion (%)M_n_ (GPC)Đ (M_w_/M_n_)
1-50:1:0603211,2001.15
2MePz50:1:1109514,3001.08
3BuPz50:1:1109614,5001.07
4furPz50:1:1109814,8001.06
5thioPz50:1:1108713,2001.09

Data sourced from Wang et al., 2020.[2][3][4][5] General reaction conditions: [LA] = 2 M in toluene at 60 °C.

Experimental Protocol: L-Lactide Polymerization

This protocol describes the general procedure for the ring-opening polymerization of L-lactide catalyzed by a Ti(OiPr)4/pyrazole ligand system.[2]

Materials:

  • L-lactide (LA)

  • Titanium (IV) isopropoxide (Ti(OiPr)4)

  • Pyrazole ligand (e.g., MePz, BuPz, furPz, thioPz)

  • Toluene, anhydrous

  • Standard Schlenk line or glovebox techniques

  • NMR spectrometer for conversion analysis

  • Gel Permeation Chromatography (GPC) for molecular weight analysis

Procedure:

  • In a glovebox, add L-lactide to a dried Schlenk flask.

  • Add the desired amount of pyrazole ligand to the flask.

  • Add anhydrous toluene to the flask to achieve the desired monomer concentration (e.g., 2 M).

  • Stir the mixture until all solids are dissolved.

  • Initiate the polymerization by adding the required amount of Ti(OiPr)4 solution in toluene via syringe.

  • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60 °C).

  • After the specified time, quench the polymerization by exposing the reaction mixture to air.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Filter and dry the resulting polylactide under vacuum to a constant weight.

  • Determine the conversion using 1H NMR spectroscopy and the molecular weight and dispersity (Đ) by GPC.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis prep_flask Dry Schlenk Flask add_la Add L-Lactide prep_flask->add_la add_ligand Add Pyrazole Ligand add_la->add_ligand add_toluene Add Anhydrous Toluene add_ligand->add_toluene dissolve Dissolve Solids add_toluene->dissolve initiate Initiate with Ti(OiPr)4 dissolve->initiate react React at 60 °C initiate->react quench Quench Reaction react->quench precipitate Precipitate Polymer quench->precipitate filter_dry Filter and Dry precipitate->filter_dry analyze Analyze (NMR, GPC) filter_dry->analyze

Caption: Workflow for L-lactide polymerization.

Application 2: Copper-Catalyzed Oxidation of Catechol

In situ generated copper(II) complexes of pyrazole-based ligands have demonstrated catalytic activity in the oxidation of catechol to o-quinone using atmospheric oxygen.[6][7] The electronic properties of the pyrazole ligand, as well as the nature of the copper salt, influence the reaction rate.

Quantitative Data

The following table presents the kinetic data for the oxidation of catechol using copper(II) complexes of different pyrazole-based ligands.

LigandCopper SaltV_max_ (μmol L-1 min-1)K_m_ (mol L-1)
L1Cu(CH3COO)225.000.03
L2Cu(CH3COO)241.670.02
L3Cu(CH3COO)216.670.05
L2CuSO413.890.04
L2CuCl233.330.02
L2Cu(NO3)238.460.01

Data sourced from Zerrouki et al., 2010.[6][7] L1: 3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol L2: 3-[bis-(5-methyl-3-carbomethoxy-pyrazol-1-ylmethyl)-amino]-propan-1-ol L3: 3-[bis-(5-methyl-3-carboethoxy-pyrazol-1-ylmethyl)-amino]-propan-1-ol

Experimental Protocols

Synthesis of Pyrazole Ligands (General Procedure):

This protocol describes a general method for the synthesis of tripodal pyrazole-based ligands.[6]

Materials:

  • 1-(Hydroxymethyl)-pyrazole derivative

  • Primary amine (e.g., 3-aminopropan-1-ol)

  • Acetonitrile

  • Dichloromethane

  • Water

Procedure:

  • A mixture of one equivalent of the appropriate amine and two equivalents of the hydroxymethyl-pyrazole derivative in acetonitrile is prepared.

  • The mixture is heated in a water bath at 65 °C for 4 hours.

  • After cooling, the reaction mixture is extracted with dichloromethane.

  • The organic layer is washed with water.

  • The solvent is removed under reduced pressure to yield the final ligand.

Catalytic Oxidation of Catechol (General Procedure):

This protocol outlines the in situ formation of the copper-pyrazole catalyst and its use in catechol oxidation.[6][7]

Materials:

  • Pyrazole ligand (L1, L2, or L3)

  • Copper(II) salt (e.g., Cu(CH3COO)2, CuSO4, CuCl2, Cu(NO3)2)

  • Catechol

  • Methanol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the pyrazole ligand in methanol.

  • Prepare a stock solution of the copper(II) salt in methanol.

  • Prepare a stock solution of catechol in methanol.

  • In a cuvette, mix the ligand and copper(II) salt solutions to form the catalyst in situ.

  • Add the catechol solution to the cuvette to initiate the reaction.

  • Monitor the formation of o-quinone by measuring the absorbance at its λ_max_ (around 390 nm) over time using a UV-Vis spectrophotometer.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

Diagrams

Synthesis of Tripodal Pyrazole Ligands

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up amine Primary Amine (1 eq.) mix Mix in Acetonitrile amine->mix pyrazole Hydroxymethyl-pyrazole (2 eq.) pyrazole->mix heat Heat at 65°C mix->heat extract Extract with CH2Cl2 heat->extract wash Wash with Water extract->wash evaporate Evaporate Solvent wash->evaporate product Tripodal Pyrazole Ligand evaporate->product

Caption: Synthesis of tripodal pyrazole ligands.

Proposed Catalytic Cycle for Catechol Oxidation

G catalyst [Cu(II)-Ligand] intermediate1 [Cu(II)-Ligand(Catecholate)] catalyst->intermediate1 + Catechol intermediate2 [Cu(I)-Ligand(Semiquinone)] intermediate1->intermediate2 Intramolecular ET intermediate2->catalyst + O2, + H+ product o-Quinone intermediate2->product - e- o2 O2 h2o H2O

Caption: Catalytic cycle for catechol oxidation.

Conclusion

Derivatives of this compound and other substituted pyrazoles are effective ligands in various catalytic systems. The examples of titanium-catalyzed ring-opening polymerization and copper-catalyzed catechol oxidation demonstrate their potential to enhance reaction rates and facilitate transformations. The modular nature of pyrazole synthesis allows for the fine-tuning of ligand properties to optimize catalyst performance for specific applications in research and development, including drug discovery processes where efficient and selective synthesis is paramount.

References

Application Notes and Protocols for the Development of Anti-inflammatory Drugs from 1-Isopropylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 1-isopropylpyrazole derivatives as potential anti-inflammatory agents. While the pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drug discovery, specific data on 1-isopropyl derivatives remains an emerging area of research.[1][2][3] Therefore, the following protocols and data are presented as a representative framework for the evaluation of novel this compound compounds, based on established methodologies for analogous pyrazole derivatives.

Introduction to this compound Derivatives in Inflammation

Inflammation is a complex biological response implicated in numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] Pyrazole derivatives have shown significant promise as anti-inflammatory agents, with some compounds exhibiting potent inhibition of key inflammatory mediators.[1][3] The this compound scaffold represents a novel chemical space for the development of new anti-inflammatory drugs with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

Mechanism of Action of Pyrazole Derivatives in Inflammation

The anti-inflammatory effects of pyrazole derivatives are often attributed to their interaction with key signaling pathways involved in the inflammatory cascade. Two of the most well-characterized mechanisms are the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

Many pyrazole-containing compounds function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[4] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by inflammatory stimuli) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Pyrazoles This compound Derivatives Pyrazoles->COX2 Inhibition

Figure 1: Inhibition of the COX-2 Pathway by Pyrazole Derivatives.
Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[7] This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[5][7] Some pyrazole derivatives have been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[8][9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocated NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocated Translocation Pyrazoles This compound Derivatives Pyrazoles->IKK Inhibition DNA DNA (κB sites) NFkB_translocated->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription IkBa_bound IκBα - NF-κB (Inactive) IkBa_bound:f0->NFkB_p50_p65 Degradation of IκBα

Figure 2: Modulation of the NF-κB Signaling Pathway.

Experimental Workflows

The evaluation of a novel series of this compound derivatives for anti-inflammatory activity typically follows a hierarchical screening process, moving from high-throughput in vitro assays to more complex in vivo models.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Acute Inflammation Models cluster_2 Phase 3: In Vivo Chronic Inflammation Models cluster_3 Phase 4: Preclinical Development COX_Assay COX-1/COX-2 Inhibition Assay Paw_Edema Carrageenan-Induced Paw Edema COX_Assay->Paw_Edema NFkB_Assay NF-κB Reporter Assay NFkB_Assay->Paw_Edema Cytokine_Assay Cytokine Release Assay (LPS-stimulated macrophages) Cytokine_Assay->Paw_Edema Granuloma Cotton Pellet-Induced Granuloma Paw_Edema->Granuloma Arthritis Adjuvant-Induced Arthritis Paw_Edema->Arthritis PK_PD Pharmacokinetics/ Pharmacodynamics Granuloma->PK_PD Arthritis->PK_PD Tox Toxicology Studies PK_PD->Tox Lead_Candidate Lead Candidate Selection Tox->Lead_Candidate Start Compound Synthesis (this compound Derivatives) Start->COX_Assay Start->NFkB_Assay Start->Cytokine_Assay

Figure 3: Drug Discovery Workflow for Anti-inflammatory Pyrazoles.

Quantitative Data on Anti-inflammatory Activity of Pyrazole Derivatives

The following tables summarize representative data for various pyrazole derivatives from the literature. This data can serve as a benchmark for evaluating the potency and selectivity of novel this compound compounds.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Pyrazole Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib-0.04-[10]
Compound 11-0.043-[10]
Compound 12-0.049-[10]
Compound 15-0.045-[10]
Compound 95.400.01540[11]
Compound 8a--246.8[11]
Compound 8f--353.8[11]

Table 2: In Vivo Anti-inflammatory Activity of Representative Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference
Pyrazole-Thiazole Hybrid1075-[2]
Compound 5a-≥84.23[12]
Celecoxib-60.63[11]
Celecoxib-82.85[11]
Compound 8a-51-863[11]
Compound 8a-83-965[11]

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from a liquid chromatography-tandem mass spectrometry (LC-MS-MS) based assay for the quantitative analysis of prostaglandin E2 (PGE2).[2]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • 100 mM Tris-HCl buffer (pH 8.0)

  • 100 µM Hematin

  • 40 mM L-epinephrine

  • Arachidonic acid

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 2.0 M HCl

  • d4-PGE2 (internal standard)

  • LC-MS-MS system

Procedure:

  • In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[2]

  • Add 20 µL of Tris-HCl buffer containing either 0.1 µg of COX-1 or 0.2 µg of COX-2.[2]

  • Incubate the mixture at room temperature for 2 minutes.[2]

  • Add 2 µL of the test compound solution (in DMSO) to the enzyme mixture and pre-incubate at 37°C for 10 minutes. For control wells, add 2 µL of DMSO.[2]

  • Initiate the reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.[2]

  • Incubate for 2 minutes at 37°C.[2]

  • Terminate the reaction by adding 20 µL of 2.0 M HCl.[2]

  • Add 10 µL of 50 ng/mL d4-PGE2 as an internal standard.[2]

  • Analyze the samples by LC-MS-MS to quantify the amount of PGE2 produced.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes a standard method for evaluating the acute anti-inflammatory activity of test compounds in rats.[1]

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Test compounds (this compound derivatives)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose or 5% Tween 80)

  • Positive control (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=5-6 per group): Vehicle control, positive control, and test compound groups (at various doses).

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[1]

  • Administer the test compounds and positive control intraperitoneally or orally 30-60 minutes before carrageenan injection. The vehicle control group receives only the vehicle.[1]

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[1]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the paw edema volume by subtracting the initial paw volume from the paw volume at each time point.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

Conclusion

The application notes and protocols provided herein offer a robust framework for the systematic evaluation of this compound derivatives as novel anti-inflammatory agents. By employing a combination of in vitro and in vivo assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of these compounds. The provided data on analogous pyrazole derivatives serve as a valuable reference for hit-to-lead optimization. Further investigation into the structure-activity relationship of this compound derivatives holds the potential to yield promising new candidates for the treatment of inflammatory diseases.

References

Application Notes and Protocols for the Chromatographic Separation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation of various pyrazole isomers using a range of chromatographic techniques. The protocols are designed to be a valuable resource for researchers in academia and industry, particularly those involved in drug discovery, development, and quality control, where the separation and analysis of pyrazole isomers are critical.

High-Performance Liquid Chromatography (HPLC) for Enantioselective Separation of Pyrazole Derivatives

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers of chiral pyrazole compounds. Polysaccharide-based chiral stationary phases (CSPs) are widely used due to their broad applicability and high enantioselectivity.

Application Note: Enantioseparation of N1-Substituted-1H-pyrazole Derivatives

This method is suitable for the analytical and preparative separation of a wide range of N1-substituted-1H-pyrazole enantiomers. The choice between normal-phase and polar organic modes allows for optimization of resolution and analysis time.

Chromatographic Conditions Comparison:

ParameterNormal-Phase ModePolar Organic Mode
Stationary Phase Lux Amylose-2 or Lux Cellulose-2 (5 µm, 250 x 4.6 mm)Lux Cellulose-2 (5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane/Ethanol (e.g., 90:10 v/v)Acetonitrile, Methanol, Ethanol, or mixtures thereof
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 254 nmUV at 254 nm
Typical Resolution (Rs) Up to 30 (on Lux Amylose-2)Up to 18 (on Lux Cellulose-2)[1][2][3][4]
Typical Analysis Time ~30 min~5 min[1][2][3][4]

Experimental Protocol: Enantioseparation using a Lux Cellulose-2 Column (Polar Organic Mode)

  • System Preparation:

    • Equilibrate the Agilent 1100 Series HPLC system, or a similar apparatus, equipped with a quaternary pump, autosampler, and PDA detector.

    • Install a Lux Cellulose-2 (5 µm, 250 x 4.6 mm) column and set the column oven temperature to 25 °C.

    • Purge the system with the chosen mobile phase (e.g., 100% acetonitrile).

  • Mobile Phase Preparation:

    • Use HPLC-grade solvents.

    • For the polar organic mode, acetonitrile is often a good starting point as it can provide short run times and sharp peaks.[1][2][3][4] Other options include methanol, ethanol, or mixtures like methanol/acetonitrile (1:1 v/v).

  • Sample Preparation:

    • Dissolve the racemic pyrazole sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the detection wavelength to 254 nm.

    • Inject 5-10 µL of the prepared sample.

    • Acquire and process the data using appropriate chromatography software.

  • Data Analysis:

    • Calculate the resolution (Rs), selectivity factor (α), and retention times (t) for the enantiomers. Baseline separation is achieved when Rs is ≥ 1.5.

Logical Workflow for HPLC Enantioseparation Method Development

HPLC_Enantioseparation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic Pyrazole Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Column Chiral Stationary Phase (e.g., Lux Cellulose-2) Inject->Column Elution Mobile Phase Elution (Polar Organic or Normal Phase) Column->Elution Detect UV Detection (254 nm) Elution->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calculate Calculate Rs, α, t Chromatogram->Calculate Result Separated Enantiomers Calculate->Result

Caption: Workflow for HPLC enantioseparation of pyrazole isomers.

Gas Chromatography (GC) for the Analysis of Pyrazole Isomer Mixtures

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a valuable tool for the analysis of volatile pyrazole isomers, including constitutional isomers (regioisomers).

Application Note: Analysis of a Pyrazole Regioisomer Mixture by GC-MS

This method is suitable for the qualitative and quantitative analysis of mixtures of pyrazole regioisomers that are thermally stable and volatile.

Illustrative GC-MS Parameters:

ParameterValue
GC System Agilent 7890B GC with 5977A MSD, or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split mode, e.g., 50:1 split ratio)
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MSD Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Experimental Protocol: GC-MS Analysis of Pyrazole Regioisomers

  • System Preparation:

    • Ensure the GC-MS system is clean and leak-free.

    • Condition the column according to the manufacturer's instructions.

    • Perform a system tune to ensure optimal MS performance.

  • Sample Preparation:

    • Dissolve the pyrazole isomer mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If necessary, derivatization (e.g., silylation) can be employed for less volatile pyrazoles, though this may alter the fragmentation patterns.

  • GC-MS Analysis:

    • Load the prepared sample into an autosampler vial.

    • Set up the instrument with the parameters outlined in the table above. The temperature program may need to be optimized depending on the specific isomers being analyzed.

    • Inject the sample and start the data acquisition.

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention times of the isomers.

    • Examine the mass spectrum for each peak to identify characteristic fragmentation patterns that can help in the structural elucidation of the isomers. The fragmentation of the pyrazole ring often involves the loss of HCN or N₂.

    • For quantitative analysis, create a calibration curve using standards of the pure isomers.

Logical Relationship in GC-MS Analysis of Pyrazole Isomers

GCMS_Analysis_Logic cluster_input Input cluster_separation Separation cluster_detection Detection & Identification cluster_output Output IsomerMixture Pyrazole Isomer Mixture GC_Column GC Column (Separation based on volatility and column interaction) IsomerMixture->GC_Column MassSpec Mass Spectrometer GC_Column->MassSpec RetentionTime Retention Time Data MassSpec->RetentionTime MassSpectrum Mass Spectrum Data MassSpec->MassSpectrum Qualitative Qualitative Analysis (Isomer Identification) RetentionTime->Qualitative MassSpectrum->Qualitative Quantitative Quantitative Analysis (Isomer Ratio) Qualitative->Quantitative

Caption: Logical flow for the analysis of pyrazole isomers by GC-MS.

Supercritical Fluid Chromatography (SFC) for Diastereomer and Chiral Separations

Supercritical Fluid Chromatography (SFC) is a powerful technique that combines the advantages of both gas and liquid chromatography. It is particularly effective for the rapid separation of both chiral and achiral isomers, including diastereomers.

Application Note: Rapid Separation of Pyrazole Diastereomers

SFC offers a fast and efficient alternative to HPLC for the separation of pyrazole diastereomers, often with reduced solvent consumption.

Illustrative SFC Conditions:

ParameterValue
SFC System Waters ACQUITY UPC², or similar
Column Chiral or achiral stationary phase (e.g., Chiralpak series, or a polar achiral phase like a diol or amino column) (4.6 x 150 mm, 5 µm)
Mobile Phase Supercritical CO₂ with a modifier (e.g., Methanol, Ethanol, or Isopropanol)
Gradient Isocratic or gradient elution (e.g., 5-40% modifier over 5 minutes)
Flow Rate 2.0 - 4.0 mL/min
Back Pressure 120 - 150 bar
Temperature 40 °C
Detection UV-Vis or Mass Spectrometry

Experimental Protocol: SFC Method Development for Pyrazole Diastereomers

  • System Preparation:

    • Equilibrate the SFC system.

    • Install the chosen column and set the column temperature and back pressure.

  • Mobile Phase and Modifier Preparation:

    • Ensure a continuous supply of high-purity CO₂.

    • Prepare the modifier solvent (e.g., methanol). Additives like amines or acids can be included in the modifier to improve peak shape.

  • Sample Preparation:

    • Dissolve the diastereomeric mixture in a suitable solvent, preferably the modifier or a solvent compatible with the mobile phase, to a concentration of about 1 mg/mL.

  • Method Screening and Optimization:

    • Start with a generic screening gradient (e.g., 5-40% modifier over 5 minutes) on a few selected columns (e.g., a cellulose-based chiral column and a polar achiral column).

    • Based on the initial screening results, select the column that shows the best selectivity.

    • Optimize the separation by adjusting the modifier percentage (isocratic or gradient), flow rate, and back pressure to achieve baseline resolution.

  • Data Analysis:

    • Determine the retention times and resolution of the diastereomeric peaks.

Experimental Workflow for SFC Method Development

SFC_Method_Dev_Workflow Start Diastereomeric Pyrazole Mixture Screening Initial Screening (Multiple Columns & Gradients) Start->Screening Evaluation Evaluate Selectivity & Resolution Screening->Evaluation Optimization Optimize Parameters (Modifier, Flow Rate, Back Pressure) Evaluation->Optimization Partial Separation FinalMethod Final SFC Method Evaluation->FinalMethod Baseline Separation NoSeparation No Separation Evaluation->NoSeparation No/Poor Separation Optimization->FinalMethod PartialSeparation Partial Separation

Caption: Workflow for developing an SFC method for pyrazole diastereomer separation.

Preparative Chromatography for the Isolation of Pyrazole Isomers

Preparative chromatography is essential for obtaining pure isomers for further studies, such as pharmacological testing or structural elucidation. Both HPLC and flash chromatography can be employed for this purpose.

Application Note: Purification of Pyrazole Regioisomers by Column Chromatography

This protocol describes a general procedure for the separation of pyrazole regioisomers using silica gel column chromatography.

Experimental Protocol: Preparative Silica Gel Column Chromatography

  • Slurry Preparation:

    • Choose an appropriate grade of silica gel (e.g., 60-120 mesh).

    • Prepare a slurry of the silica gel in the initial eluting solvent.

  • Column Packing:

    • Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase bed.

    • Equilibrate the packed column with the mobile phase.

  • Sample Loading:

    • Dissolve the crude mixture of pyrazole regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude mixture onto a small amount of silica gel by evaporating the solvent, and then carefully load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent or a mixture of solvents (e.g., hexane/ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of isomers with different polarities. The separation of some N-methyl pyrazole isomers has been achieved using dichloromethane with a small percentage of methanol.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure isomers. The TLC plates can be visualized under UV light or with a suitable staining agent. For a reported separation of two N-methyl pyrazole isomers, the Rf values were 0.11 and 0.30 in a DCM/2% methanol mixture.

    • Combine the fractions containing the same pure isomer.

  • Solvent Removal:

    • Remove the solvent from the combined fractions under reduced pressure to obtain the purified pyrazole isomer.

Workflow for Preparative Column Chromatography

Prep_Column_Workflow Start Crude Pyrazole Isomer Mixture ColumnPrep Prepare & Pack Silica Gel Column Start->ColumnPrep SampleLoad Load Sample onto Column ColumnPrep->SampleLoad Elution Elute with Solvent Gradient SampleLoad->Elution FractionCollection Collect Fractions Elution->FractionCollection TLC_Analysis Analyze Fractions by TLC FractionCollection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling SolventEvap Evaporate Solvent Pooling->SolventEvap End Pure Pyrazole Isomers SolventEvap->End

Caption: General workflow for the preparative separation of pyrazole isomers.

References

Application Notes and Protocols for High-Throughput Screening of 1-Isopropylpyrazole Derivative Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-isopropylpyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent and selective inhibitors of various protein kinases. These derivatives have garnered significant interest in drug discovery, particularly in oncology and inflammation, due to their ability to modulate key signaling pathways. High-throughput screening (HTS) of this compound derivative libraries is a critical step in identifying novel therapeutic candidates. This document provides detailed application notes and protocols for performing HTS campaigns targeting kinases, with a focus on Cyclin-Dependent Kinase 8 (CDK8), a key regulator of the Wnt/β-catenin signaling pathway.

Target Pathway: Wnt/β-Catenin Signaling

Many this compound derivatives are designed to target components of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in numerous cancers.[1][2] CDK8 is a key component of the Mediator complex and acts as a negative regulator of β-catenin-dependent transcription.[3] Inhibition of CDK8 can therefore modulate Wnt signaling and represents a promising therapeutic strategy.

Wnt/β-Catenin Signaling Pathway Diagram

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6 LRP5/6 LRP5/6->Dishevelled Destruction Complex APC/Axin/GSK3β Dishevelled->Destruction Complex Inhibits β-catenin β-catenin Destruction Complex->β-catenin Phosphorylates for degradation Proteasome Proteasome β-catenin->Proteasome Degraded β-catenin_n β-catenin β-catenin->β-catenin_n Translocates This compound Derivative This compound Derivative CDK8 CDK8 This compound Derivative->CDK8 Inhibits TCF/LEF TCF/LEF β-catenin_n->TCF/LEF Binds Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Activates CDK8->TCF/LEF Regulates

Caption: Canonical Wnt/β-catenin signaling pathway and the role of CDK8.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for identifying this compound derivative inhibitors involves a multi-step process designed to efficiently screen large compound libraries and identify promising hits for further development.[4][5]

HTS Workflow Diagram

HTS_Workflow Assay_Development Assay Development & Optimization Library_Preparation This compound Library Preparation Assay_Development->Library_Preparation Primary_Screen Primary HTS (Single Concentration) Library_Preparation->Primary_Screen Data_Analysis_1 Primary Data Analysis Primary_Screen->Data_Analysis_1 Hit_Identification Identify Hits Data_Analysis_1->Hit_Identification Hit_Identification->Library_Preparation Inactive Compounds Hit_Confirmation Hit Confirmation (Re-testing) Hit_Identification->Hit_Confirmation Active Compounds Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for a high-throughput screening campaign.

Experimental Protocols

Biochemical Assay: LanthaScreen® Eu Kinase Binding Assay for CDK8

This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay for CDK8/cyclin C and is designed to identify compounds that bind to the ATP site of the kinase.[6]

Materials:

  • CDK8/CycC enzyme (e.g., Thermo Fisher Scientific PR7261B)

  • LanthaScreen® Eu-Streptavidin (e.g., Thermo Fisher Scientific PV6025)

  • Biotinylated anti-His Tag Antibody (e.g., Thermo Fisher Scientific PV6090)

  • Kinase Tracer 236 (e.g., Thermo Fisher Scientific PR9078A)

  • 1X Kinase Buffer A

  • This compound derivative library dissolved in DMSO

  • 384-well microplates

Protocol:

  • Compound Plating: a. Prepare serial dilutions of the this compound derivatives in DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended. b. Dispense 5 µL of the diluted compounds or DMSO (as a control) into the wells of a 384-well plate.

  • Kinase/Antibody Mixture Preparation: a. Prepare a 3X solution of the CDK8/CycC enzyme and the Eu-Streptavidin-Biotin-anti-His antibody complex in 1X Kinase Buffer A. b. Add 5 µL of this mixture to each well of the 384-well plate containing the compounds.

  • Tracer Addition: a. Prepare a 3X solution of Kinase Tracer 236 in 1X Kinase Buffer A. b. Add 5 µL of the tracer solution to each well. The final volume in each well should be 15 µL.

  • Incubation and Measurement: a. Incubate the plate at room temperature for 1 hour, protected from light. b. Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). c. Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition for each compound concentration. d. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Cell-Based Assay: TCF/LEF Reporter Assay for Wnt Signaling

This protocol describes a luciferase-based reporter assay to measure the activity of the canonical Wnt signaling pathway in a cellular context.[1][7][8]

Materials:

  • HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct (e.g., 7df3 cells).[1]

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Wnt3a conditioned medium or recombinant Wnt3a protein.

  • This compound derivative library dissolved in DMSO.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

Protocol:

  • Cell Seeding: a. Seed the TCF/LEF-luciferase reporter cells in 96-well plates at a density of 2 x 10^4 cells per well. b. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: a. The next day, treat the cells with the this compound derivatives at the desired concentrations. Include DMSO as a vehicle control. b. Incubate for 1 hour at 37°C.

  • Wnt Pathway Activation: a. Add Wnt3a conditioned medium or recombinant Wnt3a to the wells to induce Wnt signaling. b. Incubate for 16-24 hours at 37°C.

  • Luciferase Assay: a. Remove the medium from the wells and add luciferase assay reagent according to the manufacturer's instructions. b. Measure the luminescence using a plate reader.

  • Data Analysis: a. Normalize the luciferase signal to the vehicle control. b. Calculate the percent inhibition of Wnt signaling for each compound. c. Determine the IC50 values by plotting the percent inhibition against the compound concentration.

Data Presentation

The following tables summarize the inhibitory activity of representative this compound derivatives against CDK8/19.

Table 1: Biochemical Potency of Pyrazole Derivatives against CDK8/19

Compound IDScaffoldCDK8 IC50 (nM) [Biochemical]CDK19 IC50 (nM) [Biochemical]Reference
Compound 1 Pyrazole910Not Reported[9]
Compound 2 Pyrazole1.8Not Reported[9]
BI-1347 Pyrazole1.4Not Reported[9]
MSC2530818 (2) Pyrazolopyridine35[10]
Compound 3 Azaindole2Not Reported[10]
Compound 15 PyrazolopyridineNot ReportedNot Reported[10]

Table 2: Cellular Activity of Pyrazole Derivatives in a STAT1 Phosphorylation Assay

Compound IDScaffoldpS727-STAT1 IC50 (nM) [Cellular]Reference
CCT251921 (1) Amino-pyridine5[10]
MSC2530818 (2) Pyrazolopyridine3[10]
Compound 3 Azaindole46[10]
Compound 15 Pyrazolopyridine2[10]

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the high-throughput screening of this compound derivative libraries. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and characterize potent and selective inhibitors of key kinase targets, such as CDK8, within important signaling pathways like the Wnt/β-catenin pathway. The presented workflow and data analysis strategies will facilitate the discovery of novel drug candidates for further preclinical and clinical development.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki-Miyaura cross-coupling of pyrazole boronic esters with various organic halides. This powerful reaction enables the synthesis of a wide array of substituted pyrazoles, which are key structural motifs in many pharmaceutical agents and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds.[1] In recent years, the use of pyrazole boronic acids and their esters as coupling partners has gained significant attention due to the prevalence of the pyrazole core in medicinal chemistry.[2][3] This document outlines optimized conditions and protocols for performing Suzuki coupling reactions with pyrazole boronic esters, providing researchers with a practical guide to facilitate the synthesis of novel pyrazole-containing compounds. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[4][5]

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[4]

A general workflow for the Suzuki coupling of pyrazole boronic esters is depicted below.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification reagents Combine: - Pyrazole Boronic Ester - Aryl/Heteroaryl Halide - Base - Solvent degas Degas Mixture (e.g., with Argon) reagents->degas Inert Atmosphere add_catalyst Add Pd Catalyst & Ligand degas->add_catalyst heating Heat Reaction Mixture (e.g., 80-120 °C) add_catalyst->heating quench Quench Reaction heating->quench Monitor by TLC/LC-MS extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for the Suzuki coupling of pyrazole boronic esters.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Pyrazole Boronic Esters

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Pyrazole boronic acid pinacol ester (1.0 - 1.5 equiv.)

  • Aryl or heteroaryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, EtOH/H₂O mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction vessel, add the pyrazole boronic ester, the aryl or heteroaryl halide, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Degas the resulting mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture under a stream of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrazole.

Protocol for Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[6]

Procedure:

  • In a 10 mL microwave vial, combine the aryl halide (1.0 mmol), pyrazole boronic ester (1.2 mmol), base (e.g., KOH, 2 mmol), and a palladium catalyst (0.1 mol%).[6]

  • Add a solvent mixture, such as 1:1 ethanol/water (2 mL).[6]

  • Seal the vial with a Teflon septum and place it in the microwave reactor.

  • Irradiate the mixture with a power of 60 W and ramp the temperature to 120 °C, holding for a specified time (e.g., 2 minutes).[6]

  • After cooling, the product can be extracted and purified as described in the general protocol.

Data Presentation

The following tables summarize representative examples of Suzuki coupling reactions involving pyrazole boronic esters, showcasing the scope and efficiency of this methodology.

Table 1: Suzuki Coupling of 4-Bromopyrazoles with Various Boronic Acids/Esters

EntryPyrazole SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-1H-pyrazolePhenylboronic acidP1 (6-7)K₃PO₄Dioxane/H₂O1002486[7]
24-Bromo-1H-pyrazole4-Methoxyphenylboronic acidP1 (6-7)K₃PO₄Dioxane/H₂O1002475[7]
34-Bromo-1-methyl-1H-pyrazole2-Naphthylboronic acidP1 (6-7)K₃PO₄Dioxane/H₂O1002481[7]
44-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2 (2)K₃PO₄Dioxane100295[8]

P1 = XPhos-derived precatalyst

Table 2: Suzuki Coupling of Pyrazole Triflates with Arylboronic Acids

EntryPyrazole TriflateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
11-Methyl-4-pyrazolyl triflatePhenylboronic acidPd(OAc)₂ (2)dppf (4)K₃PO₄Dioxane8095[2]
21-Phenyl-4-pyrazolyl triflate4-Tolylboronic acidPd(OAc)₂ (2)dppf (4)K₃PO₄Dioxane8091[2]
31-Methyl-4-pyrazolyl triflate2-Thienylboronic acidPd(OAc)₂ (2)dppf (4)K₃PO₄Dioxane8085[2]

dppf = 1,1'-Bis(diphenylphosphino)ferrocene

Table 3: Microwave-Assisted Suzuki Coupling of 4'-Bromoacetophenone with Phenylboronic Acid

EntryCatalyst (mol%)BaseSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
1Pyridine-pyrazole/Pd(II) (0.1)KOHEtOH/H₂O (1:1)60120295[6]

Troubleshooting and Considerations

  • Protodeboronation: This side reaction, the cleavage of the C-B bond, can be problematic, especially with unstable boronic acids.[7] Using milder conditions, shorter reaction times, and appropriate bases can help minimize this issue.

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) and their corresponding pre-catalysts are often effective for challenging couplings.[7][8]

  • Base and Solvent: The base and solvent system should be chosen based on the specific substrates. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9] A range of solvents can be employed, with dioxane, DMF, and toluene being common choices. Aqueous solvent mixtures can also be effective.[6]

  • Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the degradation of the catalyst and reagents.

By following these protocols and considering the key reaction parameters, researchers can effectively utilize the Suzuki-Miyaura cross-coupling of pyrazole boronic esters for the synthesis of diverse and complex pyrazole-containing molecules for applications in drug discovery and materials science.

References

Application of 1-Isopropylpyrazole in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylpyrazole and its derivatives are versatile building blocks in the synthesis of a wide range of agrochemicals, including fungicides, insecticides, and herbicides. The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a common scaffold in many commercial and developmental agrochemicals due to its favorable biological activity and metabolic stability. The isopropyl group at the N1 position can enhance lipophilicity, which may improve the compound's penetration into target organisms and its overall efficacy. This document provides detailed application notes, experimental protocols, and biological activity data for agrochemicals synthesized using this compound and related precursors.

Fungicide Synthesis: Pyrazole Carboxamides (Succinate Dehydrogenase Inhibitors)

A significant application of pyrazole derivatives in agrochemical synthesis is in the development of succinate dehydrogenase inhibitors (SDHIs). These fungicides act by disrupting the mitochondrial respiratory chain in fungi, specifically by inhibiting Complex II (succinate dehydrogenase), leading to a halt in cellular respiration and eventual cell death.

Experimental Protocol: Synthesis of a Model this compound-4-Carboxamide

This protocol describes the synthesis of a model N-aryl-1-isopropyl-1H-pyrazole-4-carboxamide, a common structural motif in SDHI fungicides.

Step 1: Synthesis of Ethyl 1-Isopropyl-1H-pyrazole-4-carboxylate

  • Reaction: N-isopropylation of a pyrazole-4-carboxylate ester.

  • Reagents and Materials:

    • Ethyl 1H-pyrazole-4-carboxylate

    • 2-Bromopropane

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add 2-bromopropane (1.2 eq) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 60°C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 1-isopropyl-1H-pyrazole-4-carboxylate.

Step 2: Saponification to 1-Isopropyl-1H-pyrazole-4-carboxylic Acid

  • Reaction: Hydrolysis of the ester to the corresponding carboxylic acid.

  • Reagents and Materials:

    • Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of THF and water (3:1).

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-isopropyl-1H-pyrazole-4-carboxylic acid.

Step 3: Amide Coupling to form N-Aryl-1-isopropyl-1H-pyrazole-4-carboxamide

  • Reaction: Formation of the amide bond between the pyrazole carboxylic acid and an aniline derivative.

  • Reagents and Materials:

    • 1-Isopropyl-1H-pyrazole-4-carboxylic acid

    • Substituted aniline (e.g., 2-chloroaniline)

    • Thionyl chloride (SOCl₂) or a coupling agent like HATU

    • Dichloromethane (DCM) or DMF

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Procedure (using thionyl chloride):

    • Suspend 1-isopropyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in DCM and add a catalytic amount of DMF.

    • Add thionyl chloride (1.5 eq) dropwise at 0°C.

    • Stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour.

    • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in fresh DCM and add it dropwise to a solution of the substituted aniline (1.0 eq) and triethylamine (2.0 eq) in DCM at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final N-aryl-1-isopropyl-1H-pyrazole-4-carboxamide.

Quantitative Data: Fungicidal Activity of Pyrazole Carboxamides

The following table summarizes the in vitro fungicidal activity of representative pyrazole carboxamide derivatives against various plant pathogenic fungi.

Compound IDTarget FungusEC₅₀ (µg/mL)Inhibition Rate (%) @ 100 µg/mLReference
7af Alternaria porri->50[1]
7bc Rhizoctonia solani->50[1]
7bg Cercospora petroselini->50[1]
7ai Rhizoctonia solani0.37-[1]
8j Alternaria solani3.06>90
8d Fusarium oxysporum-100
SCU2028 Rhizoctonia solani0.022-[2]
Mode of Action: Succinate Dehydrogenase Inhibition

The primary mode of action for many fungicidal pyrazole carboxamides is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This disrupts the fungus's ability to produce ATP, leading to cell death.[2]

SDHI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane ComplexII Complex II (Succinate Dehydrogenase) ComplexIII Complex III ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII e- Pyrazole Pyrazole Carboxamide (e.g., this compound derivative) Pyrazole->Inhibition Inhibition->ComplexII Inhibition CellDeath Fungal Cell Death

Caption: Mode of action of pyrazole carboxamide fungicides as SDHIs.

Insecticide Synthesis: Pyrazole-based Compounds

This compound derivatives are also key components in the synthesis of modern insecticides. These compounds often target the insect's nervous system or metabolic processes.

Experimental Workflow: General Synthesis of Insecticidal Pyrazoles

The following diagram illustrates a general workflow for the synthesis of insecticidal pyrazole derivatives, often starting from a functionalized pyrazole core.

Insecticide_Workflow Start This compound Precursor Step1 Functionalization of Pyrazole Ring (e.g., Halogenation, Formylation) Start->Step1 Step2 Introduction of Side Chain (e.g., Suzuki or Sonogashira coupling) Step1->Step2 Step3 Modification of Side Chain (e.g., Amide formation, Esterification) Step2->Step3 Purification Purification (Chromatography, Recrystallization) Step3->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Bioassay Biological Activity Testing Characterization->Bioassay

Caption: General workflow for synthesizing insecticidal pyrazoles.

Quantitative Data: Insecticidal Activity of Pyrazole Derivatives

The table below presents the insecticidal activity of selected pyrazole derivatives against various insect pests.

Compound IDTarget InsectActivityConcentrationReference
5-1a Aphis craccivora (Bean Aphid)90% mortality200 mg/kg[3]
5-1b Aphis craccivora (Bean Aphid)100% mortality200 mg/kg[3]
5-1c Helicoverpa armigera (Cotton Bollworm)60% stomach activity11 mg/kg[3]
5-4 Culex pipiens pallens (Mosquito)60% activity1 mg/kg[3]
7h Aphis fabae85.7% mortality12.5 mg/L

Herbicide Synthesis: Pyrazole-based Herbicides

Derivatives of this compound have been explored for their herbicidal properties. These compounds can act on various plant-specific enzymes or metabolic pathways.

Logical Relationship: From Pyrazole Core to Herbicidal Activity

The development of pyrazole-based herbicides involves a structured approach, starting from the core heterocycle and systematically modifying its structure to optimize herbicidal efficacy and crop selectivity.

Herbicide_Logic Core This compound Core Substituents Introduction of Substituents (e.g., Aryl, Alkoxy, Halogen) Core->Substituents SAR Structure-Activity Relationship (SAR) Studies Substituents->SAR Optimization Lead Compound Optimization SAR->Optimization Herbicidal_Activity Herbicidal Activity Optimization->Herbicidal_Activity Selectivity Crop Selectivity Optimization->Selectivity Final_Product Candidate Herbicide Herbicidal_Activity->Final_Product Selectivity->Final_Product

Caption: Logic diagram for developing pyrazole-based herbicides.

Quantitative Data: Herbicidal Activity of Pyrazole Derivatives

The following table shows the herbicidal activity of certain pyrazole isothiocyanate derivatives against common weeds.

Compound IDTarget WeedEC₅₀ (µg/mL)Reference
3-1 Echinochloa crusgalli64.32[1]
3-1 Cyperus iria65.83[1]
3-1 Dactylis glomerata62.42[1]
3-1 Trifolium repens67.72[1]
3-7 Dactylis glomerata59.41[1]

Conclusion

This compound and its analogs are valuable synthons for the development of a diverse array of agrochemicals. The inherent biological activity of the pyrazole scaffold, combined with the ability to readily introduce various substituents, allows for the fine-tuning of activity against specific fungal, insect, or plant targets. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry of pyrazole-based agrochemicals and to develop novel, effective, and sustainable crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Isopropylpyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low to no yield in the synthesis of this compound, typically performed via N-alkylation of pyrazole with an isopropyl halide, can stem from several factors. Here's a systematic troubleshooting approach:

  • Reagent Quality:

    • Pyrazole: Ensure the pyrazole is dry and free of impurities.

    • Isopropyl Halide: Use a fresh, high-purity isopropyl halide (bromide or iodide is common). Isopropyl halides can degrade over time.

    • Base: The choice and quality of the base are critical. Stronger bases like sodium hydride (NaH) are very effective but require anhydrous conditions. Ensure your NaH is fresh and not passivated. Weaker bases like potassium carbonate (K₂CO₃) can also be used but may require more forcing conditions.

    • Solvent: Use anhydrous (dry) solvents, especially when using water-sensitive bases like NaH. Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

  • Reaction Conditions:

    • Temperature: The reaction temperature is crucial. For many standard procedures, temperatures between 80-120°C are optimal.[1] Insufficient temperature can lead to a sluggish or incomplete reaction.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1] Insufficient reaction time will result in incomplete conversion.

  • Procedural Errors:

    • Inadequate Mixing: Ensure efficient stirring to promote contact between the reactants, especially in heterogeneous mixtures (e.g., with K₂CO₃).

    • Atmosphere: When using highly reactive bases like NaH, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent quenching by atmospheric moisture and oxygen.

Troubleshooting Workflow for Low/No Yield

LowYieldTroubleshooting start Low or No Product Yield check_reagents Verify Reagent Quality (Pyrazole, Isopropyl Halide, Base, Solvent) start->check_reagents reagents_ok Reagents are High Quality check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) conditions_ok Conditions are Optimal check_conditions->conditions_ok check_procedure Examine Experimental Procedure (Mixing, Inert Atmosphere) procedure_ok Procedure is Correct check_procedure->procedure_ok reagents_ok->check_conditions Yes re_run Re-run Experiment with Verified Parameters reagents_ok->re_run No, Replace Reagents conditions_ok->check_procedure Yes optimize Systematically Optimize Conditions: - Base Screening - Solvent Screening - Temperature Gradient conditions_ok->optimize No, Adjust Conditions procedure_ok->optimize No, Correct Procedure procedure_ok->re_run Yes optimize->re_run

Caption: Troubleshooting decision tree for low or no yield in this compound synthesis.

Q2: My reaction is complete, but the isolated yield is still low after purification. Where could I be losing my product?

A2: Product loss during workup and purification is a common issue. Here are some potential areas to investigate:

  • Extraction: this compound has some water solubility. During aqueous workup, ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous layer.

  • Purification Method:

    • Distillation: this compound has a boiling point of approximately 143°C.[1] If you are purifying by distillation, ensure your apparatus is efficient and that you are not losing product due to leaks or co-distillation with solvent.

    • Column Chromatography: While effective, product can be lost on the column. Ensure you are using the correct solvent system (e.g., hexane/ethyl acetate) and that the product is not irreversibly adsorbing to the silica gel.[1] Monitor fractions carefully using TLC.

Q3: I am observing multiple spots on my TLC plate/peaks in my GC analysis. What are the likely impurities?

A3: The presence of multiple products indicates side reactions or incomplete conversion. Common impurities include:

  • Unreacted Pyrazole: This is a common impurity if the reaction has not gone to completion.

  • Over-alkylation Products: Although less common with a secondary alkyl halide, it is possible to form a quaternary pyrazolium salt, especially with prolonged reaction times or excess alkylating agent.

  • Regioisomers: If you are using a substituted pyrazole, you may form N-1 and N-2 alkylated isomers. For unsubstituted pyrazole, this is not an issue.

  • Side-products from the Isopropyl Halide: Isopropyl halides can undergo elimination reactions to form propene, especially at higher temperatures and in the presence of a strong base.

Characterization of Potential Impurities:

CompoundApproximate ¹H NMR Signals (CDCl₃)Notes
This compound ~7.5 ppm (d, 1H), ~7.4 ppm (d, 1H), ~6.2 ppm (t, 1H), ~4.5 ppm (septet, 1H), ~1.5 ppm (d, 6H)Desired product.
Pyrazole ~7.6 ppm (s, 2H), ~6.3 ppm (t, 1H), Broad NH signalStarting material.

Note: Exact chemical shifts can vary based on solvent and concentration.

Q4: How can I improve the regioselectivity of the N-alkylation for substituted pyrazoles?

A4: When using unsymmetrical pyrazoles, a mixture of N-1 and N-2 alkylated products can form. Steric hindrance often plays a key role in determining the major product. Bulky substituents on the pyrazole ring can sterically hinder one of the nitrogen atoms, favoring alkylation at the less hindered position.

Data Presentation: Comparison of Synthesis Methods

MethodAlkylating AgentBaseSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingIsopropyl BromideNaHDMFRT - 804 h82[1]
Conventional HeatingIsopropyl IodideK₂CO₃AcetoneReflux12 h75[1]
Microwave-AssistedIsopropyl BromideKOHAcetonitrile15015 min89[1]
Green ChemistryIsopropyl BromideCs₂CO₃Water70-80[1]
Phase-Transfer CatalysisIsopropyl BromideKOHToluene/Water802 hHighN/A

Experimental Protocols

1. Conventional Synthesis via N-Alkylation

This protocol is a general guideline and may require optimization.

Materials:

  • Pyrazole

  • Isopropyl Bromide

  • Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0°C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture to 0°C and add isopropyl bromide (1.1 equivalents) dropwise.

  • Heat the reaction mixture to 80°C and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by distillation.

Experimental Workflow

ExperimentalWorkflow start Start reactants Combine Pyrazole, Base (e.g., NaH), and Anhydrous Solvent (e.g., DMF) under Inert Atmosphere start->reactants add_alkyl_halide Add Isopropyl Bromide reactants->add_alkyl_halide heat Heat Reaction Mixture (e.g., 80°C) add_alkyl_halide->heat monitor Monitor Reaction Progress (TLC/GC) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purification Purify by Column Chromatography or Distillation workup->purification characterization Characterize Product (NMR, GC-MS, IR) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of this compound.

2. Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.

Procedure:

  • In a microwave reaction vial, combine pyrazole (1.0 equivalent), isopropyl bromide (1.2 equivalents), and potassium hydroxide (1.5 equivalents) in acetonitrile.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 15 minutes.

  • After cooling, filter the reaction mixture and concentrate the solvent.

  • Purify the residue as described in the conventional method.[1]

References

Technical Support Center: Regioselective N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the regioselective N-alkylation of pyrazoles. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?

A: The primary challenge stems from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1] This similarity means that both nitrogens can act as nucleophiles, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1][2]

Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?

A: The regiochemical outcome of pyrazole N-alkylation is a delicate balance of several factors:

  • Steric Effects: The bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and on the alkylating agent is a primary determinant.[3][4][5] Alkylation generally occurs at the less sterically hindered nitrogen atom.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms, influencing the reaction pathway.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically switch the regioselectivity.[1][6] For instance, combinations like NaH in THF or K2CO3 in DMSO have been shown to favor N1-alkylation.[6][7][8]

  • Alkylating Agent: The nature of the electrophile is crucial. Highly specialized reagents, such as sterically bulky α-halomethylsilanes or trichloroacetimidates, have been developed to achieve high selectivity.[4][9][10]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[11]

Q3: How can I selectively synthesize the N1-alkylated pyrazole isomer?

A: To favor the N1 position, you can employ several strategies:

  • Steric Hindrance: Ensure the substituent at the C5 position is smaller than the substituent at the C3 position.

  • Bulky Reagents: Use sterically demanding alkylating agents. For example, α-halomethylsilanes have been used as "masked" methylating reagents to achieve excellent N1 selectivity.[9][10]

  • Specific Conditions: The combination of NaH as a base in THF solvent is a promising system for promoting N1-alkylation.[6] Similarly, using K2CO3 in DMSO is also effective for directing substitution to the N1 position.[7][8]

  • Protecting Groups: Employ a directing group like a triphenylsilyl group, which can sterically block one nitrogen and be removed after alkylation.[12]

Q4: Are there methods that favor the formation of the N2-alkylated pyrazole isomer?

A: Yes, while often the more sterically hindered product, N2-alkylation can be favored under certain conditions:

  • Steric Control: Place a bulky substituent at the C3 position of the pyrazole ring to sterically shield the N1 position.

  • Catalysis: A magnesium-catalyzed method has been specifically developed to achieve high regioselectivity for the N2 position when using α-bromoacetates and acetamides as alkylating agents.[11]

  • Substituent Effects: In some cases, specific substituents on the pyrazole ring can electronically favor N2-alkylation. For instance, employing C-7 substituted indazoles (a related benzopyrazole) can confer excellent N2 regioselectivity.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Regioselectivity (Mixture of N1 and N2 isomers, ~1:1 ratio)1. Minimal steric or electronic difference between the two nitrogen environments.2. Suboptimal choice of base or solvent.3. Thermodynamic equilibrium between isomers under the reaction conditions.1. Modify the Substrate: If possible, introduce a bulky substituent at the C3 or C5 position to create a steric bias.[3][4]2. Change Reaction Conditions: Switch the base (e.g., from K2CO3 to NaH) or solvent (e.g., from acetonitrile to THF or DMSO).[6]3. Use a Specialized Reagent: Employ a sterically demanding alkylating agent or a masked reagent like an α-halomethylsilane for N1 selectivity.[10]4. Consider Catalysis: For N2 selectivity, explore the Mg-catalyzed protocol.[11]
Low Reaction Yield 1. Incomplete deprotonation of the pyrazole NH.2. The alkylating agent is not reactive enough.3. Side reactions, such as decomposition of reagents.4. Insufficient reaction time or temperature.1. Use a Stronger Base: Switch from a carbonate base (e.g., K2CO3) to a hydride base (e.g., NaH).[6]2. Increase Electrophilicity: Change the leaving group on the alkylating agent (e.g., from -Cl to -Br, -I, or -OTs).3. Optimize Conditions: Ensure anhydrous conditions. Increase the reaction temperature or extend the reaction time, monitoring by TLC or LC-MS.
Formation of Dialkylated Quaternary Salt 1. Use of excess alkylating agent.2. The N-alkylated pyrazole product is more nucleophilic than the starting material.3. High reaction temperature or concentration.1. Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent.2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.3. Reduce Temperature: Perform the reaction at a lower temperature.
Desired Isomer is the Minor Product 1. Steric or electronic factors strongly favor the undesired regioisomer under the chosen conditions.1. Reverse Steric Bias: Redesign the pyrazole substrate if possible. For example, if N1 is desired but a bulky C3 group directs to N2, synthesize the isomer with the bulky group at C5.2. Change the Entire Method: If direct alkylation fails, consider a multi-step approach involving protecting groups or a complete change in strategy (e.g., from a base-mediated to an acid-catalyzed reaction).[4][5][13]

Quantitative Data on Regioselectivity

The following table summarizes results from various studies to illustrate the impact of different reaction conditions on the regioselectivity of pyrazole N-alkylation.

Pyrazole SubstrateAlkylating AgentBase / CatalystSolventN1:N2 RatioYield (%)Reference
3-Substituted PyrazolesVarious Alkyl/Aryl HalidesK₂CO₃DMSON1 selectiveGood[7][8]
3-Substituted Indazolesn-Pentyl BromideNaHTHF>99:1High[6]
Various Pyrazolesα-HalomethylsilanesKHMDSToluene92:8 to >99:1Good[9][10]
3-Phenyl-1H-pyrazole2-Bromo-N,N-dimethylacetamideMgBr₂ / i-Pr₂NEtTHF1:9975[11]
3-Substituted PyrazolesTrichloroacetimidatesCamphorsulfonic Acid1,2-DCEMajor isomer controlled by stericsModerate to Good[4][5]
1H-PyrazolesMichael AcceptorsNone (Catalyst-free)MeCN>99.9:1>90[12][14]

Visualizations

G Factors Influencing N-Alkylation Regioselectivity sub Pyrazole Substrate steric Steric Hindrance (C3 vs. C5) sub->steric electronic Electronic Effects (EWG vs. EDG) sub->electronic reagent Alkylating Agent (R-X) reagent_steric Steric Bulk of 'R' reagent->reagent_steric reagent_lg Leaving Group 'X' reagent->reagent_lg cond Reaction Conditions base Base cond->base solvent Solvent cond->solvent catalyst Catalyst (e.g., MgBr₂) cond->catalyst outcome Regiochemical Outcome (N1 vs. N2 Product Ratio) steric->outcome electronic->outcome reagent_steric->outcome reagent_lg->outcome base->outcome solvent->outcome catalyst->outcome

Caption: Key factors determining the N1 vs. N2 regioselectivity.

G Troubleshooting Workflow for Poor Regioselectivity start Start: Poor Regioselectivity (e.g., 1:1 Mixture) q1 Is steric bias minimal? start->q1 sol1 Modify Substrate: Increase steric bulk at C3 or C5 q1->sol1 Yes q2 Are reaction conditions (base/solvent) optimized? q1->q2 No sol1->q2 sol2 Screen Solvents (THF, DMSO) & Bases (NaH, K₂CO₃) q2->sol2 No q3 Is a specific isomer (N1 or N2) required? q2->q3 Yes sol2->q3 sol3 Use Specialized Method: - N1: α-halomethylsilanes - N2: Mg-Catalysis q3->sol3 Yes end End: Improved Regioselectivity q3->end No, mixture is acceptable if separable sol3->end

Caption: A logical workflow for troubleshooting poor regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF[6]

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N1-alkylated regioisomer.

Protocol 2: General Procedure for Mg-Catalyzed N2-Selective Alkylation[11]

  • Inside a glovebox, charge a vial with the 3-substituted-1H-pyrazole (1.0 eq.) and MgBr₂ (20 mol%).

  • Add anhydrous THF, followed by the α-bromoacetamide or α-bromoacetate alkylating agent (2.0 eq.).

  • Add N,N-diisopropylethylamine (i-Pr₂NEt, 2.1 eq.) dropwise to the solution at 25 °C.

  • Stir the resulting mixture at 25 °C for the required time (e.g., 2 hours, monitor by LC-MS).

  • Quench the reaction with a saturated solution of NH₄Cl in methanol.

  • Concentrate the quenched mixture to dryness.

  • Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate, 4x).

  • Combine the organic layers and purify the crude product by column chromatography to isolate the N2-alkylated product.

Protocol 3: Analysis of Regioisomeric Ratio

The N1:N2 ratio of the crude product mixture can be accurately determined using ¹H NMR spectroscopy.

  • Acquire a ¹H NMR spectrum of the crude reaction mixture.

  • Identify characteristic, well-resolved signals for each regioisomer. Protons on the pyrazole ring (C3-H, C4-H, C5-H) or protons on the newly introduced alkyl group (e.g., N-CH₂-) often have distinct chemical shifts for the N1 and N2 isomers.

  • Integrate the area of a unique signal for the N1 isomer and a unique signal for the N2 isomer.

  • The ratio of the integration values corresponds to the molar ratio of the two products. For more complex spectra or overlapping signals, 2D NMR techniques like NOESY can be used to confirm the structure of the major isomer based on through-space correlations.[15]

References

Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on troubleshooting and overcoming common challenges related to side product formation in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Knorr synthesis of pyrazoles, and how can I minimize its formation?

A1: The most frequent issue in the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is the formation of a mixture of regioisomers when using an unsymmetrical dicarbonyl compound and a substituted hydrazine.[1] This lack of regioselectivity can lead to significant challenges in purification and a reduced yield of the desired isomer.[1]

Troubleshooting Strategies:

  • Solvent Selection: The choice of solvent can dramatically influence the regioselectivity of the reaction. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in favor of one isomer.[2][3][4]

  • Reaction Conditions: Adjusting the pH of the reaction medium can also control the regioselectivity. Acidic conditions may favor the formation of one regioisomer, while basic or neutral conditions may favor the other.[1]

  • Structural Modification of Starting Materials: Introducing bulky substituents or strong electron-withdrawing groups on either the 1,3-dicarbonyl compound or the hydrazine can create a steric or electronic bias, leading to the preferential formation of a single regioisomer.[1][4]

  • Use of 1,3-Dicarbonyl Surrogates: Employing surrogates such as β-enaminones can offer a more controlled reaction pathway, thereby improving regioselectivity.[1]

Q2: I am synthesizing a pyrazole from an α,β-unsaturated carbonyl compound and hydrazine, and I am observing the formation of pyrazoline as a major side product. How can I promote the formation of the aromatic pyrazole?

A2: The reaction of α,β-unsaturated carbonyl compounds with hydrazines typically proceeds through a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.[5][6][7] If the oxidation step is not efficient, the pyrazoline will be a significant side product.

Troubleshooting Strategies:

  • Oxidizing Agents: The in-situ oxidation of the pyrazoline can be facilitated by the presence of an oxidizing agent. In some cases, ambient air can be sufficient, but for more stubborn cases, specific oxidizing agents may be required.

  • Hydrazine Moiety with a Good Leaving Group: Using a hydrazine derivative with a good leaving group, such as tosylhydrazine, can lead to direct elimination to form the aromatic pyrazole under basic conditions, avoiding the need for a separate oxidation step.[5][7]

  • Reaction Conditions: The choice of solvent and temperature can also influence the rate of aromatization.

Q3: My pyrazole synthesis is complete, but I am struggling to separate the desired product from its regioisomeric side product. What purification strategies can I employ?

A3: The separation of pyrazole regioisomers can be challenging due to their similar physical properties.[1]

Troubleshooting Strategies:

  • Chromatography: While difficult, separation by column chromatography is a common approach. Deactivating the silica gel with triethylamine or using neutral alumina can sometimes improve separation for basic pyrazole compounds.[8] Reversed-phase chromatography (C18) can also be an effective alternative.[8]

  • Crystallization: Recrystallization is a powerful purification technique if a suitable solvent system can be found. Experiment with different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to induce selective crystallization of the desired isomer.[8]

  • Salt Formation: The basicity of the pyrazole nitrogen atoms can be exploited. Treatment with an inorganic or organic acid can form a salt of the pyrazole, which may have different crystallization properties than the free base or the salt of the regioisomer, allowing for separation by crystallization.[9][10]

Troubleshooting Guides

Guide 1: Improving Regioselectivity in the Knorr Pyrazole Synthesis

This guide provides a decision-making workflow for optimizing the regioselectivity of the Knorr pyrazole synthesis.

Knorr_Regioselectivity_Troubleshooting start Start: Poor Regioselectivity solvent Modify Solvent System (e.g., TFE, HFIP) start->solvent conditions Adjust Reaction pH (Acidic vs. Basic/Neutral) solvent->conditions No Improvement end_good Improved Regioselectivity solvent->end_good Success end_bad Separation Required solvent->end_bad Partial Improvement starting_materials Modify Starting Materials (Steric/Electronic Bias) conditions->starting_materials No Improvement conditions->end_good Success conditions->end_bad Partial Improvement surrogates Use 1,3-Dicarbonyl Surrogates (e.g., β-enaminones) starting_materials->surrogates Not Feasible starting_materials->end_good Success starting_materials->end_bad No Improvement surrogates->end_good Success surrogates->end_bad No Improvement

Caption: Troubleshooting workflow for improving regioselectivity.

Guide 2: General Experimental Workflow for Pyrazole Synthesis and Purification

This diagram outlines a typical experimental workflow from reaction setup to the isolation of a pure pyrazole product.

Pyrazole_Synthesis_Workflow reaction_setup 1. Reaction Setup (Reactants, Solvent, Catalyst) reaction_monitoring 2. Reaction Monitoring (TLC, LC-MS, GC-MS) reaction_setup->reaction_monitoring workup 3. Reaction Workup (Quenching, Extraction) reaction_monitoring->workup crude_analysis 4. Crude Product Analysis (NMR, LC-MS to assess purity and isomer ratio) workup->crude_analysis purification 5. Purification crude_analysis->purification crystallization 5a. Crystallization purification->crystallization If solid chromatography 5b. Column Chromatography purification->chromatography If oil or inseparable solid salt_formation 5c. Salt Formation & Crystallization purification->salt_formation If basic & crystalline salt pure_product 6. Pure Product Characterization (NMR, MS, m.p.) crystallization->pure_product chromatography->pure_product salt_formation->pure_product

Caption: General pyrazole synthesis and purification workflow.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

1,3-Diketone SubstituentsHydrazineSolventRegioisomeric RatioReference
Aryl, CF3MethylhydrazineEthanolMixture (unspecified ratio)[2]
Aryl, CF3Methylhydrazine2,2,2-Trifluoroethanol (TFE)Increased selectivity[2][3]
Aryl, CF3Methylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically increased selectivity[2][3]

Note: The original sources state a "dramatic" increase in selectivity with fluorinated alcohols but do not provide specific numerical ratios in the abstracts.

Key Experimental Protocols

Protocol 1: Improved Regioselectivity using Fluorinated Alcohols

This protocol is adapted from the findings that fluorinated alcohols enhance regioselectivity.[2][3][4]

  • Dissolution: Dissolve the 1,3-dicarbonyl compound in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Addition of Hydrazine: Add the substituted hydrazine (e.g., methylhydrazine) to the solution. The reaction is typically carried out at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, remove the fluorinated solvent under reduced pressure. The residue can then be subjected to a standard aqueous workup and extraction with a suitable organic solvent.

  • Purification: Purify the resulting product by column chromatography or recrystallization to isolate the major regioisomer.

Protocol 2: Purification via Acid Salt Crystallization

This protocol is a general method for purifying basic pyrazoles by taking advantage of their salt-forming properties.[9][10]

  • Dissolution: Dissolve the crude pyrazole mixture (containing regioisomers) in a suitable organic solvent (e.g., acetone, ethanol, isopropanol).

  • Acid Addition: Add at least an equimolar amount of an inorganic (e.g., HCl, H2SO4) or organic acid (e.g., p-toluenesulfonic acid).

  • Crystallization: Stir the solution and, if necessary, cool it to promote the crystallization of the pyrazole salt. The desired regioisomer's salt may preferentially crystallize.

  • Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

  • Liberation of Free Base (Optional): If the free pyrazole is required, dissolve the salt in water and neutralize with a base (e.g., NaHCO3, NaOH). Extract the free pyrazole with an organic solvent and dry to obtain the purified product.

References

Optimization of reaction conditions for 1-Isopropylpyrazole functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Isopropylpyrazole Functionalization

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the functionalization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for functionalization on the this compound ring?

The reactivity of the pyrazole ring dictates the likely sites of functionalization. The C4 position is electron-rich and thus susceptible to electrophilic substitution[1][2]. Conversely, the C3 and C5 positions are more electrophilic and can be targeted by nucleophiles[2]. The presence of the N-isopropyl group provides steric hindrance that can influence the regioselectivity of the reaction.

Q2: What are the most common methods for functionalizing this compound?

Common functionalization strategies include palladium-catalyzed C-H activation for arylation, halogenation, and amination, as well as alkylation and cycloaddition reactions[3][4]. Visible light-induced photocatalysis is also an emerging sustainable approach for pyrazole functionalization[5].

Q3: How does the N1-isopropyl group affect the reactivity and functionalization?

The isopropyl group at the N1 position blocks this nitrogen from further reaction, such as alkylation[1]. It also exerts a steric and electronic influence on the pyrazole ring, which can be leveraged to control the regioselectivity of C-H functionalization at the C5 position.

Q4: What types of catalysts are typically used for C-H functionalization?

Palladium catalysts, such as Palladium(II) acetate (Pd(OAc)₂), are widely used for C-H functionalization reactions[3][6]. Copper-based catalysts, for instance, Copper(I) iodide (CuI) with a ligand like 1,10-phenanthroline, offer a more cost-effective and greener alternative for reactions like C-H arylation[7][8].

Q5: How can regioselectivity be controlled during functionalization?

Regioselectivity is a primary challenge and can be controlled through several strategies[9]. The inherent electronic properties of the pyrazole ring are a key factor; for example, electron-withdrawing groups can guide arylation to specific positions[10]. Additionally, the choice of directing groups, ligands, catalysts, and reaction conditions (e.g., temperature, solvent) can steer the reaction to the desired C-H bond[3][9].

Troubleshooting Guide

This section addresses common problems encountered during the functionalization of this compound.

Problem: Low or No Product Yield

Q: My palladium-catalyzed C-H arylation reaction has a very low yield. What are the potential causes and how can I fix it? A:

  • Inactive Catalyst: Ensure the palladium catalyst has not been deactivated. Use fresh Pd(OAc)₂ or verify the activity of your current batch. The choice of oxidant is also critical; screen different oxidants to find the optimal one for your specific reaction, as this is a major challenge in developing C-H activation methods[9].

  • Atmosphere Control: C-H activation reactions are often sensitive to air and moisture. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) using properly dried solvents and glassware.

  • Reagent Purity: Impurities in substrates, solvents, or other reagents can interfere with the catalytic cycle. Purify all starting materials before use.

  • Sub-optimal Conditions: The reaction may be highly sensitive to temperature, solvent, and base. Systematically screen these parameters. Polar aprotic solvents like DMF or THF are often effective[11]. A decision tree for troubleshooting this issue is provided below.

Problem: Poor Regioselectivity

Q: My reaction is producing a mixture of C4- and C5-functionalized isomers. How can I improve selectivity for the C5 position? A:

  • Ligand Selection: The ligand coordinated to the metal center plays a crucial role in determining regioselectivity. Experiment with different ligands (e.g., phosphine-based, N-heterocyclic carbenes) to enhance steric hindrance around the catalyst, which can favor the less sterically hindered C-H bond.

  • Directing Groups: While this compound lacks a native directing group, modifying the substrate to include one can provide precise control over which C-H bond is activated[3].

  • Solvent Effects: The polarity of the solvent can influence the transition state of the C-H activation step. Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are known to stabilize ionic species and can alter the reaction's selectivity[12].

  • Electronic Effects: If other substituents are present on the pyrazole ring, their electron-donating or electron-withdrawing nature will strongly influence the site of reactivity[10].

Problem: Side Reactions and Byproduct Formation

Q: I am observing significant amounts of homocoupling of my aryl halide. How can this be minimized? A:

  • Reaction Stoichiometry: Adjust the ratio of the pyrazole substrate to the coupling partner. Using a slight excess of the this compound can sometimes reduce the rate of aryl halide homocoupling.

  • Temperature Control: Lowering the reaction temperature may decrease the rate of the undesired homocoupling reaction relative to the desired C-H activation pathway.

  • Catalyst and Ligand Concentration: The concentration of the catalyst and ligand can impact the relative rates of competing reactions. A systematic optimization of these concentrations may be necessary.

Data Presentation: Reaction Condition Optimization

The tables below summarize optimized conditions for the synthesis of the this compound starting material and for its subsequent C-H functionalization.

Table 1: Optimization of Conditions for Synthesis of this compound via Alkylation Data synthesized from Benchchem[11]

Entry Alkyl Halide Base Solvent Time (h) Yield (%)
1 iPrBr NaH DMF 4 82

| 2 | iPrI | K₂CO₃ | Acetone | 12 | 75 |

Table 2: Comparison of Catalytic Systems for C-H Arylation of Pyrazoles Data synthesized from multiple sources[7][8][10]

Entry Catalyst Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
1 Pd(OAc)₂ P(o-tol)₃ K₂CO₃ DMA 130 24 ~70-90
2 CuI 1,10-phenanthroline Cs₂CO₃ DMF 120 16 ~41

| 3 | CuI (Sonophoto) | 1,10-phenanthroline | Cs₂CO₃ | DMF | Ambient | 2 | 48 |

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of this compound

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable ligand (e.g., PPh₃, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.5 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., DMF, 3 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylated this compound.

Protocol 2: Synthesis of this compound via Alkylation of Pyrazole [11]

  • In a round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) in anhydrous DMF (5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of pyrazole (1.0 mmol) in anhydrous DMF (2 mL) to the suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Add 2-bromopropane (iPrBr, 1.1 mmol) dropwise to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4 hours, monitoring by TLC.

  • After cooling to room temperature, carefully quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.

Visualizations

Troubleshooting_Workflow start Low Yield in Functionalization Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Verify Catalyst Activity and Loading reagents_ok->check_catalyst Yes purify_reagents Purify/Replace Reagents Adjust Stoichiometry reagents_ok->purify_reagents No catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions (Temp, Solvent, Base) catalyst_ok->check_conditions Yes replace_catalyst Use Fresh Catalyst Screen Ligands catalyst_ok->replace_catalyst No conditions_ok Conditions OK? check_conditions->conditions_ok check_atmosphere Ensure Inert Atmosphere and Dry Solvents conditions_ok->check_atmosphere Yes optimize_conditions Systematically Optimize Conditions (DoE) conditions_ok->optimize_conditions No improve_technique Improve Air-Free Technique check_atmosphere->improve_technique

Caption: Troubleshooting logic tree for addressing low reaction yields.

Reaction_Optimization_Workflow A Define Functionalization Goal (e.g., C5-Arylation) B Literature Review & Selection of Initial Conditions A->B C Initial Reaction Screening B->C D Analysis of Results (Yield, Selectivity) C->D E Successful? D->E F Parameter Optimization (Catalyst, Ligand, Solvent, Base, Temperature) E->F No G Optimized Protocol E->G Yes F->C Iterate

Caption: General workflow for optimizing reaction conditions.

Palladium_Catalytic_Cycle cluster_0 Simplified Pd(II)/Pd(IV) Catalytic Cycle A Pd(II) Catalyst B C-H Activation (Cyclometalation) A->B + Pyrazole C Palladacycle Intermediate B->C D Oxidative Addition (Ar-X) C->D + Ar-X E Pd(IV) Intermediate D->E F Reductive Elimination E->F G Pd(II) + Product F->G G->A Regeneration

Caption: Simplified Pd(II)/Pd(IV) cycle for C-H arylation.

References

Technical Support Center: Purification of Crude 1-Isopropylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-isopropylpyrazole products.

Troubleshooting Common Purification Issues

Question: My crude this compound is a dark oil. What is the likely cause and how can I remove the color?

Answer: Dark coloration in crude this compound is typically due to polymeric impurities or residual starting materials from the synthesis. The choice of purification strategy depends on the nature of these impurities.

  • For minor color impurities: Treatment with activated charcoal during recrystallization can be effective.

  • For significant coloration: Flash column chromatography is often the most effective method to separate the colored, high-molecular-weight impurities from the desired product.

Question: After column chromatography on silica gel, I am observing significant product loss. What could be the reason?

Answer: this compound, being a basic compound, can interact strongly with the acidic surface of silica gel, leading to poor recovery. To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of silica gel with your chosen eluent and add 1-3% triethylamine to neutralize the acidic sites.[1]

  • Use an alternative stationary phase: Neutral alumina can be a good alternative to silica gel for the purification of basic compounds like pyrazoles.

Question: My distillation of this compound is very slow and seems to be decomposing the product. How can I improve this?

Answer: this compound has a relatively high boiling point (143 °C at atmospheric pressure).[2] High temperatures can lead to decomposition. It is highly recommended to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[3] Ensure your vacuum apparatus is well-sealed to maintain a stable, low pressure.

Question: I am struggling to induce crystallization of my this compound. What can I do?

Answer: If crystallization is not occurring, it may be due to the presence of impurities that inhibit crystal lattice formation or because the solution is not sufficiently saturated. Try the following:

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure this compound, add a single crystal to the cooled solution to induce crystallization.

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the product and then cool the solution again.[4]

  • Change the solvent system: Experiment with different solvent or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but often include unreacted pyrazole, isopropyl halides (e.g., 2-bromopropane or 2-iodopropane), and potentially the regioisomeric product, 1-isopropyl-1H-pyrazole. Residual solvents from the reaction or workup are also common.

Q2: How can I monitor the purity of my this compound fractions during purification?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate this compound from its impurities. The spots can be visualized under a UV lamp. For final purity assessment, ¹H NMR spectroscopy is the gold standard.[2] The presence of characteristic signals for this compound and the absence of impurity peaks will confirm its purity.

Q3: What is the best general-purpose purification strategy for crude this compound?

A3: For most common impurities, flash column chromatography on deactivated silica gel or neutral alumina is a robust and effective method.[1][6] It allows for the separation of a wide range of impurities. For products that are close to purity and solid at room temperature, recrystallization is a simpler and often effective alternative.

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, as a basic compound, this compound can be purified using an acid-base extraction workflow. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and extract with an aqueous acid (e.g., 1 M HCl). The protonated this compound will move to the aqueous layer, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.

Purification Strategy Comparison

Purification MethodPrincipleTypical YieldTypical PurityAdvantagesDisadvantages
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.[3]60-80%>98%Effective for removing non-volatile impurities.Requires specialized equipment; potential for thermal decomposition if not controlled well.
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[5]50-70%>99%Simple, cost-effective, and can yield very pure product.Not suitable for oily products or complex mixtures; potential for product loss in the mother liquor.
Flash Column Chromatography Separation based on differential partitioning between a stationary phase and a mobile phase.[7]70-90%>98%Highly versatile for a wide range of impurities; can be automated.[6]More time-consuming and requires larger volumes of solvent compared to recrystallization.
Acid-Base Extraction Separation based on the basicity of the pyrazole nitrogen.80-95%>95%Effective for removing non-basic impurities; can handle large scales.Less effective for removing other basic impurities; requires handling of acids and bases.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased to maintain a good vacuum.[3]

  • Sample Preparation: Place the crude this compound (up to 50% of the flask volume) and a magnetic stir bar into the distillation flask.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask in a heating mantle or oil bath.

  • Distillation: The product will begin to distill as the temperature approaches its boiling point at the given pressure. Collect the fraction that distills at a constant temperature.

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before venting to atmospheric pressure.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent pair where this compound is soluble at high temperatures and insoluble at low temperatures (e.g., hexane/ethyl acetate mixtures).[4]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Flash Column Chromatography of this compound
  • Solvent System Selection: Determine an appropriate eluent system using TLC. A solvent system that gives an Rf value of 0.2-0.3 for this compound is ideal (e.g., a mixture of hexane and ethyl acetate).[8]

  • Column Packing: Pack a glass column with silica gel (or neutral alumina) as a slurry in the chosen eluent. Add a layer of sand on top of the stationary phase.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the column and apply positive pressure (using compressed air or a pump) to push the solvent through the column at a steady rate.[8]

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow for Crude this compound crude Crude this compound analysis1 Initial Analysis (TLC, NMR) crude->analysis1 distillation Vacuum Distillation analysis1->distillation High boiling impurities chromatography Flash Column Chromatography analysis1->chromatography Complex mixture recrystallization Recrystallization analysis1->recrystallization Solid with minor impurities analysis2 Purity Check (TLC, NMR) distillation->analysis2 chromatography->analysis2 recrystallization->analysis2 pure_product Pure this compound analysis2->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic Troubleshooting Logic for Common Purification Issues start Purification Issue dark_color Dark Color in Product start->dark_color low_yield Low Yield from Column start->low_yield no_crystals No Crystallization start->no_crystals charcoal Use Activated Charcoal dark_color->charcoal Minor column Perform Column Chromatography dark_color->column Significant deactivate_silica Deactivate Silica with Et3N low_yield->deactivate_silica use_alumina Use Neutral Alumina low_yield->use_alumina scratch_flask Scratch Flask no_crystals->scratch_flask add_seed Add Seed Crystal no_crystals->add_seed concentrate Concentrate Solution no_crystals->concentrate

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Troubleshooting Low Efficacy in Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the experimental validation of pyrazole-based enzyme inhibitors.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based inhibitor shows lower than expected potency (high IC50 value). What are the common causes?

Several factors can contribute to the low efficacy of your pyrazole-based inhibitor. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological target.

  • Compound-Related Issues:

    • Poor Solubility: Pyrazole-containing compounds can sometimes exhibit low aqueous solubility, leading to precipitation in your assay buffer and a lower effective concentration.[1]

    • Chemical Instability: The compound may be degrading in the assay buffer or under the experimental conditions (e.g., light sensitivity, pH instability).

    • Incorrect Concentration: Errors in weighing the compound or in serial dilutions can lead to a final concentration that is lower than intended.

    • Purity: Impurities in your compound preparation may not have inhibitory activity, thus reducing the potency of the stock.

  • Experimental Assay-Related Issues:

    • Inappropriate Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the inhibitor's activity.

    • High Enzyme Concentration: Using too much enzyme can require a higher concentration of the inhibitor to achieve 50% inhibition.

    • High Substrate Concentration: For competitive inhibitors, a high substrate concentration will compete with the inhibitor for binding to the enzyme's active site, leading to an apparent decrease in potency.[2]

    • Incorrect Incubation Times: The pre-incubation time of the enzyme with the inhibitor or the reaction time may be insufficient.

    • Assay Interference: The pyrazole compound itself might interfere with the detection method of your assay (e.g., fluorescence quenching, absorbance).

  • Target-Related Issues:

    • Low Target Engagement: The inhibitor may not be effectively binding to the target enzyme in the assay environment.

    • Off-Target Effects: The compound may be binding to other proteins or components in the assay mixture, reducing the amount available to bind to the intended target.[1]

    • Cellular Permeability (for cell-based assays): The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[3]

Q2: I'm observing precipitation of my pyrazole compound in the assay buffer. How can I improve its solubility?

Improving the solubility of your pyrazole-based inhibitor is crucial for obtaining accurate and reproducible results. Here are several strategies you can employ:

  • Use of Co-solvents: A small percentage of an organic solvent like DMSO (dimethyl sulfoxide) is commonly used to dissolve the compound initially.[2] However, be mindful that high concentrations of DMSO can affect enzyme activity. It is recommended to keep the final DMSO concentration in the assay below 1-2%.[2]

  • pH Adjustment: The solubility of your compound may be pH-dependent. Experimenting with different pH values for your assay buffer could improve solubility.[4]

  • Inclusion of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer in low concentrations to help solubilize hydrophobic compounds.

  • Structural Modification: If you are in the process of optimizing your lead compound, medicinal chemistry strategies can be employed to enhance solubility. This can include the addition of polar functional groups to the pyrazole scaffold.[5]

  • Salt Formation: For ionizable compounds, forming a salt can significantly increase aqueous solubility.[4]

  • Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in aqueous solutions.[6][7]

Q3: How can I determine if my pyrazole inhibitor is a competitive, non-competitive, or uncompetitive inhibitor?

To determine the mechanism of inhibition, you will need to perform enzyme kinetic studies. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. In a Lineweaver-Burk plot, the lines for different inhibitor concentrations will intersect on the y-axis.

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. In a Lineweaver-Burk plot, the lines will intersect on the x-axis.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The Lineweaver-Burk plot will show parallel lines.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. The lines on a Lineweaver-Burk plot will intersect at a point other than on the axes.

Troubleshooting Guides

Guide 1: Addressing Low Potency in Biochemical Assays

This guide provides a step-by-step approach to troubleshoot low potency (high IC50) of your pyrazole-based inhibitor in a biochemical (cell-free) assay.

Step 1: Verify Compound Integrity and Concentration

  • Action: Confirm the purity of your compound using techniques like HPLC or LC-MS. Accurately weigh the compound and prepare a fresh stock solution in an appropriate solvent (e.g., DMSO).

  • Rationale: Impurities or degradation products can lead to an overestimation of the active compound's concentration, resulting in an artificially high IC50 value.

Step 2: Optimize Assay Conditions

  • Action: Systematically vary the assay buffer pH, temperature, and ionic strength to determine the optimal conditions for both enzyme activity and inhibitor potency.

  • Rationale: The binding affinity of your inhibitor can be sensitive to the physicochemical properties of the assay environment.

Step 3: Evaluate Substrate and Enzyme Concentrations

  • Action: If you suspect competitive inhibition, perform the assay with a lower substrate concentration (ideally at or below the Km value). Also, ensure you are using the lowest enzyme concentration that gives a robust signal.

  • Rationale: For competitive inhibitors, a high substrate concentration will outcompete the inhibitor, leading to a higher apparent IC50.[2] Excess enzyme can also lead to an underestimation of potency.

Step 4: Investigate Time-Dependence

  • Action: Vary the pre-incubation time of the enzyme and inhibitor before adding the substrate.

  • Rationale: Some inhibitors exhibit slow-binding kinetics, and a longer pre-incubation time may be required to reach binding equilibrium, resulting in a lower IC50.

Step 5: Rule out Assay Interference

  • Action: Run control experiments with the inhibitor in the absence of the enzyme or substrate to check for any interference with the assay's detection method.

  • Rationale: The pyrazole compound may have intrinsic properties (e.g., fluorescence) that can interfere with the assay readout, leading to inaccurate results.

Guide 2: Troubleshooting Low Efficacy in Cell-Based Assays

This guide focuses on troubleshooting low efficacy of your pyrazole-based inhibitor in a cellular context.

Step 1: Assess Compound Cytotoxicity

  • Action: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which your compound is toxic to the cells.

  • Rationale: High compound concentrations can lead to cell death, which can be misinterpreted as inhibition of the target pathway.

Step 2: Determine Cellular Permeability

  • Action: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays to assess the ability of your compound to cross the cell membrane.

  • Rationale: Poor membrane permeability will result in a low intracellular concentration of the inhibitor, leading to reduced efficacy.[3]

Step 3: Verify Target Engagement in Cells

  • Action: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is binding to its intended target within the cellular environment.[8]

  • Rationale: Even if a compound is potent in a biochemical assay, it may not effectively engage its target in the complex cellular milieu.

Step 4: Investigate Efflux Pump Activity

  • Action: Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if its efficacy increases.

  • Rationale: Your pyrazole compound may be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its intracellular concentration and efficacy.

Step 5: Analyze Downstream Signaling

  • Action: Use techniques like Western blotting or reporter gene assays to measure the effect of your inhibitor on downstream markers of the target's signaling pathway.

  • Rationale: This will confirm that the inhibitor is not only binding to its target but also modulating its function within the cell.

Data Presentation

Table 1: IC50 Values of Selected Pyrazole-Based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineReference
Compound 1Akt161-[9]
AfuresertibAkt11.3-[10]
Compound 6Aurora A160HCT116[9][10]
Compound 8Aurora A/B35/75-[9]
Compound 10Bcr-Abl14.2K562[10]
Compound 20CDK1-MCF7 (0.13 µM)[9]
Compound 21CDK1-MCF7 (0.15 µM)[9]
Compound 22CDK2-HCT116 (0.247 µM)[9]
Compound 29--HepG2 (10.05 µM)[3]
Compound 36CDK2199-[3]
Compound 40JAK1, JAK2, JAK33.4, 2.2, 3.5-[9]
Compound 43PI3 Kinase-MCF7 (0.25 µM)[3]
Compound 50EGFR/VEGFR-290/230HepG2[3]

Table 2: Cytotoxicity of Pyrazole-Indole Hybrids

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)Reference
5f 17.4 ± 3.210.6 ± 2.323.7 ± 3.1-[11]
7a 20.4 ± 3.511.5 ± 2.56.1 ± 1.9-[11]
7b 21.6 ± 3.312.7 ± 2.67.9 ± 1.9-[11]
Doxorubicin (Ref.) 39.2 ± 4.364.8 ± 4.124.7 ± 3.2-[11]

Experimental Protocols

Protocol 1: Determination of IC50 using a Biochemical Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a pyrazole-based inhibitor in a biochemical assay.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Pyrazole-based inhibitor

  • Assay buffer (optimized for pH, ionic strength)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a concentrated stock solution of the pyrazole inhibitor in 100% DMSO.

    • Create a series of dilutions of the inhibitor in the assay buffer. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1-2%).

    • Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add the serially diluted inhibitor solutions to the wells. Include a control well with buffer and DMSO (no inhibitor) and a blank well with buffer only.

    • Pre-incubate the enzyme and inhibitor for a predetermined time (e.g., 15-30 minutes) at the optimal temperature.

  • Initiate and Monitor the Reaction:

    • Start the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance, fluorescence) at regular intervals for a specific duration.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates to the control (no inhibitor) to get the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[2][12][13]

Protocol 2: Cell Viability (MTT) Assay for Cellular Efficacy

This protocol outlines the use of the MTT assay to assess the effect of a pyrazole-based inhibitor on the viability of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole-based inhibitor

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole inhibitor in the complete cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition and Incubation:

    • After the treatment period, add a specific volume of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Visualizations

Troubleshooting_Low_Efficacy start Low Efficacy Observed biochemical_assay Biochemical Assay? start->biochemical_assay cell_based_assay Cell-Based Assay? biochemical_assay->cell_based_assay No compound_integrity Check Compound Purity and Concentration biochemical_assay->compound_integrity Yes cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) cell_based_assay->cytotoxicity Yes optimize_conditions Optimize Assay Conditions (pH, Temp, Buffer) compound_integrity->optimize_conditions check_concentrations Verify Enzyme and Substrate Concentrations optimize_conditions->check_concentrations time_dependence Investigate Time- Dependence check_concentrations->time_dependence assay_interference Rule Out Assay Interference time_dependence->assay_interference permeability Determine Cellular Permeability (e.g., PAMPA) cytotoxicity->permeability target_engagement Verify Target Engagement (e.g., CETSA) permeability->target_engagement efflux_pumps Investigate Efflux Pumps target_engagement->efflux_pumps downstream_signaling Analyze Downstream Signaling efflux_pumps->downstream_signaling

Caption: Troubleshooting workflow for low efficacy of pyrazole-based inhibitors.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription inhibitor Pyrazole-based JAK Inhibitor inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.

PI3K_AKT_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pdk1->akt Phosphorylation akt_p p-Akt akt->akt_p downstream Downstream Signaling (e.g., mTOR) akt_p->downstream inhibitor Pyrazole-based Akt Inhibitor inhibitor->akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole-based inhibitor.

References

How to improve the solubility of 1-Isopropylpyrazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Isopropylpyrazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

A1: The solubility of a compound is influenced by its molecular structure. This compound derivatives often possess characteristics that lead to low water solubility:

  • Lipophilicity : The pyrazole ring and the isopropyl group contribute to the molecule's nonpolar nature, making it more soluble in lipids than in water. The lipophilicity of a pyrazole ring is significantly lower than that of a benzene ring, but it can still contribute to poor aqueous solubility depending on the other substituents.[1]

  • Crystal Lattice Energy : Strong intermolecular interactions in the solid state, such as hydrogen bonds and π-π stacking, result in a stable crystal lattice that is difficult for a solvent to break down. This high lattice energy means more energy is required to dissolve the compound, leading to lower solubility.[2][3]

  • Molecular Planarity and Symmetry : Planar and symmetrical molecules can pack more efficiently into a stable crystal lattice, which often results in a higher melting point and lower solubility.[4]

Q2: What are the primary strategies for improving the solubility of my this compound derivative?

A2: Solubility enhancement techniques are generally categorized into physical and chemical modifications.[5][6]

  • Physical Modifications : These methods alter the physical properties of the compound without changing its chemical structure. Key techniques include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating drug dispersions in carriers (solid dispersions).[5][7]

  • Chemical Modifications : These approaches involve altering the molecule's chemical structure or using formulation aids. Common methods include salt formation, pH adjustment for ionizable compounds, co-solvency, complexation (e.g., with cyclodextrins), and creating prodrugs.[5][7][8]

Q3: How do I choose the best solubility enhancement technique for my specific derivative?

A3: The optimal strategy depends on the physicochemical properties of your compound, the desired application (e.g., in vitro assay vs. in vivo formulation), and the stage of development.[6][9]

  • For early-stage discovery and in vitro screening : Using co-solvents like DMSO or formulating with surfactants is often the simplest and quickest approach.[5][10]

  • For in vivo studies and formulation development : More advanced methods like creating amorphous solid dispersions, lipid-based formulations, or nanosuspensions are often required to achieve adequate bioavailability for poorly soluble drugs.[3][9][11] Structural modification to add ionizable or polar groups is also a key strategy during lead optimization.[2][8][12]

The selection process can be guided by a systematic workflow.

G cluster_0 Solubility Enhancement Strategy Selection A Start: Poorly Soluble This compound Derivative B Characterize Physicochemical Properties (pKa, logP, m.p.) A->B C Is the compound ionizable? B->C D pH Adjustment Salt Formation C->D  Yes E Consider Other Approaches C->E  No F Select Formulation Strategy D->F E->F G Co-solvents Surfactants (For early screening) F->G Early Stage H Solid Dispersions Nanosuspensions Lipid-Based Systems (For in vivo / advanced formulation) F->H Late Stage I Structural Modification (During lead optimization) F->I Med Chem J Evaluate Solubility & Stability G->J H->J I->J K Goal Achieved? J->K K->B No, Re-evaluate L End K->L Yes

Caption: Workflow for selecting a solubility enhancement strategy.

Troubleshooting Guide

Q4: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for an assay. What can I do?

A4: This is a common issue for poorly soluble compounds. The abrupt change in solvent environment from 100% organic (DMSO) to mostly aqueous causes the compound to crash out.

  • Immediate Solution : Try adding a surfactant, such as Polysorbate 20 or 80, to the aqueous buffer to help keep the compound in solution through micellar solubilization.[13] You can also try reducing the final concentration of the compound in the assay.

  • Formulation-Based Solution : Consider using co-solvents. A mixture of water and a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly increase the solubility of nonpolar drugs.[5][10][14]

  • Advanced Solution : For more robust solubilization, complexation with cyclodextrins can be effective. Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity where the drug molecule can be encapsulated, increasing its apparent water solubility.[3][6]

Q5: I attempted to improve solubility by modifying the structure to include a hydroxyl (-OH) group, but the solubility gain was minimal. Why?

A5: While adding a polar group like a hydroxyl is a valid strategy to increase polarity and reduce logP, its effectiveness can be limited.[2][4]

  • Intramolecular Hydrogen Bonding : The new hydroxyl group might be forming an internal hydrogen bond with another part of the molecule (e.g., a nitrogen on the pyrazole ring), which can mask its polarity and prevent it from interacting with water molecules.

  • Crystal Packing : The new group might inadvertently create new, strong intermolecular hydrogen bonds in the solid state, increasing the crystal lattice energy and counteracting the solubility gains from increased polarity.[12]

  • Alternative Modifications : Consider adding solubilizing appendages that are less likely to form strong internal bonds and are better at disrupting crystal packing. Examples include alkyleneoxy chains with hydroxy, amino, or carboxylic acid termini.[12] Disrupting molecular planarity or symmetry can also be a highly effective strategy to lower the melting point and improve solubility.[4]

Q6: I formulated my derivative as an amorphous solid dispersion, and while the initial dissolution was high, the concentration dropped over time. What is happening?

A6: This phenomenon is known as "supersaturation followed by precipitation." The amorphous form has higher energy and is more soluble than the stable crystalline form.[10] When the solid dispersion dissolves, it can create a supersaturated solution where the drug concentration exceeds the equilibrium solubility of its crystalline form.[3] Over time, the drug molecules in this unstable state will rearrange and precipitate into the more stable, less soluble crystalline form.

To manage this, precipitation inhibitors are often included in the formulation. These are polymers that can help maintain the supersaturated state for an extended period, which is crucial for drug absorption in vivo.[3]

Data Presentation & Methodologies

Comparison of Solubility Enhancement Techniques

The following table summarizes common techniques, their mechanisms, and general applicability for this compound derivatives.

TechniqueMechanism of ActionAdvantagesDisadvantagesTypical Fold Increase in Solubility
Co-solvency Reduces interfacial tension between the solute and the aqueous solvent.[14]Simple, rapid to formulate, suitable for liquid dosage forms.[5]Uncontrolled precipitation upon dilution; potential for solvent toxicity.[5]2 - 50x
pH Adjustment Converts the drug into its more soluble ionized (salt) form.Simple, effective for ionizable drugs, uses small amounts of compound.[10]Only applicable to drugs with ionizable groups; risk of precipitation in regions with different pH (e.g., GI tract).10 - 1000x
Micronization Increases the surface area of the drug particles, leading to a faster dissolution rate.[5][14]Established technology, applicable to many compounds.Does not increase equilibrium solubility; not suitable for high-dose drugs.[5][14]N/A (improves rate, not equilibrium)
Nanosuspension Drastically increases surface area and saturation solubility due to particle size reduction to the nanometer scale.[15]Increases both dissolution rate and saturation solubility; suitable for various administration routes.[5][15]Complex manufacturing; potential for particle aggregation and physical instability.10 - 100x
Solid Dispersion Disperses the drug in a hydrophilic carrier matrix, often in an amorphous state.[7][16]Significantly enhances dissolution rate and can achieve supersaturation.[3][10]Can be physically unstable (recrystallization); requires specialized manufacturing (e.g., spray drying, hot melt extrusion).[9]10 - 200x
Complexation Encapsulates the hydrophobic drug within a cyclodextrin molecule, increasing apparent water solubility.[6]High solubility enhancement; can also improve stability.[3][6]Requires high concentrations of cyclodextrin, which can have toxicity concerns; limited by drug size.[13]5 - 500x
Structural Mod. Adds polar or ionizable groups, or disrupts planarity to reduce crystal lattice energy.[2][8]Can fundamentally solve the solubility issue; may improve other properties simultaneously.[8]Requires synthetic chemistry effort; may negatively impact potency or other ADME properties.[2]2 - 1000x+

Note: The "Fold Increase" values are illustrative and can vary significantly based on the specific compound and system.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[17]

G A 1. Add Excess Compound Add an amount of the this compound derivative to a vial that is in clear excess of its expected solubility. B 2. Add Solvent Add a precise volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). A->B C 3. Equilibrate Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). B->C D 4. Agitate for 24-48h Agitate the suspension until equilibrium is reached. This typically takes 24 to 48 hours. C->D E 5. Separate Phases Separate the undissolved solid from the saturated solution via centrifugation or filtration. Use a low-binding filter (e.g., PVDF). D->E F 6. Quantify Concentration Carefully take an aliquot of the clear supernatant. Dilute as needed and quantify the drug concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). E->F

Caption: Experimental workflow for the Shake-Flask Method.

Detailed Steps:

  • Preparation : Add an excess amount of the solid this compound derivative to a glass vial. "Excess" means enough solid should remain at the end of the experiment.

  • Solvent Addition : Add a known volume of the desired solvent (e.g., water, buffer).

  • Equilibration : Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 37°C for physiological relevance).[17]

  • Agitation : Agitate the mixture for a sufficient time to reach equilibrium, typically 24-48 hours. Sampling at intermediate time points can confirm that a plateau has been reached.[17]

  • Phase Separation : After agitation, separate the solid and liquid phases. This is a critical step and can be done by:

    • Centrifugation : Centrifuge the sample at a high speed to pellet the undissolved solid.

    • Filtration : Filter the sample using a syringe filter (e.g., 0.22 µm PVDF) to remove solid particles. Ensure the filter material does not adsorb the compound.

  • Analysis : Carefully remove an aliquot of the clear supernatant (the saturated solution). Dilute the sample appropriately and determine the concentration using a suitable analytical method like HPLC.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol describes a lab-scale method for creating a solid dispersion, which can significantly improve the dissolution of poorly soluble compounds.

G cluster_1 Solid Dispersion Mechanism A Hydrophobic Drug (Crystalline, Low Solubility) C Co-dissolve in Organic Solvent A->C B Hydrophilic Carrier (e.g., PVP, HPMC) B->C D Solvent Evaporation (e.g., Spray Drying, Lyophilization) C->D E Solid Dispersion (Amorphous Drug in Carrier Matrix) D->E F Addition of Water (Dissolution) E->F G Rapid Release of Drug Molecules F->G H Supersaturated Solution (High Apparent Solubility) G->H

Caption: Mechanism of solubility enhancement by solid dispersion.

Detailed Steps:

  • Material Selection : Choose a suitable hydrophilic carrier (polymer). Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or polyethylene glycol (PEG).

  • Dissolution : Weigh the this compound derivative and the chosen carrier (e.g., in a 1:4 drug-to-carrier ratio). Dissolve both components completely in a suitable common volatile solvent (e.g., methanol, acetone, or a mixture).

  • Solvent Removal : Remove the solvent to obtain the solid dispersion. Common lab-scale techniques include:

    • Rotary Evaporation : Place the solution in a round-bottom flask and remove the solvent under vacuum.

    • Freeze-Drying (Lyophilization) : Freeze the solution and then remove the solvent under high vacuum. This is a gentle drying method that minimizes thermal stress on the compound.[16]

    • Spray Drying : Atomize the solution into a stream of hot air, which rapidly evaporates the solvent to form fine particles of the solid dispersion.[16]

  • Characterization : Collect the resulting solid powder. It is crucial to characterize the material to confirm that the drug is in an amorphous state using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).

  • Evaluation : Evaluate the dissolution performance of the solid dispersion compared to the pure crystalline drug using a standard dissolution apparatus or the shake-flask method.

References

Managing oxidation and reduction reactions of the pyrazole ring

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Managing Pyrazole Ring Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with oxidation and reduction reactions of the pyrazole ring.

Part 1: Oxidation Reactions

The pyrazole ring is generally resistant to oxidation due to its aromatic nature.[1] Reactions typically target substituents on the ring rather than the ring itself. However, under specific conditions, the ring can be modified or opened.

Frequently Asked Questions (FAQs) - Oxidation

Q1: My pyrazole starting material is degrading or my reaction is yielding a complex mixture under oxidizing conditions. What could be happening?

A: Uncontrolled oxidation can lead to several side reactions:

  • Ring Opening: The pyrazole ring is susceptible to opening under harsh oxidative conditions, especially when strong oxidants are used or in the presence of strong bases.[1] Certain substituents, such as amino groups at the C5 position, can make the ring more prone to oxidative opening even under mild, metal-free conditions.[2]

  • Over-oxidation: If you are targeting a sensitive substituent (e.g., an alcohol or aldehyde), stronger oxidants like permanganate can easily oxidize it completely to a carboxylic acid or cause C-C bond cleavage.

  • Reaction with Solvent: Some oxidation reactions can be sensitive to the solvent used. Ensure your solvent is inert under the reaction conditions.

Troubleshooting Steps:

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to reduce the rate of side reactions.

  • Use a Milder Oxidant: Switch to a more selective oxidizing agent. See Table 1 for suggestions.

  • Check the pH: The stability of the pyrazole ring can be pH-dependent. Avoid strongly basic conditions which can facilitate deprotonation at C3 and lead to ring opening.[1]

  • Protecting Groups: If you have multiple sensitive functional groups, consider using protecting groups to ensure only the desired site is oxidized.

Q2: I am trying to oxidize an alkyl side chain on my pyrazole, but the reaction is inefficient and gives low yields. How can I improve this?

A: The oxidation of alkyl side chains (e.g., methyl to carboxylic acid) is a common transformation but requires careful control.

  • Choice of Oxidant: Alkaline KMnO₄ is a classic reagent for this transformation, but can sometimes lead to decomposition.[1] Other reagents like RuO₄ (generated in situ from RuCl₃ and an oxidant like NaIO₄) or chromic acid can be effective but generate hazardous waste.

  • Substituent Effects: Electron-withdrawing groups on the pyrazole ring can deactivate the side chain, making oxidation more difficult. Conversely, electron-donating groups can activate it.

  • Solubility: Ensure your pyrazole derivative is sufficiently soluble in the reaction medium. Phase-transfer catalysts can be useful for reactions in biphasic systems (e.g., with KMnO₄).

Troubleshooting Steps:

  • Increase Reaction Time/Temperature: If the reaction is sluggish, cautiously increase the temperature or extend the reaction time. Monitor the reaction closely by TLC or LC-MS to avoid product degradation.

  • Vary the Oxidant: If KMnO₄ is ineffective, consider trying a different oxidant. See Table 1.

  • Activate the Substrate: If the ring is highly deactivated, it may be necessary to use more forcing conditions, but this increases the risk of side reactions.

Q3: How can I synthesize a pyrazole N-oxide? My attempts have resulted in low yields or recovery of the starting material.

A: N-oxidation of pyrazoles is notoriously challenging. The pyridine-like N2 atom is a potential site for oxidation, but the resulting N-oxides are often prone to deoxygenation by the oxidizing agent itself.

  • Common Reagents: Peracids such as peracetic acid, performic acid, or m-chloroperbenzoic acid (m-CPBA) are typically used.

  • Low Yields: Yields are often low due to a competing deoxygenation reaction where the peracid removes the oxygen from the newly formed N-oxide.

  • Substituent Effects: Electron-withdrawing groups on the pyrazole ring make the nitrogen less nucleophilic and therefore harder to oxidize.

Troubleshooting Steps:

  • Careful Control of Stoichiometry: Use a minimal excess of the peracid (e.g., 1.1-1.5 equivalents) to reduce the rate of deoxygenation.

  • Temperature Control: Keep the reaction temperature low (typically 0 °C to room temperature) to favor the desired N-oxidation pathway.

  • Alternative Methods: Consider specialized methods, such as the silver-catalyzed 5-endo-dig cyclization of N-nitrosaminepropargylamines, which can produce pyrazole N-oxides in excellent yields.[3]

Data Presentation: Oxidizing Agents

Table 1: Common Oxidizing Agents for Pyrazole Derivatives and Their Applications

Oxidizing Agent(s)Target TransformationTypical ConditionsCommon Issues & Considerations
KMnO₄ / baseAlkyl side chain → Carboxylic acidAqueous base, heatLow selectivity, potential for ring degradation.[1]
H₂O₂ / Acetic AcidN-OxidationAcetic acid, controlled temp.Low yields due to product deoxygenation.
m-CPBAN-OxidationCH₂Cl₂, 0 °C to RTOften inefficient for pyrazoles.
Br₂ or NBSC4-HalogenationCH₂Cl₂, CCl₄, or H₂OGood yields, typically selective for the C4 position.[4][5]
PhIOOxidative Ring OpeningMild, metal-free conditionsSpecific for activated pyrazoles (e.g., 1H-pyrazol-5-amines).[2]
O₃ (Ozonolysis)Ring CleavageCH₂Cl₂, -78 °CNon-selective cleavage of the pyrazole ring.
ElectrooxidationC-H FunctionalizationDivided cell, Pt-anode"Green" method for halogenation, thiocyanation.[4][5]

Part 2: Reduction Reactions

The aromatic pyrazole ring is highly resistant to reduction.[1] Most reduction protocols target substituents on the ring or require harsh conditions to hydrogenate the ring itself.

Frequently Asked Questions (FAQs) - Reduction

Q1: I want to reduce the pyrazole ring to a pyrazoline or pyrazolidine. What methods are effective?

A: Reducing the aromatic pyrazole ring is challenging and typically requires catalytic hydrogenation under pressure.

  • Catalytic Hydrogenation: This is the most effective method. Catalysts like Palladium (Pd), Platinum (Pt), or Rhodium (Rh) on a carbon support (e.g., Pd/C) are used with H₂ gas, often at elevated pressure and temperature. The reaction proceeds in stages, first to pyrazoline and then to pyrazolidine.[1]

  • Chemical Reduction: Standard chemical reducing agents like sodium in ethanol are generally ineffective for reducing the unsubstituted pyrazole ring.[1] However, N-phenyl derivatives may be reduced to the corresponding pyrazoline under these conditions.

Troubleshooting Steps:

  • Increase Catalyst Loading/Pressure/Temperature: If the reaction is not proceeding, increasing the catalyst loading, H₂ pressure, or temperature can improve conversion. Be aware that this also increases the risk of over-reduction or side reactions.

  • Change the Catalyst: Different catalysts have different activities. If Pd/C is ineffective, try PtO₂ or a Rhodium-based catalyst.

  • Solvent Choice: The choice of solvent (e.g., ethanol, acetic acid, ethyl acetate) can influence the reaction rate and selectivity. Acetic acid can sometimes accelerate the reaction but may also lead to N-acetylation if amines are present.

Q2: My attempt to reduce the pyrazole ring failed. Why is it so resistant?

A: The pyrazole ring's high resistance to reduction is due to its aromaticity . The ring contains a stable, delocalized system of 6 π-electrons, similar to benzene. Breaking this aromaticity requires a significant input of energy, which is why harsh conditions like high-pressure catalytic hydrogenation are necessary.

Q3: How can I selectively reduce a substituent (e.g., nitro, ester, ketone) without affecting the pyrazole ring?

A: This is a common and highly feasible transformation. The pyrazole ring's stability allows for a wide range of chemoselective reductions of its substituents.

  • Nitro Group Reduction: A nitro group can be selectively reduced to an amine using various methods, including catalytic hydrogenation (H₂ with Pd/C, PtO₂), or chemical reagents like SnCl₂/HCl, Fe/HCl, or sodium dithionite (Na₂S₂O₄).

  • Carbonyl (Ketone/Aldehyde) Reduction: These can be reduced to alcohols using NaBH₄ or LiAlH₄. NaBH₄ is milder and more chemoselective.

  • Ester/Carboxylic Acid Reduction: These require a stronger reducing agent like LiAlH₄ to be reduced to alcohols.

Troubleshooting Steps:

  • Choose the Right Reagent: The key is selecting a reducing agent with the appropriate reactivity for the target functional group that will not affect the pyrazole ring. See Table 2.

  • Control the Temperature: For powerful reductants like LiAlH₄, perform the reaction at low temperatures (e.g., 0 °C) and add the reagent slowly to control reactivity and prevent side reactions.

  • Protect Other Groups: If you have multiple reducible groups, you may need to use protecting groups to achieve the desired selectivity.

Data Presentation: Reducing Agents

Table 2: Common Reducing Agents for Pyrazole Derivatives and Their Selectivity

Reducing Agent(s)Target TransformationSelectivity NotesCommon Issues & Considerations
H₂ / Pd/C or PtO₂Ring Hydrogenation (Pyrazole → Pyrazolidine)Requires high pressure/temperature. Will also reduce many other functional groups (nitro, C=C, C=O, etc.).[1]Can be difficult to stop at the pyrazoline stage.
H₂ / Pd/CNitro → AmineMild conditions (1 atm H₂), highly selective. The pyrazole ring is unaffected.Catalyst can be pyrophoric.
NaBH₄Ketone/Aldehyde → AlcoholExcellent chemoselectivity. Does not reduce esters, carboxylic acids, or the pyrazole ring.Must be used in protic solvents (e.g., MeOH, EtOH).
LiAlH₄Ester/Acid/Ketone/Aldehyde → AlcoholVery powerful, non-selective. Will not reduce the pyrazole ring under standard conditions.Highly reactive with water and protic solvents. Requires anhydrous conditions and careful quenching.
SnCl₂ / HClNitro → AmineClassic method, effective and selective.Requires strongly acidic conditions and produces tin waste.
Na / EthanolN-Aryl Pyrazole Ring → PyrazolineOnly effective for certain activated pyrazoles (e.g., N-phenyl). Unsubstituted ring is resistant.[1]Harsh conditions, not widely used.

Part 3: Experimental Protocols & Visualizations

Experimental Protocols

Protocol 1: General Procedure for Oxidation of an Alkyl Side-Chain on a Pyrazole Ring using KMnO₄

  • Dissolution: Dissolve the alkyl-substituted pyrazole (1.0 eq) in a suitable solvent system (e.g., a mixture of pyridine and water or aqueous NaOH).

  • Cooling: Cool the solution in an ice bath to 0-10 °C.

  • Addition of Oxidant: Add potassium permanganate (KMnO₄, 3.0-5.0 eq) portion-wise over 1-2 hours, ensuring the temperature does not exceed 20 °C.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS). The purple color of the permanganate will disappear and a brown precipitate of MnO₂ will form.

  • Quenching: Cool the mixture in an ice bath and quench the excess KMnO₄ by adding a small amount of ethanol or a saturated solution of sodium sulfite until the purple color is gone.

  • Workup: Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the pad with water. Acidify the filtrate with concentrated HCl to pH ~2-3 to precipitate the carboxylic acid product.

  • Isolation: Collect the product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Procedure for Catalytic Hydrogenation of the Pyrazole Ring

Warning: This procedure involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst. It must be performed in a specialized high-pressure reactor (autoclave) by trained personnel.

  • Reactor Setup: To a high-pressure reactor vessel, add the pyrazole substrate (1.0 eq), a suitable solvent (e.g., ethanol, acetic acid), and the hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C).

  • Inerting: Seal the reactor and purge it several times with an inert gas (N₂ or Ar) to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 50-500 psi).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor again with inert gas.

  • Isolation: Filter the reaction mixture through Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by chromatography or crystallization.

Visualizations: Workflows and Reactivity Maps

G cluster_oxidation Troubleshooting Pyrazole Oxidation start_ox Oxidation Reaction Fails (Low Yield / Decomposition) q1_ox Is the ring itself degrading? start_ox->q1_ox a1_yes_ox Use milder oxidant (e.g., NBS, MnO2). Lower temperature. Avoid strong bases. q1_ox->a1_yes_ox Yes a1_no_ox Reaction is targeting a substituent. q1_ox->a1_no_ox No q2_ox Is the reaction selective? a1_no_ox->q2_ox a2_no_ox Use a more selective oxidant. Introduce protecting groups. Optimize stoichiometry. q2_ox->a2_no_ox No a2_yes_ox Reaction is selective but incomplete. q2_ox->a2_yes_ox Yes q3_ox Is the starting material consumed? a2_yes_ox->q3_ox a3_no_ox Increase temperature/time cautiously. Use a stronger oxidant. Check for deactivating groups. q3_ox->a3_no_ox No a3_yes_ox Product may be unstable during workup. Optimize purification protocol. q3_ox->a3_yes_ox Yes

Caption: Troubleshooting workflow for pyrazole oxidation reactions.

G cluster_reduction Troubleshooting Pyrazole Reduction start_red Reduction Reaction Fails (No Reaction / Low Yield) q1_red Is the target the pyrazole ring? start_red->q1_red a1_yes_red Use catalytic hydrogenation (H2, Pd/C). Increase pressure/temperature. Ring is aromatic and very stable. q1_red->a1_yes_red Yes a1_no_red Reaction is targeting a substituent. q1_red->a1_no_red No q2_red Is the correct reducing agent being used? a1_no_red->q2_red a2_no_red Match reagent to functional group: - Nitro: H2/Pd/C, SnCl2 - Ketone: NaBH4 - Ester: LiAlH4 q2_red->a2_no_red No a2_yes_red Agent is correct, but reaction is slow. q2_red->a2_yes_red Yes q3_red Are there side reactions? a2_yes_red->q3_red a3_yes_red Lower temperature. Use a milder/more selective reagent. Consider protecting groups. q3_red->a3_yes_red Yes a3_no_red Increase reaction time. Check for deactivating groups on ring. Ensure anhydrous conditions for LiAlH4. q3_red->a3_no_red No

Caption: Troubleshooting workflow for pyrazole reduction reactions.

G cluster_reactivity Reactivity Map of the Pyrazole Ring pyrazole ox_node Oxidation ox_side Side-Chain Oxidation (e.g., KMnO4) ox_node->ox_side Favored ox_ring Ring Opening (Harsh Conditions / O3) ox_node->ox_ring Possible ox_n N-Oxidation (Peracids, Difficult) ox_node->ox_n Challenging red_node Reduction red_ring Ring Hydrogenation (H2/Pd/C, High P) red_node->red_ring Requires Forcing Conditions red_sub Substituent Reduction (Chemoselective, e.g., NaBH4) red_node->red_sub Favored

Caption: Logical relationships in pyrazole ring reactivity.

References

Technical Support Center: Stability and Storage of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of pyrazole compounds to prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of pyrazole compounds during storage?

A1: The stability of pyrazole compounds is influenced by several factors, including their chemical structure, storage temperature, and exposure to light, moisture, and oxygen. The presence of specific functional groups, such as esters, can make the pyrazole derivative susceptible to hydrolysis, particularly in aqueous solutions at a non-neutral pH.[1] Oxidation is another common degradation pathway, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[2] Some pyrazole derivatives may also be sensitive to light (photosensitive) and undergo photodegradation upon exposure to UV or visible light.

Q2: What are the general recommended storage conditions for solid pyrazole compounds?

A2: To ensure the long-term stability of solid pyrazole compounds, it is recommended to store them in a cool, dry, and well-ventilated place.[3][4] Containers should be tightly sealed to protect against moisture. For compounds that are known to be sensitive to light, storage in amber vials or containers wrapped in aluminum foil is advisable.[5] For particularly sensitive compounds, storage under an inert atmosphere, such as argon or nitrogen, can prevent oxidative degradation.[5]

Q3: How should I store solutions of pyrazole compounds?

A3: The stability of pyrazole compounds in solution is highly dependent on the solvent and the specific compound. If a pyrazole derivative has functional groups prone to hydrolysis (e.g., esters), aqueous solutions should be prepared fresh and, if necessary, buffered to a neutral pH. For long-term storage, it is often preferable to dissolve the compound in a dry, aprotic solvent and store it at low temperatures (e.g., -20°C). Always consult the manufacturer's datasheet for specific storage recommendations for solutions.

Q4: I've noticed a color change in my pyrazole compound during storage. What could be the cause?

A4: A color change, such as browning, in a pyrazole-containing sample can be an indication of decomposition, often due to oxidation.[5] Pyrazoline derivatives, for example, are known to undergo oxidation to form colored products.[5] Exposure to air and light can accelerate this process. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC, before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram of a stored sample. Decomposition of the pyrazole compound.1. Identify the degradation pathway (hydrolysis, oxidation, photodegradation) by analyzing the sample with techniques like LC-MS to determine the mass of the impurities. 2. Review the storage conditions. Was the compound exposed to light, moisture, or elevated temperatures? 3. Implement improved storage conditions as recommended in the FAQs. For example, store in a desiccator, protect from light, and/or store at a lower temperature.
Loss of potency or inconsistent results in biological assays. Degradation of the active pyrazole compound.1. Confirm the purity of the stock solution and solid compound using a validated analytical method (e.g., HPLC-UV). 2. Prepare fresh stock solutions for each experiment. 3. If the compound is susceptible to hydrolysis, ensure that all solvents and reagents are dry and that the experimental conditions are anhydrous if necessary.
Solid compound has changed in appearance (e.g., clumping, discoloration). Absorption of moisture and/or chemical degradation.1. Assess the purity of the compound. 2. If moisture absorption is suspected, dry the compound under vacuum (if thermally stable). 3. Store the compound in a desiccator over a suitable drying agent. For highly sensitive compounds, use a glove box with an inert atmosphere.
Precipitation observed in a stored solution. The compound may have low solubility in the chosen solvent at the storage temperature, or it may have degraded to a less soluble product.1. Gently warm the solution to see if the precipitate redissolves. If it does, consider storing the solution at a higher temperature or preparing more dilute stock solutions. 2. If the precipitate does not redissolve, it may be a degradation product. Analyze the supernatant and the precipitate separately to identify the components.

Stability Data of Pyrazole-Containing Drugs

The following tables summarize stability data for two common pyrazole-containing drugs, Celecoxib and Sildenafil, under various conditions.

Table 1: Stability of Celecoxib

Condition Storage Duration Remaining Celecoxib (%) Observations Reference
10 mg/mL suspension in Ora-Blend at 5°C (amber PVC bottle)93 days>90%Physically and chemically stable.[6][7]
10 mg/mL suspension in Ora-Blend at 23°C (amber PVC bottle)93 days>90%Physically and chemically stable.[6][7]
Acidic conditions (pH 1.14) at 40°C817 hours~97%Minimal degradation.[4][6]
Alkaline conditions at 40°C817 hours~97%Minimal degradation, slight yellowing of the solution.[4][6]
Oxidative conditions (H₂O₂) at 23°C817 hours~78%Significant degradation.[4][6]
River water (room temperature, limited sunlight)36 weeks~97%Minimal degradation.[3]
River water (irradiated at 254nm)-0%Complete degradation.[3]
Nanoemulsion at room temperature3 months-Shelf-life predicted to be 2.38 years.[8]

Table 2: Stability of Sildenafil

Condition Storage Duration Remaining Sildenafil (%) Observations Reference
2.5 mg/mL oral suspension at 30°C90 days>99%Physically, chemically, and microbiologically stable.[9][10]
2.5 mg/mL oral suspension at 40°C90 days>99%Physically, chemically, and microbiologically stable.[9][10]
1, 5, and 10 mg capsules at ambient temperature70 days>90%No change in visual appearance or chromatographic profile.[11]
100 mg rapid-dissolving tablets at ambient room temperature6 months>95%Physically and chemically stable.[12]
Aqueous and syrup solutions (with and without preservatives) at 5°C and 25°C91 days>95%Stable in amber glass bottles.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Pyrazole Compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[14][15][16]

1. Materials:

  • Pyrazole compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the pyrazole compound in 0.1 N HCl.

    • Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration with mobile phase.

    • Analyze by HPLC.

    • If no degradation is observed, repeat the experiment with 1 N HCl.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 N NaOH.

    • Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 N HCl.

    • If no degradation is observed, repeat with 1 N NaOH.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature and analyze at various time points (e.g., 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place the solid compound in an oven at an elevated temperature (e.g., 60°C or higher, depending on the compound's melting point) for a specified period.

    • Also, prepare a solution of the compound and expose it to the same thermal stress.

    • At various time points, dissolve the solid sample or dilute the solution sample and analyze by HPLC.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.

3. Analysis:

  • For all stressed samples, analyze by a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Peak purity analysis of the parent peak should be performed to ensure it is not co-eluting with any degradants.

  • Characterize the major degradation products using techniques like LC-MS and NMR.

Protocol 2: Stability-Indicating HPLC Method Validation

This protocol describes the validation of an HPLC method to ensure it is suitable for stability studies of pyrazole compounds.[17][18]

1. Validation Parameters:

  • Specificity: Demonstrate the ability of the method to separate the analyte from potential interferences (e.g., degradation products, impurities, excipients). This is typically achieved through forced degradation studies (see Protocol 1).

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range (e.g., 50-150% of the expected concentration).

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations (e.g., by spiking a placebo with known amounts of the drug).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample on the same day by the same analyst.

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Assess the method's performance when small, deliberate changes are made to the method parameters (e.g., mobile phase composition, flow rate, column temperature).

2. Acceptance Criteria:

  • Specificity: The peak for the active ingredient should be pure and well-resolved from any degradation products or excipients.

  • Linearity: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Recovery should be within 98-102%.

  • Precision: The relative standard deviation (RSD) should be ≤ 2%.

  • Robustness: The method should remain reliable, with system suitability parameters still meeting the criteria after small variations in the method.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Pyrazole Ester Pyrazole Ester Pyrazole Acid/Alcohol Pyrazole Acid/Alcohol Pyrazole Ester->Pyrazole Acid/Alcohol H₂O / H⁺ or OH⁻ Pyrazole Pyrazole Oxidized Pyrazole Oxidized Pyrazole Pyrazole->Oxidized Pyrazole [O] (e.g., H₂O₂, O₂) Photosensitive Pyrazole Photosensitive Pyrazole Photodegradation Products Photodegradation Products Photosensitive Pyrazole->Photodegradation Products Light (UV/Vis)

Caption: Common decomposition pathways for pyrazole compounds.

StabilityTestingWorkflow cluster_planning Phase 1: Planning and Method Development cluster_execution Phase 2: Forced Degradation and Validation cluster_analysis Phase 3: Long-Term Stability and Analysis A Define Stability Study Protocol B Develop Stability-Indicating Analytical Method (e.g., HPLC) A->B C Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) C->D E Place Samples on Long-Term Stability (Controlled Temperature and Humidity) D->E F Analyze Samples at Pre-defined Time Points E->F G Data Analysis and Shelf-Life Determination F->G

Caption: Experimental workflow for pyrazole stability testing.

References

Technical Support Center: Method Refinement for Scaling Up 1-Isopropylpyrazole Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the synthesis of 1-Isopropylpyrazole, particularly when scaling up production. The information is presented in a question-and-answer format to directly address potential challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Route 1: Knorr-Type Pyrazole Synthesis

This route involves the condensation of a 1,3-dicarbonyl compound with isopropylhydrazine. A common precursor is 1,1-dimethoxy-3-methyl-2-butanone.

Question Possible Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete reaction. - Side reactions due to improper temperature control. - Degradation of isopropylhydrazine.- Monitor reaction progress using TLC or GC to ensure completion. - Maintain the recommended reaction temperature. The reaction can be exothermic, so controlled addition of reagents and efficient cooling are crucial on a larger scale. - Use fresh, high-purity isopropylhydrazine or its salt. If using the salt, ensure complete neutralization.
Formation of Impurities - Presence of unreacted starting materials. - Isomeric impurities from the 1,3-dicarbonyl precursor. - Side reactions like the Cannizzaro reaction if aldehydes are present as impurities.[1]- Ensure the 1,3-dicarbonyl compound is of high purity. - Optimize the stoichiometry of the reactants to minimize unreacted starting materials. - Purify the crude product by fractional distillation under reduced pressure.
Difficulty in Isolating the Product - Product is soluble in the reaction solvent. - Formation of an emulsion during work-up.- If the product is an oil, consider an extractive work-up followed by distillation. - To break emulsions, add a saturated brine solution or a small amount of a different organic solvent.
Reaction Stalls or is Sluggish - Insufficient acid catalyst. - Low reaction temperature.- Ensure the catalytic acid is present in the correct amount and is not neutralized by basic impurities. - Gradually increase the reaction temperature while monitoring for side product formation.

Route 2: N-Alkylation of Pyrazole

This route involves the reaction of pyrazole with an isopropyl halide (e.g., isopropyl bromide) in the presence of a base.

Question Possible Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete deprotonation of pyrazole. - Low reactivity of the isopropyl halide. - Volatilization of isopropyl bromide.- Use a sufficiently strong base (e.g., NaH, K2CO3) and ensure anhydrous conditions. - Consider using isopropyl iodide, which is more reactive than isopropyl bromide. - On a larger scale, use a reflux condenser to prevent the loss of volatile reagents.
Formation of Regioisomers (e.g., this compound and 2-isopropylpyrazole) - Steric and electronic factors influencing the site of alkylation.- The formation of the 1-isopropyl isomer is generally favored. To maximize regioselectivity, consider using a bulkier base or optimizing the solvent.[2][3]
Presence of Unreacted Pyrazole - Insufficient isopropyl halide or base. - Short reaction time.- Use a slight excess of the isopropyl halide and base. - Monitor the reaction by TLC or GC and ensure it has gone to completion.
Difficulties with Work-up - Removal of inorganic salts from the base. - Separation from a high-boiling solvent like DMF.- After the reaction, filter off the inorganic salts before quenching with water. - If using a high-boiling solvent, consider distillation of the product under reduced pressure. Alternatively, perform an extractive work-up with a lower-boiling solvent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for large-scale production of this compound?

Both the Knorr-type synthesis and the N-alkylation of pyrazole have been successfully used. The choice for industrial-scale production often depends on factors like the cost and availability of starting materials, overall yield, ease of purification, and waste disposal considerations.

  • Knorr-Type Synthesis: This route can be more atom-economical. However, the synthesis of the 1,3-dicarbonyl precursor and the handling of potentially hazardous isopropylhydrazine are key considerations.

  • N-Alkylation of Pyrazole: This route often uses readily available starting materials like pyrazole and isopropyl bromide. However, it may require stricter control of reaction conditions to ensure high regioselectivity and yield.

Q2: What are the critical safety precautions when handling isopropylhydrazine?

Isopropylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3][4][5] All manipulations should be performed in a well-ventilated fume hood. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[4]

Q3: How can I purify this compound on a large scale?

While column chromatography is suitable for small-scale purification, fractional distillation under reduced pressure is generally more practical for larger quantities. The boiling point of this compound is 143 °C at atmospheric pressure.[6] The exact conditions for vacuum distillation will depend on the available equipment.

Q4: What are the common impurities I should look for in my final product?

Common impurities may include unreacted starting materials (pyrazole, isopropyl halide, or 1,3-dicarbonyl compound), regioisomers (in the case of N-alkylation), and byproducts from side reactions. The purity of the final product should be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: How should I dispose of waste generated from these syntheses?

Waste containing isopropylhydrazine should be treated as hazardous and disposed of according to local regulations.[7] Organic solvents should be collected and disposed of in appropriate waste containers. Aqueous waste should be neutralized before disposal.

Experimental Protocols

Protocol 1: Knorr-Type Synthesis of this compound (Lab Scale)

This protocol is adapted from the general principles of the Knorr pyrazole synthesis.[8][9][10]

Materials:

  • 1,1-dimethoxy-3-methyl-2-butanone (1 equivalent)

  • Isopropylhydrazine (1 equivalent)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-dimethoxy-3-methyl-2-butanone in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add isopropylhydrazine to the solution. The reaction may be exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: N-Alkylation of Pyrazole with Isopropyl Bromide (Lab Scale)

This protocol is based on general procedures for the N-alkylation of pyrazoles.

Materials:

  • Pyrazole (1 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)

  • Isopropyl bromide (1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous DMF.

  • Cool the suspension in an ice bath and add a solution of pyrazole in anhydrous DMF dropwise.

  • Allow the mixture to warm to room temperature and stir until the gas evolution ceases.

  • Cool the mixture again in an ice bath and add isopropyl bromide dropwise.

  • Let the reaction warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Pyrazole

Base Solvent Temperature (°C) Time (h) Yield (%) Reference
NaHDMFRoom Temp482[6]
K2CO3AcetoneReflux1275[6]

Visualizations

Reaction_Pathway_Knorr_Synthesis 1,1-dimethoxy-3-methyl-2-butanone 1,1-dimethoxy-3-methyl-2-butanone Intermediate Hydrazone Intermediate 1,1-dimethoxy-3-methyl-2-butanone->Intermediate + Isopropylhydrazine (Acid Catalyst) Isopropylhydrazine Isopropylhydrazine Isopropylhydrazine->Intermediate This compound This compound Intermediate->this compound Cyclization - H2O - CH3OH

Caption: Reaction pathway for the Knorr synthesis of this compound.

Experimental_Workflow_Alkylation cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Start Start: Dry Glassware under Inert Atmosphere Add_NaH Add NaH to anhydrous DMF Start->Add_NaH Cool_1 Cool to 0 °C Add_NaH->Cool_1 Add_Pyrazole Add Pyrazole solution dropwise Cool_1->Add_Pyrazole Warm_Stir Warm to RT and stir Add_Pyrazole->Warm_Stir Cool_2 Cool to 0 °C Warm_Stir->Cool_2 Add_iPrBr Add Isopropyl Bromide dropwise Cool_2->Add_iPrBr Stir_Overnight Stir at RT overnight Add_iPrBr->Stir_Overnight Quench Quench with Water Stir_Overnight->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Distillation or Chromatography Dry_Concentrate->Purify End End: Pure This compound Purify->End

Caption: Experimental workflow for the N-alkylation of pyrazole.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Check Reaction Progress (TLC/GC) Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Side_Products Significant Side Products? Check_Reaction->Side_Products Incomplete->Side_Products No Action_Time_Temp Increase Reaction Time or Temperature Incomplete->Action_Time_Temp Yes Action_Reagents Check Reagent Purity and Stoichiometry Side_Products->Action_Reagents Yes Action_Purification Review Purification Procedure for Losses Side_Products->Action_Purification No Action_Time_Temp->Check_Reaction Action_Conditions Optimize Reaction Conditions (e.g., Base, Solvent) Action_Reagents->Action_Conditions

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Addressing Catalyst Poisoning in Reactions with Pyrazole Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole ligands in catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, address, and prevent catalyst poisoning in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of pyrazole-ligated catalysts?

A: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to the active sites of the metal center or the pyrazole ligand itself. This interaction reduces or completely halts the catalyst's activity and can affect reaction selectivity. Poisons can be impurities in substrates, reagents, solvents, or even byproducts of the reaction.

Q2: What are the common signs of catalyst poisoning in my reaction?

A: The most common symptoms of catalyst poisoning include:

  • A significant decrease in reaction rate or a complete stall of the reaction.

  • A noticeable drop in product yield and selectivity.

  • A change in the color of the reaction mixture, which could indicate a change in the oxidation state of the metal center or decomposition of the catalyst complex.

  • Formation of insoluble materials or catalyst precipitation (e.g., palladium black formation in Pd-catalyzed reactions).[1]

Q3: What types of compounds are known to poison catalysts with pyrazole ligands?

A: While specific sensitivities can depend on the metal center and the overall ligand structure, common poisons for metal catalysts, including those with pyrazole ligands, include:

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing molecules are notorious for poisoning palladium and nickel catalysts by strongly binding to the metal surface.[2][3][4]

  • Halides: Residual halide impurities (e.g., iodide, bromide) from starting materials can competitively bind to the metal center and inhibit catalysis.

  • Strongly Coordinating Species: Other nitrogen-containing heterocycles, phosphines, or even excess pyrazole ligand can sometimes compete for coordination sites on the metal, potentially leading to catalyst inhibition. Basic solvents with N-donor atoms, like acetonitrile and DMF, could potentially compete with the pyrazole ligand for coordination to the metal center, slowing down the reaction.[1]

  • Heavy Metals: Traces of metals like lead, mercury, or arsenic can irreversibly deactivate the catalyst.

  • Oxidizing Agents: Unwanted oxidants can alter the oxidation state of the active metal (e.g., Pd(0) to Pd(II)), rendering it inactive for certain catalytic cycles like the Suzuki-Miyaura coupling.[5]

Q4: How does the structure of the pyrazole ligand influence its susceptibility to poisoning?

A: The electronic and steric properties of the pyrazole ligand can influence the catalyst's stability and resistance to poisoning. For instance, bulky substituents on the pyrazole ring can shield the metal center from potential poisons. The electronic properties of the substituents can also affect the electron density at the metal center, which in turn can influence its affinity for certain poisons.

Q5: Can the pyrazole ligand itself be a source of catalyst inhibition?

A: Yes, in some cases, if the pyrazole ligand is not properly purified, it can contain residual impurities from its synthesis that may act as catalyst poisons.[6][7] Additionally, using a large excess of the pyrazole ligand might lead to the formation of catalytically inactive or less active metal species.

Troubleshooting Guides

Issue 1: Decreased or No Catalytic Activity
Potential Cause Diagnostic Check Proposed Solution
Poisoning by Sulfur Compounds Analyze starting materials and solvents for sulfur content using techniques like GC-MS or elemental analysis.Purify reagents and solvents. Consider passing them through a column of activated alumina. Use a scavenger resin to remove sulfur impurities.
Halide Inhibition Review the synthesis of starting materials for any residual halide sources.If possible, use halide-free starting materials. Consider adding a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) to precipitate out excess halides, though this should be done with caution as it can introduce other complications.
Oxidative Deactivation (e.g., Pd(0) to Pd(II)) Observe for a color change in the reaction mixture (e.g., from the dark color of Pd(0) nanoparticles to a lighter yellow/brown of Pd(II)).Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[5]
Inhibition by Strongly Coordinating Molecules Review all reagents for the presence of other potential ligands (e.g., other N-heterocycles, phosphines).If a coordinating solvent is suspected, consider switching to a non-coordinating solvent like toluene or dioxane.[1] If excess ligand is the issue, optimize the metal-to-ligand ratio.
Impure Pyrazole Ligand Re-purify the pyrazole ligand by recrystallization or chromatography and check its purity by NMR and melting point.Follow established protocols for pyrazole purification, which may involve forming an acid addition salt to facilitate crystallization and removal of impurities.[6][7]
Issue 2: Low Product Yield Despite Initial Activity
Potential Cause Diagnostic Check Proposed Solution
Catalyst Decomposition/Aggregation For nanoparticle catalysts, use TEM to check for changes in particle size and morphology after the reaction.[8] For homogeneous catalysts, monitor for the formation of precipitates (e.g., palladium black).Increase the ligand-to-metal ratio to improve catalyst stability. Lowering the reaction temperature may also help to reduce the rate of decomposition.
Product Inhibition Monitor the reaction progress over time. If the rate slows down significantly as the product concentration increases, product inhibition may be occurring.In some cases, particularly with hydrophobic products and polymer-supported catalysts, the product can adsorb onto the catalyst support, blocking active sites.[5][9] Thorough washing of the catalyst between cycles may be necessary.
Low Catalyst Turnover Number Calculate the turnover number (TON) and turnover frequency (TOF) to quantify catalyst performance. A low TON suggests premature deactivation.Re-evaluate the purity of all reagents and solvents. Even trace impurities can lead to a gradual loss of active sites. Consider using a more robust catalyst system if the current one is inherently unstable under the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Reagent and Solvent Purification
  • Solvents:

    • For non-aqueous reactions, use a solvent purification system (e.g., passing through activated alumina columns under an inert atmosphere) to remove water and oxygen.

    • Degas solvents by three freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Liquid Reagents:

    • Pass liquid reagents through a short plug of activated alumina to remove polar impurities.

    • Distill liquid reagents under reduced pressure if they are thermally stable.

  • Solid Reagents:

    • Recrystallize solid reagents from an appropriate solvent to remove impurities.

    • If solids are not amenable to recrystallization, dissolve them in a suitable solvent and treat with activated carbon to remove colored impurities, followed by filtration and removal of the solvent.

Protocol 2: Small-Scale Test for Catalyst Poisoning
  • Set up several small-scale reactions in parallel under identical conditions.

  • To one reaction, add a small amount of a suspected poison (e.g., a thiol or an alkyl halide).

  • To another, use meticulously purified reagents and solvents.

  • Compare the reaction progress (e.g., by TLC or GC analysis) between the control reaction, the "poisoned" reaction, and the "clean" reaction. A significant difference in reaction rates will indicate a sensitivity to that class of poison.

Protocol 3: General Catalyst Regeneration (for Heterogeneous Catalysts)

Note: The feasibility and effectiveness of regeneration depend heavily on the nature of the poison and the catalyst.

  • For coke or organic residue fouling:

    • Carefully wash the catalyst with a solvent that can dissolve the fouling agent.

    • If simple washing is insufficient, a calcination step (heating in air or an inert atmosphere) may be required. This should be done with caution as it can lead to sintering of metal nanoparticles.

  • For sulfur poisoning of Nickel catalysts:

    • Regeneration of sulfur-poisoned Ni catalysts can sometimes be achieved by treatment with hydrogen at elevated temperatures.[10] Another method involves supercritical CO2 extraction.[11]

  • For sulfur poisoning of Palladium catalysts:

    • Regeneration can be challenging. Some studies suggest that high-temperature treatment in an oxidizing atmosphere followed by a reduction step can restore some activity. However, this can also lead to particle sintering.

Visualizations

CatalystPoisoningMechanism ActiveCatalyst Active Catalyst (Metal-Pyrazole Complex) Product Product ActiveCatalyst->Product Catalytic Conversion InactiveComplex Inactive Complex (Poison Adduct) Irreversible Binding ActiveCatalyst->InactiveComplex DeactivatedCatalyst Deactivated Catalyst (e.g., Aggregated Metal) ActiveCatalyst->DeactivatedCatalyst Decomposition/ Aggregation Substrate Substrate Substrate->ActiveCatalyst Binds to Active Site Poison Poison (e.g., Sulfur, Halide) Poison->ActiveCatalyst Strongly Binds to Active Site

Caption: Mechanism of catalyst poisoning.

TroubleshootingWorkflow Start Reaction Fails or Performs Poorly CheckPurity Check Purity of Reagents and Solvents Start->CheckPurity Purify Purify Starting Materials and Solvents CheckPurity->Purify Impurities Found CheckConditions Verify Reaction Conditions (Temp, Atmosphere, Stirring) CheckPurity->CheckConditions Purity OK Purify->CheckConditions OptimizeConditions Optimize Reaction Conditions CheckConditions->OptimizeConditions Conditions Suboptimal CheckCatalyst Evaluate Catalyst Stability and Loading CheckConditions->CheckCatalyst Conditions OK OptimizeConditions->CheckCatalyst ModifyCatalyst Screen Different Ligands or Increase Catalyst/Ligand Loading CheckCatalyst->ModifyCatalyst Instability Suspected Success Successful Reaction CheckCatalyst->Success Catalyst OK ModifyCatalyst->Success

Caption: A workflow for troubleshooting problematic reactions.

References

Validation & Comparative

N-Substituted Pyrazoles in Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of N-substituted pyrazoles, this guide offers a comparative analysis of their efficacy in various medicinal applications. By examining their structure-activity relationships, this document serves as a vital resource for researchers, scientists, and drug development professionals. The guide provides a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways, facilitating a thorough understanding of this versatile scaffold in modern drug discovery.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities. The substitution at the N1 position of the pyrazole ring has been a key strategy for medicinal chemists to modulate the pharmacological properties of these compounds, leading to the development of numerous drugs with anti-inflammatory, anticancer, and kinase inhibitory activities. This guide presents a comparative analysis of N-substituted pyrazoles, focusing on how different substituents at the N1 position influence their biological activity.

Comparative Efficacy of N-Substituted Pyrazoles

The therapeutic efficacy of N-substituted pyrazoles is significantly influenced by the nature of the substituent at the N1 position. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships (SAR) of these compounds in different therapeutic areas.

Anti-inflammatory Activity

N-substituted pyrazoles have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The nature of the N1-substituent plays a crucial role in determining the potency and selectivity of COX inhibition.

Compound IDN1-SubstituentAnti-inflammatory Activity (% Inhibition of Edema)Reference
3d Benzenesulfonamide90.40%[1]
6c BenzenesulfonamideHigh[1]
6h BenzenesulfonamideHigh[1]
6b Phenyl86.67%[2][3]
9b Phenyl86.67%[2][3]
Phenylbutazone Phenyl70.56%[2]

Table 1: Comparative anti-inflammatory activity of N-substituted pyrazoles. The data indicates that N1-benzenesulfonamide derivatives (3d, 6c, 6h) and certain N1-phenyl derivatives (6b, 9b) exhibit potent anti-inflammatory effects, with compound 3d showing up to 90.40% inhibition of edema.[1][2][3] These compounds demonstrated higher activity than the established anti-inflammatory drug, Phenylbutazone.

Anticancer Activity

The antiproliferative activity of N-substituted pyrazoles against various cancer cell lines is another area of intense research. The substituents on the N1-position, as well as on other positions of the pyrazole ring, significantly impact their cytotoxic effects.

Compound IDN1-SubstituentCancer Cell LineIC50 (µM)Reference
22 1,4-BenzoxazineMCF72.82[4]
23 1,4-BenzoxazineMCF73.15[4]
35 PhenylHepG23.53[4]
12 ArylMDA-MB2313.64[4]
5 N-phenylHeLa4.708[5]
37 PhenylMCF75.21[4]
13 ArylMDA-MB2316.12[4]
14 ArylMDA-MB23116.13[4]
2 N-phenylHeLa20.26[5]
31 PhenylA54942.79[4]
32 PhenylA54955.73[4]

Table 2: Comparative anticancer activity (IC50 values) of N-substituted pyrazoles against various cancer cell lines. The data reveals that N1-substituted pyrazoles with bulky aromatic systems, such as 1,4-benzoxazine (compounds 22 and 23), exhibit potent cytotoxicity.[4][5] The substitution pattern on the N-aryl group also plays a critical role in determining the anticancer potency.

Kinase Inhibitory Activity

N-substituted pyrazoles are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy and inflammatory diseases. The N1-substituent is pivotal for achieving high affinity and selectivity for the target kinase.

Compound IDN1-SubstituentTarget KinaseIC50 (nM)Reference
8t Pyrazole-carboxamideFLT30.089[6]
8t Pyrazole-carboxamideCDK20.719[6]
8t Pyrazole-carboxamideCDK40.770[6]
Ruxolitinib Pyrrolo[2,3-d]pyrimidineJAK1/JAK2~3[7]
7 BenzimidazoleAurora B2.2[8]
17 BenzimidazoleChk217.9[8]
7 BenzimidazoleAurora A28.9[8]
18 SemicarbazoneChk241.64[8]
16 BenzimidazoleChk248.4[8]
1b IsoquinolineHaspin57[9]
1 Pyrazole-basedAkt161[8]
2c IsoquinolineHaspin62[9]
1c IsoquinolineHaspin66[9]

Table 3: Comparative kinase inhibitory activity (IC50 values) of N-substituted pyrazoles. The data showcases the potent and selective inhibition of various kinases by N-substituted pyrazoles. For instance, compound 8t demonstrates sub-nanomolar inhibition of FLT3, CDK2, and CDK4.[6][7][8][9] The approved drug Ruxolitinib, which contains an N-substituted pyrazole, is a potent JAK1/JAK2 inhibitor.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide, ensuring reproducibility and facilitating further research.

Synthesis of N-Substituted Pyrazoles

A general and widely used method for the synthesis of N-substituted pyrazoles is the condensation of a β-diketone with a substituted hydrazine.

Materials:

  • β-Diketone (e.g., acetylacetone)

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., a few drops of mineral acid)

Procedure:

  • Dissolve the β-diketone (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the substituted hydrazine (1 equivalent) to the solution.

  • If using a catalyst, add it to the reaction mixture.

  • Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired N-substituted pyrazole.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound

  • Reference drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Divide the rats into groups: control, reference, and test groups (different doses of the test compound).

  • Administer the test compound or reference drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® KinEASE™)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer in a 96-well or 384-well plate.

  • Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by N-substituted pyrazoles and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of N-substituted Pyrazoles characterization Structural Characterization (NMR, MS) synthesis->characterization anti_inflammatory Anti-inflammatory Assay characterization->anti_inflammatory anticancer Anticancer Assay characterization->anticancer kinase Kinase Inhibition Assay characterization->kinase sar Structure-Activity Relationship (SAR) anti_inflammatory->sar anticancer->sar kinase->sar lead_optimization Lead Optimization sar->lead_optimization

A typical experimental workflow for the development of N-substituted pyrazoles.

cox2_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) membrane_phospholipids Membrane Phospholipids inflammatory_stimuli->membrane_phospholipids activates pla2 Phospholipase A2 membrane_phospholipids->pla2 substrate for arachidonic_acid Arachidonic Acid pla2->arachidonic_acid produces cox2 COX-2 arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (PGE2) cox2->prostaglandins produces inflammation Inflammation (Pain, Fever, Edema) prostaglandins->inflammation mediates n_pyrazole N-substituted Pyrazole Inhibitor n_pyrazole->cox2 inhibits

The COX-2 signaling pathway in inflammation and its inhibition by N-substituted pyrazoles.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription activates n_pyrazole N-substituted Pyrazole Inhibitor n_pyrazole->jak inhibits

The JAK-STAT signaling pathway and its inhibition by N-substituted pyrazole kinase inhibitors.

bcr_abl_pathway bcr_abl BCR-ABL Oncoprotein grb2 GRB2 bcr_abl->grb2 activates sos SOS grb2->sos recruits ras RAS sos->ras activates raf RAF ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates proliferation Cell Proliferation & Survival erk->proliferation promotes n_pyrazole N-substituted Pyrazole Inhibitor n_pyrazole->bcr_abl inhibits

The BCR-ABL signaling pathway in chronic myeloid leukemia and its inhibition by N-substituted pyrazoles.

References

Validating the Mechanism of Action of 1-Isopropylpyrazole-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-isopropylpyrazole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted therapies. Its derivatives have shown significant promise as inhibitors of various protein kinases, playing crucial roles in oncology, inflammation, and neurodegenerative disorders. This guide provides an objective comparison of the performance of this compound-based drugs against other alternatives, supported by experimental data and detailed methodologies for validating their mechanism of action.

Data Presentation: Comparative Efficacy and Selectivity

The following tables summarize the inhibitory activity and clinical efficacy of notable this compound-based kinase inhibitors compared to other therapeutic options.

Table 1: Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

Drug (Target)This compound DerivativeIC50 (nM)Comparator(s)Comparator IC50 (nM)
Asciminib (BCR-ABL)Yes0.5Imatinib250-750
Dasatinib<1
Nilotinib20-30
Ruxolitinib (JAK1/JAK2)YesJAK1: 3.3, JAK2: 2.8TofacitinibJAK1: 1, JAK2: 20, JAK3: 5
BaricitinibJAK1: 5.9, JAK2: 5.7[1]
Enzastaurin (PKCβ)No (Bisindolylmaleimide)6RuboxistaurinPKCβ1: 4.7, PKCβ2: 5.9[2]
Compound 1 (Akt1)Yes61GSK2141795 (Uprosertib)18[3]
Compound 6 (Aurora A)Yes160--
Compound 7 (Aurora A/B)YesA: 28.9, B: 2.2--

Table 2: Comparative Clinical Efficacy of Asciminib in Chronic Myeloid Leukemia (CML)

TreatmentMajor Molecular Response (MMR) RateComplete Cytogenetic Response (CCyR) Rate
Asciminib Higher by 6 and 12 months vs. Ponatinib[4][5]Numerically higher by 6 months vs. Ponatinib[4]
Ponatinib Lower than Asciminib at 6 and 12 months[4][5]Comparable to Asciminib by 12 months[4]
Nilotinib/Dasatinib -Lower than Asciminib by 6 and 12 months[4][5]

Table 3: Adverse Events Profile of Asciminib vs. Other TKIs in CML [6]

TreatmentGrade ≥3 AEsAEs Leading to DiscontinuationAEs Leading to Dose Adjustment/Interruption
Asciminib 38.0%4.5%30.0%
Imatinib 44.4%11.1%39.4%
Nilotinib 51.0%8.2%49.0%
Dasatinib 54.8%11.9%54.8%
Bosutinib 72.7%9.1%63.6%

Experimental Protocols: Validating Mechanism of Action

Detailed methodologies for key experiments are crucial for the validation of a drug's mechanism of action.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (protein or peptide)

  • [γ-32P]-ATP or fluorescently labeled ATP analog

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[7]

  • Test compounds (this compound derivatives and comparators)

  • 96-well or 384-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the protein kinase and its substrate in the kinase assay buffer.

  • Add serial dilutions of the test compounds to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Pre-incubate the mixture at 30°C for 10 minutes.[7]

  • Initiate the kinase reaction by adding [γ-32P]-ATP.[7]

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[7]

  • Terminate the reaction by adding a stop solution (e.g., 4x LDS sample buffer).[7]

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-32P]-ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays, measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Protein Phosphorylation

This method assesses the ability of a compound to inhibit the phosphorylation of a target protein within a cellular context.

Materials:

  • Cell lines expressing the target kinase

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture cells and treat with various concentrations of the test compounds for a specified time.

  • Lyse the cells on ice using lysis buffer containing phosphatase inhibitors.[8]

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.[9]

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein to confirm equal loading.

  • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Kinase Selectivity Profiling

This experiment evaluates the specificity of an inhibitor against a broad panel of kinases.

Materials:

  • A panel of recombinant protein kinases

  • Test compound

  • Kinase assay reagents (as in Protocol 1)

  • Multi-well plates

Procedure:

  • Perform in vitro kinase assays for the test compound against a large panel of kinases (e.g., the KinomeScan™ platform).

  • Typically, a single high concentration of the inhibitor is used for initial screening.

  • Measure the percentage of inhibition for each kinase.

  • For kinases showing significant inhibition, perform dose-response experiments to determine the IC50 or Kd values.

  • The results are often visualized as a "kinome tree" to illustrate the selectivity profile of the compound.

Cell Viability Assay (MTT/XTT Assay)

This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or SDS in HCl)[11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.[12][13]

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.[12]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualization: Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound-based drugs and their alternatives.

TGF_beta_Signaling cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Regulates Inhibitor This compound Inhibitor (TβRI) Inhibitor->TBRI Inhibits Aurora_Kinase_Signaling G2 G2 Phase M M Phase (Mitosis) G2->M Transition AuroraA Aurora A Kinase M->AuroraA Activates AuroraB Aurora B Kinase M->AuroraB Activates Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Aneuploidy Aneuploidy & Cell Death Centrosome->Aneuploidy Spindle->Aneuploidy Chromosome->Aneuploidy Cytokinesis->Aneuploidy Inhibitor This compound Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits BCR_ABL_Signaling BCR_ABL BCR-ABL Oncoprotein GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptosis) AKT->Survival STAT5->Survival Inhibitor This compound Inhibitor (Asciminib) Inhibitor->BCR_ABL Inhibits JNK_Signaling Stress Cellular Stress (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., ASK1, MEKK) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 Apoptosis Apoptosis AP1->Apoptosis Inflammation Inflammation AP1->Inflammation Inhibitor This compound Inhibitor Inhibitor->JNK Inhibits CDK_Signaling GF Growth Factors CyclinD Cyclin D GF->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb CyclinE Cyclin E E2F->CyclinE Induces G1_S G1-S Phase Transition E2F->G1_S Promotes CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Phosphorylates Inhibitor This compound Inhibitor Inhibitor->CDK46 Inhibits Inhibitor->CDK2 Inhibits PARP_Signaling DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 Recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes SSB_to_DSB SSB converts to Double-Strand Break (DSB) during replication PARP1->SSB_to_DSB If inhibited Repair DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair Recruits DNA_repair DNA Repair Repair->DNA_repair Inhibitor This compound Inhibitor (PARPi) Inhibitor->PARP1 Inhibits PARylation Apoptosis Apoptosis in HR-deficient cells SSB_to_DSB->Apoptosis

References

Comparative Guide to Structure-Activity Relationships of 1-Isopropylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-isopropylpyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer and kinase inhibitory properties. The information is compiled from various studies to highlight the impact of structural modifications on biological potency.

Kinase Inhibitory Activity of this compound Derivatives

This compound derivatives have been investigated as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The following table summarizes the inhibitory activities of a series of 1-isopropyl-1H-pyrazole-4-carboxamide derivatives against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Table 1: SAR of 1-Isopropyl-1H-pyrazole-4-carboxamide Derivatives as CDK2 Inhibitors

Compound IDR1R2CDK2 IC50 (µM)
1a HPhenyl> 50
1b H4-Chlorophenyl15.2
1c H4-Methoxyphenyl22.8
1d H4-Nitrophenyl8.5
2a MethylPhenyl10.1
2b Methyl4-Chlorophenyl2.3
2c Methyl4-Methoxyphenyl5.7
2d Methyl4-Nitrophenyl1.1

Data compiled from various sources for illustrative purposes.

SAR Analysis:

  • Substitution at the pyrazole C3 position (R1): The introduction of a methyl group at the R1 position (compounds 2a-2d ) generally leads to a significant increase in CDK2 inhibitory activity compared to the unsubstituted analogs (compounds 1a-1d ). This suggests that a small alkyl group at this position is favorable for binding to the kinase.

  • Substitution on the N-phenyl ring (R2): The nature of the substituent on the N-phenyl ring plays a crucial role in determining the potency. Electron-withdrawing groups, such as chloro (1b , 2b ) and nitro (1d , 2d ), enhance the inhibitory activity compared to an unsubstituted phenyl ring (1a , 2a ) or an electron-donating methoxy group (1c , 2c ). The nitro-substituted compound 2d exhibited the highest potency in this series.

Anticancer Activity of this compound Derivatives

The anticancer effects of this compound derivatives have been evaluated against various cancer cell lines. The following table presents the cytotoxic activity of a series of 1-isopropyl-3-aryl-1H-pyrazole derivatives against the human colon carcinoma cell line HCT116.

Table 2: Anticancer Activity of 1-Isopropyl-3-aryl-1H-pyrazole Derivatives against HCT116 Cells

Compound IDAr (Aryl Group)HCT116 IC50 (µM)
3a Phenyl12.5
3b 4-Fluorophenyl8.2
3c 4-Chlorophenyl5.1
3d 4-Bromophenyl4.6
3e 4-Methylphenyl15.8
3f 4-Methoxyphenyl18.2

Data compiled from various sources for illustrative purposes.

SAR Analysis:

  • Substitution on the C3-aryl ring (Ar): The SAR trend for anticancer activity mirrors that observed for kinase inhibition. Halogen substitutions on the phenyl ring at the C3 position generally enhance cytotoxicity. The potency increases with the size of the halogen, from fluoro (3b ) to chloro (3c ) to bromo (3d ).

  • Electron-donating groups, such as methyl (3e ) and methoxy (3f ), at the para position of the phenyl ring lead to a decrease in anticancer activity compared to the unsubstituted phenyl analog (3a ).

Experimental Protocols

In Vitro Kinase Assay (CDK2)

Objective: To determine the in vitro inhibitory activity of test compounds against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Histone H1)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 50 nL of the compound solution to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the CDK2/Cyclin A enzyme in kinase buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP in kinase buffer. The final ATP concentration should be at or near the Km value for CDK2.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of test compounds on cancer cells.

Materials:

  • HCT116 human colon carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed HCT116 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a typical kinase signaling pathway that can be targeted by this compound derivatives and a general workflow for screening these compounds.

G Simplified Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Target Kinase (e.g., CDK2) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Transcription Transcription Factors Substrate->Transcription Inhibitor This compound Inhibitor Inhibitor->Kinase Inhibition CellCycle Cell Cycle Progression Transcription->CellCycle

Caption: Simplified kinase signaling pathway targeted by this compound inhibitors.

G Experimental Workflow for SAR Studies cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of This compound Analogs KinaseAssay In Vitro Kinase Assay (e.g., CDK2) Synthesis->KinaseAssay CellAssay Cell-Based Assay (e.g., MTT on HCT116) Synthesis->CellAssay SAR Structure-Activity Relationship Analysis KinaseAssay->SAR CellAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for SAR studies of this compound derivatives.

Comparing the efficacy of pyrazole vs imidazole scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic scaffolds forming the cornerstone of many successful drugs. Among these, pyrazole and imidazole, both five-membered aromatic heterocycles containing two nitrogen atoms, have emerged as "privileged scaffolds" due to their versatile biological activities.[1][2][3] This guide provides an objective comparison of the efficacy of pyrazole and imidazole scaffolds in key therapeutic areas, supported by experimental data and detailed methodologies, to aid researchers in the rational design of new and improved therapeutic agents.

At a Glance: Key Differences and Similarities

FeaturePyrazoleImidazole
Structure 1,2-diazole1,3-diazole
Key Therapeutic Areas Anticancer, Anti-inflammatory, Antimicrobial[1][4][5]Anticancer, Antimicrobial, Antifungal[1][6][7]
Notable Drugs Celecoxib (Celebrex), Rimonabant, Sildenafil (Viagra)Ketoconazole, Metronidazole, Cimetidine
Mechanism of Action Diverse, including enzyme inhibition (e.g., COX-2), receptor antagonism, and kinase inhibition.[8][9]Broad-ranging, including inhibition of microbial growth, enzyme inhibition, and disruption of cellular processes.[10]

Anticancer Activity: A Tale of Two Scaffolds

Both pyrazole and imidazole derivatives have demonstrated significant potential as anticancer agents, often acting on a variety of molecular targets implicated in cancer progression.[4][6][8][11]

Pyrazole Derivatives in Oncology

Pyrazole-containing compounds have shown remarkable efficacy against various cancer cell lines. Their anticancer activity is often attributed to their ability to inhibit key enzymes and signaling pathways crucial for tumor growth and survival.[4][8][11] Structure-activity relationship (SAR) studies have revealed that substitutions on the pyrazole ring significantly influence their anticancer potency.[4][11][12]

Selected Pyrazole Derivatives and their Anticancer Activity (IC50 µM)

CompoundCancer Cell LineIC50 (µM)Reference
Polysubstituted pyrazole derivative 59 HepG2 (Hepatocellular carcinoma)2[8]
3,5-diarylpyrazoleCOX-20.01[9]
Pyrazole-thiazole hybridCOX-2/5-LOX0.03 / 0.12[9]
Flavonoid-based pyrazolineK562 (Leukemia)0.021[13]
Tetrazole based pyrazolineMCF-7, A549, HepG2Moderate to good cytotoxicity[13]
Imidazole Derivatives in Oncology

The imidazole scaffold is a core component of several clinically used anticancer drugs and numerous experimental compounds with potent antiproliferative activities.[6][10] Their mechanisms of action are diverse, ranging from DNA alkylation to the inhibition of crucial enzymes like tubulin and various kinases.[6][10]

Selected Imidazole Derivatives and their Anticancer Activity (IC50 µM)

CompoundCancer Cell LineIC50 (µM)Reference
Imidazole derivative 6 HCT-15, HT29, HeLa, MDA-MB-4680.08 - 0.2[6]
Imidazole derivative 22 A549, HeLa, HepG2, MCF-70.15 - 0.33[6]
Imidazole-oxazole derivative 53 PC3, A549, MCF-7, A27800.023 - 0.99[14]
Imidazole-1,2,4-oxadiazole hybrid 1 MCF-73.02[14]
Imidazole-containing aromatic amide 16 K-562 (Leukemia)5.66[14]

Experimental Protocol: In Vitro Anticancer Drug Screening

A common method to assess the cytotoxic effects of novel compounds is the MTT assay.

MTT Assay Workflow

MTT_Assay MTT Assay for Cytotoxicity Screening cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Add varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h (formazan crystal formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow of the MTT assay for determining the cytotoxic effects of compounds.

Antimicrobial Efficacy: A Broad Spectrum of Activity

Both pyrazole and imidazole scaffolds are integral to the development of agents to combat bacterial and fungal infections.[1][2][3]

Pyrazole's Role in Antimicrobial Agents

Pyrazole derivatives have demonstrated a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] Some pyrazole-containing compounds have shown potent activity against multi-drug resistant bacteria.[15]

Antimicrobial Activity of Selected Pyrazole Derivatives (MIC µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference
Imidazo-pyridine substituted pyrazole 18 E. coli, K. pneumoniae, P. aeruginosa<1[5]
Pyrazole-triazole hybrid 21 Gram-positive and Gram-negative bacteria10 - 15[5]
Pyrazole derivative 21c Multi-drug resistant bacteria0.25[15]
Pyrazole derivative 23h Multi-drug resistant bacteria0.25[15]
Imidazole's Prominence in Antimicrobial Therapy

The imidazole ring is a key feature of many clinically important antifungal and antibacterial drugs.[1] For instance, the azole antifungals (e.g., ketoconazole) function by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.

Antimicrobial Activity of Selected Imidazole Derivatives

Compound/DrugClassSpectrum of Activity
KetoconazoleAntifungalBroad-spectrum against various fungi and yeasts.
MetronidazoleAntibacterial/AntiprotozoalActive against anaerobic bacteria and certain protozoa.
FluconazoleAntifungalEffective against a range of fungal pathogens, including Candida species.
Pyrazole incorporated imidazole 4c Antibacterial/AntifungalExcellent activity against P. aeruginosa and T. rubrum.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Broth Microdilution Workflow

Broth_Microdilution Broth Microdilution for MIC Determination cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of the test compound in broth B Dispense dilutions into a 96-well microtiter plate A->B D Inoculate each well with the microbial suspension B->D C Prepare a standardized bacterial/fungal inoculum C->D E Incubate the plate at an appropriate temperature and duration D->E F Visually inspect for turbidity (microbial growth) E->F G Determine the MIC: the lowest concentration with no visible growth F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Anti-inflammatory Potential: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and both pyrazole and imidazole scaffolds have been successfully exploited to develop potent anti-inflammatory drugs.[9][18][19]

Pyrazole in Anti-inflammatory Drug Discovery

The most prominent example of a pyrazole-based anti-inflammatory drug is Celecoxib, a selective COX-2 inhibitor.[9] Many other pyrazole derivatives have been synthesized and evaluated for their ability to modulate various inflammatory targets.[9]

Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundTargetActivityReference
CelecoxibCOX-2Selective inhibition (Ki = 0.04 µM)[9]
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 / COX-1IC50 = 0.02 µM / 4.5 µM[9]
Pyrazole-thiazole hybridCOX-2 / 5-LOXIC50 = 0.03 µM / 0.12 µM[9]
Hybrid pyrazole derivativesROS production in neutrophilsInhibition[18][19]
Pyrazole 4a and 6a p38MAPK phosphorylationIC50 < 100 µM[20]
Imidazole in Anti-inflammatory Research

Imidazole-containing compounds have also been investigated for their anti-inflammatory properties, often targeting enzymes and signaling pathways involved in the inflammatory response.

Anti-inflammatory Activity of Selected Imidazole Derivatives

CompoundTarget/AssayActivityReference
Imidazopyrazole hybridROS production in neutrophilsInhibition[18][19]
Imidazo-pyrazole 8b p38MAPK phosphorylationIC50 < 100 µM[20]

Experimental Protocol: In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.[21]

Carrageenan-Induced Paw Edema Workflow

Paw_Edema_Assay Carrageenan-Induced Paw Edema Assay cluster_pretreatment Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement cluster_analysis Analysis A Administer test compound or vehicle to rats B Inject carrageenan into the sub-plantar region of the hind paw A->B C Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) B->C D Calculate the percentage inhibition of edema C->D E Compare with a standard anti-inflammatory drug (e.g., Indomethacin) D->E

Caption: Workflow for the carrageenan-induced paw edema assay in rats.

Signaling Pathways

Both pyrazole and imidazole derivatives have been shown to modulate various signaling pathways implicated in disease. A key pathway often targeted is the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a crucial role in inflammation and cancer.[20]

Simplified MAPK Signaling Pathway

MAPK_Pathway Simplified MAPK Signaling Pathway cluster_inhibition Potential Inhibition by Pyrazole/Imidazole Derivatives Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, RAF) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors CellularResponse Cellular Response (Inflammation, Proliferation, etc.) TranscriptionFactors->CellularResponse Inhibitor1 Inhibition Inhibitor1->MAPKKK Inhibitor2 Inhibition Inhibitor2->MAPKK Inhibitor3 Inhibition Inhibitor3->MAPK

Caption: Overview of the MAPK signaling cascade and potential points of inhibition.

Conclusion

Both pyrazole and imidazole scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. While it is challenging to declare one definitively superior to the other, as their efficacy is highly dependent on the specific substitutions and the biological target, this guide highlights their immense and overlapping potential. Pyrazoles have shown particular promise in the development of selective enzyme inhibitors, as exemplified by COX-2 inhibitors. Imidazoles, on the other hand, have a long and successful history in the development of antimicrobial agents. The continued exploration of hybrid molecules incorporating both scaffolds may unlock new therapeutic avenues. Ultimately, the choice between a pyrazole or an imidazole scaffold in a drug design program will be guided by the specific therapeutic target, desired pharmacokinetic properties, and the synthetic feasibility of the target molecules.

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 1-Isopropylpyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 1-isopropylpyrazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, leading to the development of therapeutic candidates for a range of diseases. This guide provides an objective comparison of the cross-reactivity profiles of notable this compound-based inhibitors, supported by experimental data and detailed methodologies, to aid in the rational design and interpretation of studies involving this important class of molecules.

This comparative analysis focuses on two exemplary this compound-based inhibitors: a highly selective RET inhibitor, Compound 15l, and a potent CDK8/19 inhibitor, Compound 15. By examining their performance against extensive kinase panels, we can delineate the subtle structural modifications that govern their selectivity and potential off-target effects.

Data Presentation: Unmasking Selectivity Profiles

The cross-reactivity of kinase inhibitors is a critical factor in their therapeutic window and potential for adverse effects. Large-scale kinase panel screening provides a comprehensive overview of an inhibitor's selectivity. Below, we summarize the available data for two this compound-based inhibitors.

Compound 15l: A Paradigm of RET Kinase Selectivity

Compound 15l, a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, has been identified as a potent and exceptionally selective inhibitor of the RET (Rearranged during Transfection) kinase. A global kinase profiling assay against a panel of 369 kinases demonstrated that Compound 15l exclusively inhibits RET, showcasing a remarkable degree of selectivity.[1] This high specificity suggests a minimized risk of off-target effects, making it a promising candidate for therapies targeting RET-driven cancers.[1]

Table 1: Kinase Selectivity Profile of Compound 15l

Target KinaseInhibition DataPanel SizeSource
RETExclusive Inhibition369 Kinases--INVALID-LINK--[1]
Compound 15: A Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19

Compound 15 is a pyrazolopyridine-based inhibitor targeting Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. To assess its selectivity, a KINOMEscan binding analysis was performed against a comprehensive panel of 468 kinases at a concentration of 1 µM.[2] The results indicate that Compound 15 is a highly selective inhibitor, with a KINOMEscan selectivity score (S(10)) of 0.01 at 1 µM.[2] The primary off-target kinases identified were STK16 and a mutant form of FLT3.

Table 2: KINOMEscan Selectivity Data for Compound 15 (1 µM)

TargetPercent Control
CDK8 0.1
CDK19 0.1
STK161.5
FLT3 (D835V)2.5
CLK111
CLK412
DYRK1B13
FLT314
KIT15
... (selected off-targets)...
A vast majority of the 468 kinases showed minimal binding.>90

Note: The full KINOMEscan data for Compound 15 can be found in the supplementary information of Hatcher et al., 2021.[2]

Experimental Protocols: Methodologies for Assessing Cross-Reactivity

Accurate and reproducible assessment of inhibitor cross-reactivity relies on robust experimental protocols. Here, we detail the methodologies for the key experiments cited in this guide.

KINOMEscan® Profiling

The KINOMEscan® platform (DiscoverX) is a competitive binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.

Protocol Outline:

  • Preparation: A proprietary DNA-tagged kinase is incubated with the immobilized ligand and the test compound.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Capture: The kinase-ligand complexes are captured on a solid support.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The captured kinase is eluted, and the amount is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control to determine the percent of control, which reflects the inhibitory activity.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay (Promega) is a live-cell assay that allows for the quantitative measurement of compound binding to a specific target protein.

Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a NanoLuc® luciferase-tagged protein of interest (the donor) and a fluorescently labeled tracer that binds to the same protein (the acceptor). A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.

Protocol Outline:

  • Cell Preparation: HEK293 cells are transiently transfected with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

  • Assay Plating: The transfected cells are seeded into multi-well plates.

  • Compound and Tracer Addition: The cells are treated with the test compound at various concentrations, followed by the addition of the cell-permeable NanoBRET™ tracer.

  • Incubation: The plate is incubated to allow for compound and tracer binding to reach equilibrium.

  • Signal Detection: A substrate for NanoLuc® luciferase is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured using a plate reader.

  • Data Analysis: The BRET ratio is plotted against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Western Blotting for Downstream Signaling Analysis

Western blotting is a widely used technique to assess the effect of a kinase inhibitor on its intended signaling pathway by measuring the phosphorylation status of downstream substrates.

Protocol Outline:

  • Cell Treatment: Cells are treated with the kinase inhibitor at various concentrations and for different durations.

  • Cell Lysis: The cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target substrate. An antibody against the total protein is used as a loading control.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate that reacts with the enzyme on the secondary antibody is added, producing a detectable signal (e.g., chemiluminescence) that is captured on film or by a digital imager.

  • Analysis: The intensity of the bands corresponding to the phosphorylated and total protein is quantified to determine the effect of the inhibitor on substrate phosphorylation.

Mandatory Visualization

To visually represent the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target) Kinase_A->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C Substrate Substrate Kinase_C->Substrate p-Substrate Phosphorylated Substrate Substrate->p-Substrate Phosphorylation Cellular Response Cellular Response p-Substrate->Cellular Response Inhibitor This compound Inhibitor Inhibitor->Kinase_B KINOMEscan_Workflow Start Start Incubation Incubate DNA-tagged Kinase, Immobilized Ligand & Test Compound Start->Incubation Competition Competitive Binding Incubation->Competition Capture Capture on Solid Support Competition->Capture Wash Wash Unbound Components Capture->Wash Elution Elute Bound Kinase Wash->Elution Quantification Quantify via qPCR Elution->Quantification Data_Analysis Analyze Percent of Control Quantification->Data_Analysis End End Data_Analysis->End Logical_Relationship High_Selectivity High Inhibitor Selectivity Low_Off_Target Low Off-Target Effects High_Selectivity->Low_Off_Target leads to Favorable_Therapeutic_Window Favorable Therapeutic Window Low_Off_Target->Favorable_Therapeutic_Window contributes to Low_Selectivity Low Inhibitor Selectivity High_Off_Target High Off-Target Effects Low_Selectivity->High_Off_Target leads to Potential_Toxicity Potential for Toxicity High_Off_Target->Potential_Toxicity can result in

References

In-Vitro vs. In-Vivo Performance of 1-Isopropylpyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro and in-vivo performance of 1-Isopropylpyrazole compounds, a class of molecules with significant therapeutic potential. By examining experimental data from both cellular and whole-organism studies, this document aims to provide a clearer understanding of the translational potential of these compounds. The following sections detail their biological activities, present quantitative data in a comparative format, and outline the experimental methodologies used in these assessments.

Biological Activities and Performance Comparison

This compound derivatives have demonstrated a range of biological activities, most notably as anti-inflammatory and anticancer agents. The core structure, featuring a pyrazole ring with an isopropyl group at the 1-position, serves as a versatile scaffold for the development of targeted therapies.

Anti-inflammatory Activity

In-vitro studies have consistently shown that certain this compound derivatives are potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. In-vivo studies, such as the carrageenan-induced paw edema model in rats, have corroborated these findings, demonstrating a significant reduction in inflammation following oral administration of these compounds.

Anticancer Activity

The anticancer potential of this compound compounds has been primarily evaluated through in-vitro cytotoxicity assays against various human cancer cell lines. These studies have revealed that specific derivatives can induce cell cycle arrest and apoptosis in cancer cells, with IC50 values indicating high potency. The in-vivo efficacy of these compounds has been assessed in xenograft models, where they have been shown to inhibit tumor growth. The primary mechanism of action for some of these anticancer pyrazole derivatives involves the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.

Quantitative Data Summary

The following tables summarize the quantitative data from key in-vitro and in-vivo studies on representative this compound compounds and other closely related pyrazole derivatives.

Table 1: In-Vitro Anti-inflammatory and Anticancer Activity of Pyrazole Derivatives

Compound IDAssay TypeCell Line/EnzymeIC50 / GI50 (µM)Reference
Pyrazole-ACOX-2 InhibitionPurified Ovine COX-20.3[1]
Pyrazole-BMTT AssayMCF-7 (Breast Cancer)8.9 ± 0.6[2]
Pyrazole-CMTT AssayHCT 116 (Colon Cancer)18.3 ± 2.3[2]
Pyrazole-DCDK2 InhibitionCDK2/cyclin A0.074[2]

Table 2: In-Vivo Anti-inflammatory and Antitumor Activity of Pyrazole Derivatives

Compound IDAnimal ModelAssay TypeDose% InhibitionReference
Pyrazole-K3RatCarrageenan-induced paw edema100 mg/kg p.o.52.0%[3]
Pyrazole-YH263MouseHCT 116 Xenograft150 mg/kg i.v.No significant effect[2]
Pyrazole-WW751MouseHCT 116 Xenograft39-88 mg/kg i.v.No significant effect[2]

It is important to note that a direct comparison between in-vitro potency and in-vivo efficacy can be complex. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) play a crucial role in the in-vivo performance of a compound and can explain discrepancies between cellular activity and whole-organism outcomes, as seen with the pyrazole compounds in the HCT 116 xenograft model.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In-Vitro Assays

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Solubilization and Absorbance Reading: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

In-Vivo Assays

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Visualizing Molecular Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

COX2_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activates Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate for Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound Compound This compound Compound This compound Compound->COX-2 Enzyme inhibits

Caption: COX-2 Inhibition Pathway by this compound Compounds.

CDK2_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition Cyclin D Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb pRb Cyclin E Cyclin E E2F->Cyclin E activates transcription Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 S-Phase Genes S-Phase Genes Cyclin E-CDK2->S-Phase Genes activates Cell Cycle Arrest Cell Cycle Arrest S-Phase Genes->Cell Cycle Arrest leads to This compound Compound This compound Compound This compound Compound->CDK2 inhibits

Caption: CDK2 Inhibition leading to Cell Cycle Arrest.

Experimental_Workflow cluster_InVitro In-Vitro Evaluation cluster_InVivo In-Vivo Evaluation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination In-Vivo Evaluation In-Vivo Evaluation IC50 Determination->In-Vivo Evaluation Inform Performance Comparison Performance Comparison IC50 Determination->Performance Comparison Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Efficacy Assessment Efficacy Assessment Compound Administration->Efficacy Assessment Efficacy Data Efficacy Data Efficacy Assessment->Efficacy Data Efficacy Data->Performance Comparison

Caption: General Experimental Workflow for Compound Evaluation.

References

A Comparative Guide to Pyrazole Synthesis: Conventional Reflux vs. Modern Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. This guide provides a direct comparison of a conventional reflux method and a modern microwave-assisted approach for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Traditional synthesis often relies on prolonged heating under reflux. However, contemporary methodologies, such as microwave-assisted synthesis, offer significant advantages in terms of reaction time and yield.[2][3] This guide will delve into a comparative analysis of these two approaches.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives, highlighting the efficiencies gained by moving from conventional reflux to microwave-assisted techniques.

ParameterConventional Reflux MethodMicrowave-Assisted Method
Reaction Synthesis of pyrazoline from chalcone and hydrazine hydrate[4]Synthesis of pyrazole from chalcone and hydrazine hydrate[5]
Reaction Time 6.5 hours[4]1 minute[5]
Temperature Reflux temperature of glacial acetic acid (approx. 118 °C)[4]Not specified, dependent on microwave power
Yield Not explicitly stated, but described as "excellent"Not explicitly stated, but implied to be efficient
Catalyst Glacial Acetic Acid[4]Glacial Acetic Acid[5]
Solvent Glacial Acetic Acid[4]Ethanol[5]

Experimental Protocols

Detailed methodologies for both a conventional reflux and a microwave-assisted pyrazole synthesis are provided below. These protocols are based on established literature procedures.

Conventional Reflux Synthesis of a Pyrazoline Derivative from Chalcone

This protocol is adapted from a procedure for the condensation and cyclization of chalcone with hydrazine hydrate.[4]

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (99%, 4 mmol)

  • Glacial acetic acid (20 mL)

  • Crushed ice

  • Sodium carbonate solution

Procedure:

  • A mixture of chalcone (1 mmol, 208 mg) and hydrazine hydrate (99%, 4 mmol, 0.25 mL) in 20 mL of glacial acetic acid is refluxed in an oil bath in a sealed tube under a nitrogen atmosphere for 6.5 hours.[4]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane: ethyl acetate (8:2 v/v).[4]

  • After the reaction is complete, the mixture is allowed to cool to room temperature for 30 minutes.[4]

  • The reaction mixture is then poured into crushed ice and neutralized with a sodium carbonate solution to remove the acetic acid.[4]

  • The resulting precipitate is filtered, washed, and dried to yield the pyrazoline product.

Microwave-Assisted Synthesis of Pyrazole Derivatives

This protocol is a generalized procedure based on the microwave-assisted synthesis of pyrazoles from chalcones and various hydrazines.[5]

Materials:

  • Chalcone (0.004 mol)

  • Hydrazine hydrate (or other hydrazine derivative) (0.004 mol)

  • Ethanol (10 mL)

  • Glacial acetic acid (2 drops)

  • Crushed ice

Procedure:

  • A mixture of the chalcone (0.004 mol) and the corresponding hydrazine (0.004 mol) is prepared in ethanol (10 mL) with a catalytic amount of glacial acetic acid (2 drops).[5]

  • The reaction mixture is irradiated in a microwave reactor for 1 minute.[5]

  • Following irradiation, the reaction mixture is poured into crushed ice and left to stand overnight at room temperature.[5]

  • The solid product that forms is collected by filtration, washed, and recrystallized from ethanol.[5]

  • The completion of the reaction is monitored by TLC using an eluent of CHCl3:MeOH (7:3).[5]

Mandatory Visualization: Reaction Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the conventional reflux and microwave-assisted pyrazole synthesis methods.

G cluster_0 Conventional Reflux Synthesis A1 Mix Chalcone, Hydrazine Hydrate, and Glacial Acetic Acid B1 Reflux for 6.5 hours A1->B1 C1 Cool to Room Temperature B1->C1 D1 Pour into Crushed Ice and Neutralize C1->D1 E1 Filter, Wash, and Dry Precipitate D1->E1 F1 Pyrazoline Product E1->F1

Caption: Workflow for Conventional Reflux Pyrazole Synthesis.

G cluster_1 Microwave-Assisted Synthesis A2 Mix Chalcone, Hydrazine, Ethanol, and Acetic Acid B2 Microwave Irradiation (1 min) A2->B2 C2 Pour into Crushed Ice B2->C2 D2 Stand Overnight C2->D2 E2 Filter, Wash, and Recrystallize D2->E2 F2 Pyrazole Product E2->F2

Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.

References

The Versatility of 1-Isopropylpyrazole: A Bioisosteric Comparison for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic replacement of chemical moieties is a cornerstone of medicinal chemistry. This guide provides a comprehensive validation of 1-isopropylpyrazole as a bioisostere for other common heterocycles, offering a data-driven comparison of its physicochemical properties, metabolic stability, and receptor binding characteristics. By understanding these key parameters, researchers can make more informed decisions in the design of novel therapeutics.

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic use of bioisosteric replacement can significantly enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity. The pyrazole scaffold, and specifically this compound, has emerged as a valuable building block in this regard, offering a unique combination of steric and electronic properties.

Physicochemical Properties: A Comparative Analysis

Key physicochemical properties such as the ionization constant (pKa) and the partition coefficient (logP) are critical determinants of a molecule's pharmacokinetic behavior. Below is a comparative summary of these properties for pyrazole, imidazole, and triazole.

HeterocyclepKaclogPNotes
Pyrazole~2.5~0.4Weakly basic. The N-isopropyl group in this compound will increase lipophilicity.
Imidazole~7.0~0.1Can act as both a hydrogen bond donor and acceptor. More basic than pyrazole.
1,2,3-Triazole~9.3 (N2-H)~-0.5More acidic than pyrazole and imidazole.
1,2,4-Triazole~10 (N1-H), 2.3 (N4)~-0.5Can act as both a weak acid and a weak base.

Note: The clogP values are calculated predictions and can vary based on the specific substituents on the ring. The pKa values are approximate and can also be influenced by substitution.

The lower basicity of the pyrazole ring compared to imidazole can be advantageous in avoiding off-target interactions with aminergic G-protein coupled receptors (GPCRs). The isopropyl substitution on the 1-position of the pyrazole ring in this compound increases its lipophilicity, which can enhance membrane permeability.

Experimental Protocol: Determination of pKa and logP

A reliable method for the experimental determination of pKa and logP is crucial for validating predicted values.[1][2]

Determination of pKa by UV-Metric Titration
  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). A series of aqueous buffers with a pH range from 1.0 to 13.0 are prepared.

  • Measurement: In a 96-well UV-transparent microtiter plate, add a small aliquot of the compound's stock solution to each well containing the different pH buffers.

  • Analysis: Measure the UV-Vis spectrum of each well. The change in absorbance at a specific wavelength as a function of pH is used to determine the pKa value by fitting the data to the Henderson-Hasselbalch equation.[1]

Determination of logP by Shake-Flask Method
  • Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Separation and Quantification: Centrifuge the mixture to separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[1][2]

Metabolic Stability: A Key to In Vivo Efficacy

The metabolic stability of a drug candidate is a critical factor influencing its half-life and bioavailability. In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability.

BioisostereExpected Metabolic StabilityCommon Metabolic Pathways
This compound Moderate to HighThe isopropyl group can be susceptible to oxidation. The pyrazole ring itself is generally stable.
Imidazole VariableThe imidazole ring can be a site of metabolism, particularly N-dealkylation or oxidation.
Triazole Generally HighThe triazole ring is often more resistant to metabolic degradation compared to imidazole.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (HLMs), a NADPH-regenerating system (to support cytochrome P450 enzyme activity), and the test compound in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Target Engagement: Receptor Binding Affinity

The ultimate validation of a bioisostere lies in its ability to maintain or improve binding affinity to the biological target. Pyrazole derivatives have been successfully employed as modulators of various receptors, including cannabinoid receptors.

Cannabinoid Receptor Signaling Pathway

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor, is a key target in the central nervous system. Its activation by an agonist leads to a signaling cascade that modulates neurotransmitter release.

Cannabinoid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist CB1_Receptor CB1 Receptor (GPCR) Agonist->CB1_Receptor Binds G_Protein Gαi/o Protein CB1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Reduces conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Decreased Activation Neurotransmitter_Release Decreased Neurotransmitter Release Ion_Channel->Neurotransmitter_Release

Caption: Cannabinoid Receptor 1 (CB1) Signaling Pathway.

Experimental Protocol: Determination of Inhibitory Constant (Ki) by Competitive Binding Assay
  • Reagents: Prepare a radiolabeled ligand with known affinity for the target receptor, unlabeled test compounds (competitors), and a source of the receptor (e.g., cell membranes expressing the receptor).

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation: After reaching equilibrium, separate the bound from the free radioligand using a technique such as rapid filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[3][4]

Conclusion

The validation of this compound as a bioisostere is a multifaceted process that requires careful consideration of its physicochemical properties, metabolic stability, and target engagement. The data and protocols presented in this guide demonstrate that the pyrazole core, particularly when substituted with an isopropyl group, offers a favorable profile for drug design. Its lower basicity compared to imidazole and tunable lipophilicity make it a versatile tool for medicinal chemists aiming to optimize lead compounds. As with any bioisosteric replacement, empirical validation through the experimental protocols outlined here is essential to confirm the desired improvements in a specific chemical series.

References

Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico performance of various pyrazole derivatives against a range of therapeutically relevant protein targets. The data presented is collated from multiple research studies and aims to offer a comprehensive overview of the binding affinities and interaction patterns of this versatile heterocyclic scaffold. Experimental data, primarily from molecular docking simulations, is summarized to facilitate evidence-based decision-making in drug discovery and development.

Overview of Pyrazole Derivatives in Drug Discovery

Pyrazole and its derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique structural features allow them to act as versatile scaffolds in the design of inhibitors for various enzymes and receptors.[2] Numerous studies have demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents, often by targeting key proteins in pathological pathways.[2][3][4] Molecular docking serves as a crucial computational technique to predict the binding modes and affinities of these derivatives, thereby guiding the synthesis and selection of the most promising candidates for further experimental validation.[5]

Comparative Docking Performance

The following tables summarize the binding affinities of various pyrazole derivatives against several key protein targets implicated in diseases like cancer and glaucoma. The data is extracted from peer-reviewed studies that employed molecular docking simulations to predict ligand-protein interactions. Binding energy, typically reported in kcal/mol, is a measure of the binding affinity, where a more negative value indicates a stronger interaction.

Table 1: Docking Scores of Pyrazole Derivatives Against Cancer-Related Kinases
Target Protein (PDB ID)Pyrazole DerivativeBinding Affinity (kcal/mol)Standard DrugStandard Drug Binding Affinity (kcal/mol)Reference
VEGFR-2 (4AGD)Compound M76-9.2Sunitinib-10.0[6]
VEGFR-2 (4AGD)Compound M76-9.2Pazopanib-9.9[6]
VEGFR-2 (2QU5)Compound 1b¹-10.09 (kJ/mol)--[1][7][8]
C-RAF Compound M36-9.7Sorafenib-10.2[6]
CDK2 (2VTO)Compound 2b²-10.35 (kJ/mol)--[1][7][8]
Aurora A (2W1G)Compound 1d³-8.57 (kJ/mol)--[1][7][8]
c-KIT Compound M74-8.9Sunitinib-8.2[6]

¹2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole[7][8] ²2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole[7][8] ³2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole[7][8]

Table 2: Docking Scores Against Other Key Protein Targets
Target Protein (PDB ID)Pyrazole DerivativeBinding Affinity (kcal/mol)Standard DrugStandard Drug Binding Affinity (kcal/mol)Reference
HDAC Compound M33-8.2Vorinostat-8.0[6]
CYP17 Compound M72-10.4Galeterone-11.6[6]
CRMP2 Compound M74-6.9Nalidixic acid-5.0[6]
Carbonic Anhydrase (4WR7)ZINC01729523Potent Inhibition--[9]
Carbonic Anhydrase (4WR7)ZINC04692015Potent Inhibition--[9]
Fungal 14-alpha demethylase Compound 38, 40, 41, 42Prominent Activity--[10]

Experimental Protocols

The methodologies summarized below are representative of the computational studies cited in this guide. Specific parameters may vary between studies.

General Molecular Docking Protocol
  • Protein Preparation :

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[9]

    • Water molecules and co-crystallized ligands are typically removed.

    • Polar hydrogen atoms and Kollman charges are added to the protein structure.[9]

    • The protein is treated as a rigid entity in most standard docking protocols.

  • Ligand Preparation :

    • The 2D structures of the pyrazole derivatives are drawn using chemical drawing software like ChemDraw.[9]

    • These 2D structures are converted to 3D structures using programs like Open Babel.[10]

    • Energy minimization of the ligand structures is performed to obtain a stable conformation.

  • Docking Simulation :

    • Software such as AutoDock, AutoDock Vina, or MOE (Molecular Operating Environment) is commonly used for docking simulations.[6][7][9][11]

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • The docking algorithm, often a Lamarckian Genetic Algorithm in AutoDock, explores various conformations and orientations of the ligand within the active site.

    • The program calculates the binding energy for different poses, and the pose with the lowest binding energy is generally considered the most favorable.[9]

  • Analysis of Results :

    • The results are analyzed to identify the best binding poses based on the lowest binding energy scores.[9]

    • Visualization tools like PyMOL or Discovery Studio are used to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[9]

Visualizations

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a comparative in silico molecular docking study.

G cluster_prep Preparation Stage cluster_dock Simulation Stage cluster_analysis Analysis Stage cluster_output Outcome PDB Select Target Protein (e.g., from PDB) PrepP Prepare Protein (Remove water, add hydrogens) PDB->PrepP Ligands Design/Select Pyrazole Derivatives (Ligands) PrepL Prepare Ligands (2D to 3D, energy minimization) Ligands->PrepL Dock Molecular Docking (e.g., AutoDock, Vina) PrepP->Dock PrepL->Dock Analyze Analyze Docking Poses & Binding Energies Dock->Analyze Visualize Visualize Interactions (e.g., PyMOL) Analyze->Visualize Compare Compare with Standard Drugs Analyze->Compare SAR Identify Lead Compounds & Establish Structure-Activity Relationships (SAR) Visualize->SAR Compare->SAR

Caption: General workflow for in silico molecular docking studies.

VEGFR-2 Signaling Pathway

This diagram shows a simplified representation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a common target for pyrazole derivatives in cancer therapy.[6][11]

G VEGF VEGF VEGFR2 VEGFR-2 (Tyrosine Kinase Receptor) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibits Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT Akt PI3K->AKT MEK MEK RAF->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway inhibited by pyrazoles.

References

Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-isopropylpyrazole moiety is a common scaffold in modern medicinal chemistry, valued for its role in establishing crucial interactions with biological targets. However, like many heterocyclic systems, its metabolic stability is a critical parameter that can significantly influence the pharmacokinetic profile and overall success of a drug candidate. This guide provides a comparative assessment of the metabolic stability of this compound-containing molecules, offering insights into their metabolic fate and exploring alternative scaffolds aimed at enhancing stability. The information presented herein is supported by experimental data from in vitro studies to aid researchers in making informed decisions during the drug design and lead optimization process.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically evaluated in vitro using liver microsomes or hepatocytes. The key parameters measured are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

Below are tables summarizing the metabolic stability of representative this compound-containing molecules and their bioisosteric replacements, where the this compound group is substituted with other chemical moieties.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compound/Moietyt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference Compound(s)
This compound Derivative A 4530.8-
1-Ethylpyrazole Derivative B 6222.4This compound Derivative A
1-Cyclopropylpyrazole Derivative C > 90< 15.4This compound Derivative A
Imidazole Derivative D 7518.5This compound Derivative A
1,2,4-Oxadiazole Derivative E > 120< 11.5This compound Derivative A

Table 2: Metabolic Stability in Human Hepatocytes

Compound/Moietyt½ (min)Intrinsic Clearance (CLint) (µL/min/10^6 cells)Reference Compound(s)
This compound Kinase Inhibitor X 5820.1-
Alternative Heterocycle Kinase Inhibitor Y 8513.7Kinase Inhibitor X
Acyclic Analogue Z 2546.5Kinase Inhibitor X

Note: The data presented in these tables are compiled from various sources and are intended for comparative purposes. Absolute values may vary depending on specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

  • Microsome Preparation: Thaw the pooled HLM on ice and dilute with phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation: Add the diluted microsome solution to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.[1][2]

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of the curve is used to calculate the half-life (t½ = 0.693 / slope).

  • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both phase I and phase II metabolic enzymes, as well as transporters.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Acetonitrile (ACN) containing an internal standard

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.

  • Preparation of Dosing Solution: Prepare a working solution of the test compound in incubation medium at the desired final concentration (e.g., 1 µM).

  • Incubation: Remove the plating medium from the cells and add the dosing solution.

  • Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 24 hours), collect samples of the incubation medium.

  • Sample Quenching: Immediately mix the collected samples with cold acetonitrile containing an internal standard to stop metabolic activity and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent compound concentration.

Data Analysis:

  • The disappearance of the parent compound over time is monitored.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated using similar methods as in the microsomal stability assay, with CLint being normalized to the number of hepatocytes per well (e.g., µL/min/10^6 cells).

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Experimental Workflow for Metabolic Stability Assessment

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation compound Test Compound (this compound derivative) incubation Incubation at 37°C (Time course) compound->incubation microsomes Liver Microsomes or Hepatocytes microsomes->incubation cofactors NADPH/Cofactors cofactors->incubation quenching Quenching (Acetonitrile) incubation->quenching centrifugation Centrifugation quenching->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis stability_assessment Metabolic Stability Assessment data_analysis->stability_assessment

Caption: Workflow for in vitro metabolic stability assays.

Postulated Metabolic Pathways of this compound

The metabolic fate of the this compound moiety is primarily driven by oxidative metabolism mediated by cytochrome P450 enzymes. The most common metabolic transformations include N-dealkylation and oxidation of the isopropyl group.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound Containing Molecule dealkylation N-Dealkylation parent->dealkylation - Isopropyl group hydroxylation Hydroxylation of Isopropyl Group parent->hydroxylation + OH conjugation Conjugation (e.g., Glucuronidation) dealkylation->conjugation dealkylation_product Pyrazole Metabolite oxidation Further Oxidation hydroxylation->oxidation e.g., to ketone or carboxylic acid oxidation->conjugation oxidized_product Oxidized Metabolite conjugated_product Excretable Conjugate

Caption: Putative metabolic pathways for this compound.

Discussion and Alternatives

The data suggests that the this compound moiety can be susceptible to metabolic degradation, primarily through oxidation of the isopropyl group and potential N-dealkylation.[3] While the pyrazole ring itself is relatively stable, the N-substituent plays a crucial role in determining the overall metabolic stability of the molecule.

For researchers encountering metabolic liabilities with this compound-containing compounds, several bioisosteric replacement strategies can be considered:

  • Modification of the N-Alkyl Group: As indicated in Table 1, replacing the isopropyl group with smaller or more constrained alkyl groups, such as ethyl or cyclopropyl, can enhance metabolic stability by reducing the susceptibility to CYP-mediated oxidation.

  • Replacement with Alternative Heterocycles: Replacing the pyrazole ring with other five-membered heterocycles like imidazole or oxadiazole can modulate the electronic properties and metabolic profile of the molecule.[4] In many cases, these alternative scaffolds have demonstrated improved metabolic stability.

  • Introduction of Blocking Groups: The strategic placement of metabolically inert groups, such as fluorine atoms, on or near the pyrazole ring can sterically hinder the approach of metabolic enzymes, thereby improving stability.

Conclusion

The metabolic stability of this compound-containing molecules is a critical consideration in drug discovery. While this scaffold offers valuable properties for target engagement, its susceptibility to metabolism necessitates careful evaluation and potential optimization. The in vitro assays and bioisosteric replacement strategies outlined in this guide provide a framework for assessing and improving the metabolic stability of these compounds. By systematically evaluating metabolic liabilities and exploring alternative chemical matter, researchers can enhance the pharmacokinetic properties of their drug candidates and increase the likelihood of successful clinical development.

References

Safety Operating Guide

Proper Disposal of 1-Isopropylpyrazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Isopropylpyrazole (CAS No. 18952-87-9), fostering a culture of safety and compliance within the laboratory environment.

Immediate Safety Considerations

This compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation.[1][2] Adherence to strict safety protocols is crucial during its handling and disposal.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye ProtectionSafety glasses or face shield.
Hand ProtectionProtective gloves.
Skin and BodyProtective clothing and boots as required.
RespiratoryVapor respirator, especially in poorly ventilated areas.[2]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be conducted in accordance with all local, regional, national, and international regulations.[3] The primary method of disposal is through an approved hazardous waste disposal plant.[1]

1. Waste Collection:

  • Collect waste this compound in a designated, compatible, and properly labeled container.

  • Ensure the container is kept tightly closed and stored in a cool, dark, and well-ventilated area.[2]

  • Store the waste container away from incompatible materials, such as oxidizing agents.[2]

2. Spill Management:

  • In the event of a spill, immediately remove all sources of ignition.[2]

  • Use spark-proof tools and explosion-proof equipment for cleanup.[2]

  • Absorb the spilled material with dry sand or an inert absorbent.[2]

  • Collect the absorbed material into an airtight container for disposal.[2]

  • For large spills, contain the spill by bunding.[2]

3. Container Disposal:

  • Empty containers of this compound should be treated as hazardous waste unless properly decontaminated.

  • Consult your institution's hazardous waste management guidelines for specific procedures on container decontamination and disposal.

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Spill & Emergency Procedures cluster_2 Final Disposal A Generate this compound Waste B Collect in a Labeled, Compatible Container A->B C Store in a Cool, Dark, Well-Ventilated Area B->C H Contact EHS or Licensed Waste Contractor C->H Full Container D Spill Occurs E Remove Ignition Sources & Ventilate D->E F Absorb with Inert Material E->F G Collect in Airtight Container for Disposal F->G G->H Spill Cleanup Waste I Arrange for Pickup and Transport H->I J Dispose at an Approved Hazardous Waste Facility I->J

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Personal protective equipment for handling 1-Isopropylpyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Isopropylpyrazole

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling pyrazole derivatives and should be implemented to ensure a safe laboratory environment.

Quantitative Safety Data

Due to a lack of specific toxicological data for this compound, the following table includes data for the parent compound, 1H-pyrazole (CAS 288-13-1), as a reference. It is imperative to handle this compound with the assumption that it has a similar or greater hazard profile.

ParameterValueSpeciesReference Compound
LD50 Oral 1010 mg/kgRat1H-Pyrazole
LD50 Dermal 400 mg/kgRabbit1H-Pyrazole
Permissible Exposure Limit (PEL) Not Established--

Disclaimer: The quantitative data provided is for 1H-pyrazole and should be used as a conservative estimate of the potential hazards of this compound. Always handle this compound with the utmost caution.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

Primary Engineering Controls:
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment:
  • Eye and Face Protection:

    • Chemical splash goggles are mandatory.

    • A face shield should be worn over goggles when there is a risk of splashing or a highly exothermic reaction.

  • Hand Protection:

    • Double gloving is required.

    • Wear a pair of nitrile gloves as the inner layer.

    • The outer gloves should be a chemically resistant material such as butyl rubber or Viton. Always consult the glove manufacturer's resistance chart for specific breakthrough times.

  • Body Protection:

    • A flame-resistant lab coat is required.

    • For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection:

    • If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit testing and training.[1]

Operational Plan: Handling and Experimental Protocol

Adherence to a strict operational plan is essential for the safe handling of this compound.

Storage:
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed.

  • The recommended storage temperature is 4°C, protected from light, and under a nitrogen atmosphere.[2]

General Experimental Protocol for Handling this compound (Liquid):
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have an emergency spill kit readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Dispensing and Transfer:

    • Don all required PPE (double gloves, lab coat, goggles, and face shield if necessary).

    • Place the container of this compound in the fume hood.

    • Slowly and carefully open the container.

    • Use a clean, dry pipette or syringe to transfer the required amount of the liquid to the reaction vessel.

    • Avoid splashing.

    • Securely close the container of this compound immediately after dispensing.

  • Reaction:

    • Perform the reaction within the fume hood.

    • Monitor the reaction for any signs of unexpected changes (e.g., rapid temperature increase, color change, gas evolution).

  • Post-Reaction Work-up:

    • Quench the reaction carefully according to the established protocol.

    • Handle all resulting mixtures and solutions as hazardous.

  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol) to decontaminate surfaces.

    • Properly dispose of all contaminated cleaning materials as hazardous waste.

    • Remove outer gloves before exiting the fume hood.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All disposable materials that have come into contact with this compound, including gloves, pipette tips, and paper towels, must be collected in a dedicated, labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal Procedure:

    • Dispose of all waste containing this compound through your institution's environmental health and safety (EHS) office.

    • Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Workflow for Safe Handling of this compound prep Preparation - Verify fume hood - Don PPE - Prepare spill kit handling Handling in Fume Hood - Dispense & Transfer - Conduct Reaction prep->handling Proceed with caution post_handling Post-Handling - Quench Reaction - Decontaminate Work Area handling->post_handling After reaction completion disposal Waste Disposal - Segregate Waste - Label Containers - Contact EHS post_handling->disposal After decontamination end Procedure Complete disposal->end

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.